3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenylpyrazole-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-9(13)10(14)12(11-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHUUJNRNMODNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435610 | |
| Record name | ST50165930 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-05-0 | |
| Record name | ST50165930 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione and its Tautomeric Isomers
Abstract
This technical guide provides a comprehensive examination of the fundamental properties of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione, a member of the versatile pyrazole class of heterocyclic compounds. Central to its chemistry is a pronounced tautomerism, which dictates its reactivity, spectroscopic signature, and biological function. We will dissect its molecular structure, physicochemical characteristics, synthesis, and key chemical reactions. The guide culminates in a discussion of its significant biological activities, highlighted by the neuroprotective applications of its most prominent tautomer, Edaravone. This document is intended to serve as a foundational resource for professionals engaged in medicinal chemistry and drug discovery, offering field-proven insights into the practical application of this important scaffold.
Chapter 1: Molecular Identity and Tautomerism
Nomenclature and Core Structure
The compound is systematically named this compound. However, in literature and practice, it is most commonly encountered as its stable tautomer, 3-methyl-1-phenyl-5-pyrazolone or PMP . Its significance in the pharmaceutical field is marked by its designation as the active pharmaceutical ingredient Edaravone .
The core structure consists of a five-membered pyrazole ring, featuring two adjacent nitrogen atoms, substituted with a methyl group at the C3 position and a phenyl group at the N1 position. The defining characteristic, and a source of its chemical versatility, is the presence of two carbonyl groups at the C4 and C5 positions.
The Critical Role of Tautomerism
The concept of "basic properties" for this molecule is intrinsically linked to its existence as a mixture of tautomeric isomers in equilibrium. The 4,5-dione form is often a minor component, with the equilibrium shifting significantly based on the solvent, pH, and physical state (solid vs. solution).[1][2] The primary tautomers that dictate the compound's behavior are:
-
CH Form (Pyrazolone): 3-methyl-1-phenyl-1,2-dihydro-5H-pyrazol-5-one. This is the predominant form in nonpolar solvents like chloroform and is characterized by a methylene group at the C4 position.[1]
-
OH Form (Pyrazolol): 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole. This enol form is favored in polar, protic solvents and is crucial for its chelating and antioxidant properties.
-
NH Form: 3-methyl-1-phenyl-1,4-dihydro-5H-pyrazol-5-one. This form is generally less stable but can be present, particularly in polar aprotic solvents like DMSO.[1][3]
Understanding this equilibrium is paramount for drug development professionals, as the biologically active form may differ from the most stable form in a given solvent, impacting everything from reaction outcomes to receptor binding.
Caption: Tautomeric forms of 3-methyl-1-phenyl-pyrazole-dione.
Chapter 2: Physicochemical and Spectroscopic Properties
The bulk properties of the compound are typically reported for the most stable crystalline form, the pyrazolone tautomer (Edaravone).
Core Physical Properties
Quantitative data for 3-methyl-1-phenyl-5-pyrazolone are summarized below. These values are critical for experimental design, formulation, and quality control.
| Property | Value | Source |
| CAS Number | 89-25-8 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O | [4] |
| Molecular Weight | 174.20 g/mol | [4] |
| Appearance | Light yellow crystalline powder | [4] |
| Melting Point | 126 - 128 °C | [4] |
| Boiling Point | 287 °C at 353 hPa | [4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, chloroform, and DMSO. | [1] |
Spectroscopic Profile
Spectroscopic analysis is not merely for identification but is a powerful tool to probe the tautomeric equilibrium in different environments.
| Technique | Key Signature (in CDCl₃, CH-Form) | Interpretation & Causality |
| ¹H NMR | δ ~2.2 ppm (s, 3H, -CH₃)δ ~3.4 ppm (s, 2H, -CH₂-)δ 7.1-7.9 ppm (m, 5H, Ar-H) | The singlet at ~3.4 ppm is the definitive signature of the C4 methylene protons in the dominant CH-form. Its integration value is a direct measure of the prevalence of this tautomer.[1] |
| ¹³C NMR | δ ~16.6 ppm (-CH₃)δ ~42.6 ppm (-CH₂-)δ ~170.2 ppm (C=O) | The C4 signal around 42.6 ppm confirms the sp³-hybridized carbon of the CH-form. In the OH-form, this carbon would be sp²-hybridized and appear further downfield (~90-100 ppm).[1] |
| FTIR | ~1700 cm⁻¹ (C=O stretch)~3000-2850 cm⁻¹ (C-H stretch) | A strong carbonyl absorption confirms the pyrazolone structure. The absence of a broad O-H stretch (around 3400 cm⁻¹) further indicates the CH-form is dominant in the solid state or non-polar solutions. |
Chapter 3: Synthesis and Chemical Reactivity
Standard Synthetic Protocol
The most reliable and widely used synthesis is a variation of the Paal-Knorr reaction, involving the cyclocondensation of a β-ketoester with a hydrazine derivative.[1][5] This method is efficient, scalable, and demonstrates a fundamental principle of heterocyclic chemistry.
Causality of Experimental Design: The reaction proceeds via initial formation of a hydrazone intermediate from the more reactive ketone of ethyl acetoacetate. Subsequent intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the ester carbonyl, followed by elimination of ethanol, drives the cyclization. The choice of a solvent-free or alcohol-based medium is often one of process efficiency and purification strategy.
Caption: General workflow for the synthesis of PMP.
Detailed Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol is a self-validating system designed for high yield and purity.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (0.1 mol, ~13.0 g).
-
Reaction Initiation: Slowly add phenylhydrazine (0.1 mol, ~10.8 g) dropwise to the flask while stirring. Rationale: The reaction is exothermic; slow addition prevents overheating and side-product formation.
-
Thermal Cyclization: Heat the mixture in a water bath or heating mantle to 100 °C and maintain for 1-2 hours. The mixture will become viscous and turn a yellow-orange color. Rationale: Heat provides the activation energy for the intramolecular cyclization and elimination of ethanol.
-
Product Crystallization: Remove the flask from heat and allow it to cool. As it cools, the product will begin to solidify. To ensure complete precipitation, the cooled, viscous mixture can be poured into a beaker of cold water and stirred. Rationale: The organic product is poorly soluble in water, leading to rapid crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any unreacted starting materials or water-soluble impurities.
-
Purification (Self-Validation Step): Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture. The formation of well-defined, light-yellow crystals upon cooling is an indicator of high purity.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. The final yield should be high (typically >90%). Confirm identity and purity by measuring the melting point (should be sharp, ~127 °C) and acquiring spectroscopic data (NMR, FTIR) to match the reference profile.
Key Chemical Reactivity
The reactivity is dominated by the C4 position, which is a nucleophilic center in the OH-tautomer. This is the cornerstone of its use as a synthetic building block.
-
C4-Acylation: The compound can be selectively C-acylated at the C4 position. This requires activating the pyrazolone, for instance, by forming a calcium complex, before adding an acyl chloride.[6] This prevents O-acylation, which would otherwise be a competing side reaction.[6] These 4-acyl derivatives are potent metal chelators used in separation science.
-
Knoevenagel Condensation: The active methylene group at C4 readily participates in condensation reactions with aldehydes and ketones, leading to the formation of 4,4'-(arylmethylene)bis(pyrazol-5-ols).[7] These derivatives have shown significant antioxidant and anticancer activities.[7]
Chapter 4: Biological Activity and Therapeutic Relevance
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, and PMP is a prime example of its therapeutic potential.
Overview of Pharmacological Activities
Derivatives of the PMP core have demonstrated a wide spectrum of biological activities, making it a focal point for drug discovery:
-
Antibacterial Activity: Certain thiol derivatives of PMP show good activity against Gram-positive bacteria, including MRSA.[8]
-
Anti-inflammatory Activity: The core structure is found in several compounds with anti-inflammatory properties.[9]
-
Anticancer and Antioxidant Activity: As mentioned, derivatives formed via C4-condensation exhibit potent cytotoxic effects against cancer cell lines and act as powerful radical scavengers.[7]
Case Study: Edaravone as a Neuroprotective Agent
The most significant application of PMP is as Edaravone, a drug used to treat amyotrophic lateral sclerosis (ALS) and aid recovery from acute ischemic stroke.[1] Its primary mechanism of action is as a potent antioxidant and free radical scavenger.
Mechanism of Action: Edaravone (in its OH-tautomeric form) donates an electron to neutralize highly reactive oxygen species (ROS) like the hydroxyl radical (•OH). This process converts the drug into a stable, less reactive radical, thereby terminating the damaging chain reaction of oxidative stress that leads to neuronal cell death.
Caption: Simplified mechanism of Edaravone as a radical scavenger.
Chapter 5: Conclusion
This compound, known predominantly as its tautomer 3-methyl-1-phenyl-5-pyrazolone (Edaravone), is more than a simple heterocyclic compound; it is a dynamic chemical entity whose properties are governed by a delicate tautomeric balance. Its straightforward synthesis, well-defined spectroscopic properties, and versatile reactivity at the C4 position make it an invaluable scaffold for medicinal chemists. The clinical success of Edaravone as a neuroprotective agent underscores the profound therapeutic potential embedded within this structure. For researchers and drug development professionals, a thorough understanding of its fundamental chemistry, particularly its tautomerism, is the key to unlocking its full potential in the development of next-generation therapeutics.
References
-
PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Zayed, M. E. M., & Ahmed, S. M. (2015). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 20(9), 15686–15697. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 4,5-dihydropyrazoles from hydrazines and propargyl alcohols. Retrieved from [Link]
-
Bousquet, P., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4478. [Link]
-
MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19). [Link]
-
Claramunt, R. M., et al. (2000). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry, 24(10), 737–744. [Link]
-
The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
-
Ghasemi, S., & Maddah, B. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]
-
Begtrup, M., et al. (2001). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Journal of the Chemical Society, Perkin Transactions 2, (5), 736-748. [Link]
-
Santos, C. M. M., & Silva, A. M. S. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(3), 434. [Link]
-
SpectraBase. (n.d.). (S)-3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
-
Nikolova, P., et al. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank, 2023(1), M1556. [Link]
-
Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 3-methyl-1H-pyrazole-4,5-dione. Retrieved from [Link]
-
Kumar, V., & Kumar, S. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(3), 163–173. [Link]
-
Tagawa, Y., et al. (2002). Preparation and Antibacterial Activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. Archiv der Pharmazie, 335(2-3), 99–103. [Link]
-
Semantic Scholar. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]
-
Manjula, M., et al. (2014). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o59. [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Retrieved from [Link]
-
Chen, J., et al. (2011). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283. [Link]
-
Bouziane, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 69. [Link]
-
Web of Proceedings. (2019). Synthesis and Biological Activity of a 3,5-Disubstituted-1,2,4-Oxadiazole Fungicide Containing 3-Pyrazole Group. Francis Academic Press. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jayorganics.com [jayorganics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure Elucidation of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
Foreword: The Imperative of Structural Certainty
Foundational Context: Synthesis as a Structural Hypothesis
Before any analytical interrogation, a plausible structure is hypothesized from its synthesis. Pyrazole derivatives are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3] For the target molecule, a logical pathway involves the reaction of phenylhydrazine with an appropriate β-ketoester, such as ethyl 2-chloroacetoacetate, followed by hydrolysis and oxidation. A well-established alternative is the Knoevenagel condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with an aldehyde, followed by further reactions.[4]
This synthetic context provides our initial hypothesis: a five-membered pyrazole ring bearing a methyl group at C3, a phenyl group at N1, and two adjacent carbonyl groups at C4 and C5. Our task is to prove this specific arrangement and connectivity beyond any doubt.
The Analytical Workflow: A Strategy of Orthogonal Confirmation
A robust elucidation strategy relies on multiple, independent analytical techniques that probe different aspects of the molecule's structure. Each subsequent analysis should confirm and refine the data from the previous one.
Figure 1: A strategic workflow for chemical structure elucidation.
Mass Spectrometry: Defining the Elemental Composition
Expertise & Experience: The first and most fundamental question is "What is the molecular formula?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing an exact mass measurement that is far more informative than nominal mass from a standard mass spectrometer.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately before the run to ensure high mass accuracy (<5 ppm).
Data Presentation & Interpretation
The molecular formula of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is C₁₀H₈N₂O₂. The expected data is summarized below.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Exact Mass (Monoisotopic) | 188.0586 g/mol |
| Observed Ion (HRMS) | [M+H]⁺ |
| Calculated m/z for [C₁₀H₉N₂O₂]⁺ | 189.0664 |
| Expected Observed m/z | 189.0664 ± 0.0009 (within 5 ppm error) |
Trustworthiness: The observation of an ion with an m/z value matching the calculated mass for [C₁₀H₉N₂O₂]⁺ to within 5 ppm provides extremely high confidence in the elemental formula. This single piece of data eliminates countless other possibilities and provides a rigid framework for interpreting subsequent spectroscopic data.
Infrared Spectroscopy: Probing the Functional Groups
Expertise & Experience: With the elemental formula established, IR spectroscopy is employed to identify the key functional groups. For this molecule, the most diagnostic feature is the dione system. The presence of two adjacent carbonyls in a five-membered ring leads to characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty crystal immediately prior to the sample scan.
-
Data Processing: Perform baseline correction and normalize the spectrum.
Data Presentation & Interpretation
The key IR absorptions provide direct evidence for the proposed functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100–3000 | Medium-Weak | Aromatic C-H stretch |
| ~1740–1720 | Strong | Asymmetric C=O stretch (dione) |
| ~1710–1690 | Strong | Symmetric C=O stretch (dione) |
| ~1600, ~1500 | Medium | Aromatic C=C and Pyrazole C=N/C=C stretches |
Trustworthiness: The observation of two distinct, strong carbonyl (C=O) stretching bands in the region of 1690-1740 cm⁻¹ is a hallmark of a 1,2-dicarbonyl system and strongly supports the pyrazole-4,5-dione structure.[5] The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the absence of enol tautomers in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D NMR experiments will be used to assemble the molecular puzzle with atomic precision.[6]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Experiments to Run:
-
¹H NMR: Standard proton experiment.
-
¹³C{¹H} NMR: Proton-decoupled carbon experiment.
-
(Optional but Recommended) 2D HSQC: To correlate protons directly to the carbons they are attached to.
-
(Optional but Recommended) 2D HMBC: To identify 2- and 3-bond correlations between protons and carbons, establishing long-range connectivity.
-
¹H NMR Data Presentation & Interpretation
The ¹H NMR spectrum reveals the number and type of hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |
| ~7.8–7.6 | m (doublet-like) | 2H | Phenyl H (ortho) |
| ~7.5–7.3 | m (triplet-like) | 3H | Phenyl H (meta, para) |
| ~2.4 | s | 3H | -CH₃ |
Interpretation: The spectrum is expected to be relatively simple. The phenyl group protons typically appear as complex multiplets between 7.3 and 7.8 ppm, integrating to 5 protons.[7] A sharp singlet integrating to 3 protons around 2.4 ppm is characteristic of the methyl group attached to the pyrazole ring.[8] Crucially, there are no other signals, particularly no signal for a proton on the pyrazole ring itself, which supports the 4,5-dione structure where C4 is quaternary.
¹³C NMR Data Presentation & Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Proposed Assignment |
| ~175–185 | C5=O |
| ~165–175 | C4=O |
| ~155 | C3 (attached to CH₃) |
| ~135 | Phenyl C (ipso) |
| ~130 | Phenyl C (para) |
| ~129 | Phenyl C (ortho) |
| ~125 | Phenyl C (meta) |
| ~15 | -CH₃ |
Interpretation: The most telling signals are the two distinct resonances in the far downfield region (>165 ppm), which are unequivocally assigned to the two carbonyl carbons (C4 and C5).[9] The remaining signals correspond to the four unique carbons of the phenyl ring (ipso, ortho, meta, para), the C3 of the pyrazole ring, and the methyl carbon, which appears furthest upfield.[8][9]
Putting It All Together with 2D NMR
Figure 2: Key HMBC correlations confirming connectivity.
While 1D NMR provides a strong case, 2D Heteronuclear Multiple Bond Correlation (HMBC) provides irrefutable proof of connectivity. The key correlations to observe would be:
-
A correlation from the methyl protons (~2.4 ppm) to the C3 carbon (~155 ppm) and the C4 carbonyl carbon (~170 ppm). This definitively places the methyl group at the C3 position adjacent to a carbonyl.
-
Correlations from the ortho-protons of the phenyl ring (~7.7 ppm) to the C5 carbonyl carbon (~180 ppm), confirming the phenyl ring's attachment to N1.
Conclusion: A Unified and Validated Structural Assignment
-
HRMS confirms the elemental formula is C₁₀H₈N₂O₂.
-
FT-IR confirms the presence of a 1,2-dione functional group and aromatic rings.
-
¹H and ¹³C NMR account for all atoms in the formula, establishing the presence of one methyl group and one monosubstituted phenyl group. The chemical shifts of the carbons, particularly the two carbonyl signals, and the absence of a proton on the pyrazole ring are consistent only with the 4,5-dione structure.
-
2D NMR (if performed) would provide the final, unambiguous evidence of the precise connectivity of the methyl and phenyl substituents to the pyrazole-4,5-dione core.
This rigorous, multi-faceted approach exemplifies the standards required in modern chemical research, ensuring that the structural foundation for any subsequent scientific investigation is solid, trustworthy, and authoritative.
References
-
Manjula, M., Jayaroopa, P., Manjunath, B. C., Kumar, K. A., & Lokanath, N. K. (2014). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o68. Retrieved from [Link]
-
Tiritiris, I., Kantemir, Z., & Woollins, J. D. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. R. A. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone: Crystal Structure and Hirshfeld Surface Analysis. Molecules, 21(11), 1546. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Rojas-Carrillo, A., Ñañez, D., Vivas-Reyes, R., & Arrieta-Rivera, A. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-14. Retrieved from [Link]
-
Sh. Mohamed, G. (2017). IR Spectrum for P (3 methyl-1-phenyl pyrazol-5-one). ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). 1H-Pyrazole-4,5-dione,3-Methyl-1-phenyl-. Retrieved from [Link]
-
El-Faham, A., Siddiqui, S. M., El-Sayed, N. N. E., & Abdel-Megeed, A. A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 134. Retrieved from [Link]
-
El-Faham, A., Siddiqui, S. M., El-Sayed, N. N. E., & Abdel-Megeed, A. A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 134. Retrieved from [Link]
Sources
- 1. Cas 881-05-0,1H-Pyrazole-4,5-dione,3-Methyl-1-phenyl- | lookchem [lookchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
The Versatile Core: A Technical Guide to 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-phenyl-1H-pyrazole-4,5-dione (CAS No. 881-05-0) is a pivotal heterocyclic compound belonging to the pyrazole family.[1][2] As a derivative of the well-known pyrazolone core, this molecule serves as a highly versatile intermediate in the realms of medicinal chemistry and organic synthesis. Its structure, featuring reactive dicarbonyl functionality, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of its synthesis, properties, and applications, offering field-proven insights for its effective utilization in research and development. The compound is also known as an oxidation product of the potent antioxidant drug Edaravone, often referred to as 4-oxoedaravone.[3][4][5]
Physicochemical Properties and Characterization
The physical and chemical properties of this compound are fundamental to its application in synthesis. Key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 881-05-0 | [1][6] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |
| Molecular Weight | 188.19 g/mol | [6] |
| Appearance | Powder | [6] |
| Melting Point | 118-123 °C | [1][2][6] |
| Boiling Point | 289.9 ± 23.0 °C (Predicted) | [1][2] |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [1][2] |
Spectroscopic Profile
While comprehensive spectral data for the title compound is not extensively published, characteristic spectroscopic features can be anticipated based on its structure and data from related pyrazole derivatives.[6]
-
¹H-NMR: Aromatic protons of the phenyl group are expected in the δ 7.0-8.0 ppm range. The methyl group protons typically appear as a singlet around δ 2.0-2.5 ppm.[6]
-
¹³C-NMR: The two carbonyl carbons (C4 and C5) are the most deshielded, with expected resonances above δ 160 ppm.[6] Aromatic carbons will appear between δ 110-140 ppm.[6]
-
Infrared (IR): Strong absorption bands corresponding to the C=O stretching of the dione functionality are expected in the region of 1650-1750 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 188.
Synthesis Pathway and Experimental Protocols
The synthesis of this compound is most effectively approached as a two-step sequence, starting from readily available precursors. The pathway involves the initial synthesis of the antioxidant drug Edaravone, followed by its selective oxidation.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-pyrazol-5-one (Edaravone)
This foundational step is a classic Knorr pyrazole synthesis, a cyclocondensation reaction. The mechanism involves the initial formation of a hydrazone from the reaction between phenylhydrazine and the keto-group of ethyl acetoacetate, followed by intramolecular cyclization with the elimination of ethanol.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and ethyl acetoacetate (1.05 eq).
-
Solvent and Catalyst: Add glacial acetic acid as both the solvent and catalyst. The acid protonates the carbonyl oxygen of the ester, rendering the carbon more electrophilic for the nucleophilic attack by the hydrazine.
-
Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the crude solid by vacuum filtration, wash with cold water, and recrystallize from aqueous ethanol to yield pure 3-methyl-1-phenyl-pyrazol-5-one as a crystalline solid.[7]
Protocol 2: Oxidation to this compound
The conversion of the pyrazol-5-one precursor to the 4,5-dione involves the oxidation of the active methylene group at the C4 position. This transformation is documented as occurring through radical-induced mechanisms.[4][5]
Conceptual Methodology:
-
Rationale: The C-H bond at the C4 position of the pyrazolone ring is susceptible to attack by reactive oxygen species (ROS) or other radical species. This leads to the formation of a 4-oxo intermediate, which is the target dione.
-
Reagents: A common method to generate radicals in a controlled manner is through the thermal decomposition of an azo initiator, such as 2,2'-azobis(2,4-dimethylvaleronitrile).
-
Procedure Outline:
-
Dissolve the synthesized Edaravone in a suitable organic solvent.
-
Add a radical initiator.
-
Heat the reaction mixture to the decomposition temperature of the initiator (typically 50-70 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS for the appearance of the product (m/z 188) and disappearance of the starting material (m/z 174).
-
Upon completion, the product can be isolated and purified using column chromatography.
-
Note: The 4,5-dione product can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which may lead to ring-opened byproducts.[3][4] Careful control of pH during work-up is advised.
Applications in Research and Drug Development
The pyrazole-4,5-dione scaffold is a privileged structure in medicinal chemistry due to its ability to act as a versatile synthetic intermediate.
Caption: Role as a central scaffold in developing advanced materials and therapeutic agents.
-
Synthesis of Bioactive Heterocycles: The dicarbonyl moiety is highly reactive towards binucleophiles. For instance, reaction with active methylene compounds can lead to the formation of fused pyranopyrazole systems, which are investigated for various biological activities.[6]
-
Precursor for Anti-inflammatory and Analgesic Agents: The pyrazolone ring is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs). The 4,5-dione allows for further chemical modifications to synthesize novel derivatives with potential anti-inflammatory and analgesic properties.[2]
-
Development of Photochromic Materials: Derivatives of this compound have been explored for their photochromic properties, where the molecule undergoes a reversible color change upon exposure to light. This makes them candidates for applications in optical data storage and smart materials.[2]
Exemplary Protocol 3: Regioselective C-Acylation (of Precursor)
To illustrate the synthetic utility of the pyrazolone core, this protocol details the C-acylation at the active C4 position of the Edaravone precursor. This common transformation highlights the reactivity of the ring system and is a key step in producing derivatives used as metal chelating agents.[6]
Rationale:
Direct acylation of pyrazolones can lead to a mixture of C-acylated and O-acylated products. This protocol utilizes a calcium hydroxide-mediated approach to favor selective C-acylation. The mechanism involves the formation of a calcium complex, which sterically hinders O-acylation and directs the acylating agent to the C4 position.
Methodology: [6]
-
Preparation: In a flask protected from moisture, dissolve 3-methyl-1-phenyl-pyrazol-5-one (1.0 eq) in anhydrous dioxane with heating.
-
Catalyst Addition: Add calcium hydroxide (2.0 eq) to the solution to form a suspension. The Ca(OH)₂ acts as a base to trap the HCl generated during the reaction.
-
Acylation: Cool the mixture and add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating for 2-5 hours until the starting material is consumed (monitored by TLC). The color of the mixture typically changes from yellow to orange.
-
Work-up: Pour the reaction mixture into dilute hydrochloric acid with vigorous stirring to decompose the calcium complex.
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with water to remove calcium salts, followed by a small portion of cold ethanol to remove colored impurities. The product can be further purified by recrystallization.
Safety and Handling
As a dicarbonyl compound and heterocyclic amine derivative, this compound should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a compound of significant interest due to its reactive nature and its position as a key derivative of the pharmaceutically important pyrazolone scaffold. A clear understanding of its synthesis via the oxidation of Edaravone, coupled with knowledge of its physicochemical properties, empowers researchers to leverage this molecule as a strategic building block. Its potential for elaboration into complex structures ensures its continued relevance in the discovery of new drugs and advanced functional materials.
References
- The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- Guidechem. (n.d.). 881-05-0 1H-Pyrazole-4,5-dione,3-Methyl-1-phenyl-.
- BenchChem. (n.d.). This compound.
- ChemSrc. (2025). 5-methyl-2-phenylpyrazole-3,4-dione | CAS#:881-05-0.
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- ResearchGate. (2022). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- PubMed Central. (n.d.). Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone.
- National Institutes of Health. (n.d.). Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid.
- ResearchGate. (n.d.). Edaravone and its oxidation products induced by free radical, peroxynitrite (ONOO -), and hypochlorite (ClO -, this study).
- LookChem. (n.d.). Cas 881-05-0,1H-Pyrazole-4,5-dione,3-Methyl-1-phenyl-.
- ResearchGate. (n.d.). Edaravone oxidation by instantaneously added NaClO.
- PubMed Central. (2022). Edaravone Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients.
- ResearchGate. (n.d.). Edaravone and its oxidation products induced by free radical, peroxynitrite (ONOO -), and hypochlorite (ClO -, this study).
- YouTube. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur.
- MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Cas 881-05-0,1H-Pyrazole-4,5-dione,3-Methyl-1-phenyl- | lookchem [lookchem.com]
- 3. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione, a key heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into its core chemical properties, synthesis, and the broad spectrum of its applications, with a particular focus on the context of its widely-studied tautomer, Edaravone.
Core Molecular Profile
This compound is a distinct chemical entity within the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms and ketone groups at the 4th and 5th positions[1]. This dione structure imparts unique reactivity, differentiating it from its more commonly researched tautomeric form, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, famously known as Edaravone.
The presence of two reactive carbonyl groups makes the dione an exceptionally valuable intermediate in synthetic organic chemistry[1]. It serves as a versatile scaffold for the construction of more complex, fused heterocyclic systems through reactions like condensation with various nucleophiles[1].
Molecular Formula and Weight
The fundamental chemical identity of this compound is defined by the following:
It is crucial to distinguish these properties from those of its tautomer, Edaravone, to ensure accuracy in experimental design and data interpretation.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Structural Feature |
| This compound | C₁₀H₈N₂O₂ | 188.18 | 881-05-0 | 4,5-Dione |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone) | C₁₀H₁₀N₂O | 174.20 | 89-25-8 | 5-Monoketone[3][4][5] |
| 3-Methyl-1-phenyl-1H-pyrazole | C₁₀H₁₀N₂ | 158.20 | 1128-54-7 | Aromatic Pyrazole Ring[6] |
Synthesis and Chemical Reactivity
The synthesis of the pyrazole core is a well-established process in organic chemistry. The most common and efficient pathway involves the condensation reaction between a β-ketoester and a hydrazine derivative. For the phenyl-methyl-pyrazolone scaffold, this is typically achieved through the reaction of ethyl acetoacetate with phenylhydrazine.
Synthesis of the Pyrazolone Precursor (Edaravone)
The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a foundational procedure that provides the structural precursor to the 4,5-dione. The reaction mechanism proceeds via an initial nucleophilic attack of the hydrazine onto the ketone carbonyl of the ethyl acetoacetate, followed by cyclization and dehydration to form the stable pyrazolone ring. This process is often performed under reflux and can be carried out with or without a solvent[7].
Experimental Protocol: Solvent-Free Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one [7]
-
Preparation: To a round-bottom flask, add ethyl acetoacetate (0.22 mol).
-
Reaction Initiation: While stirring, slowly add phenylhydrazine (0.20 mol) dropwise to the flask. The reaction is exothermic.
-
Heating: Heat the reaction mixture to 80-90°C and maintain this temperature for approximately 1.5 hours.
-
Crystallization: Upon cooling, the mixture will solidify.
-
Purification: Recrystallize the solid product from a suitable solvent such as aqueous ethanol to yield pale yellow crystals of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Yields for this synthesis are typically high, often exceeding 90%[7].
Oxidation to this compound
The conversion of the 5-pyrazolone to the 4,5-dione involves the oxidation of the active methylene group at the C4 position. This can be achieved using various oxidizing agents. The choice of oxidant is critical to selectively oxidize the C4 position without cleaving the pyrazole ring.
Applications in Research and Drug Development
The pyrazole scaffold is a prominent structural motif in a vast array of pharmacologically active compounds, exhibiting a wide range of biological activities[7][8]. While the therapeutic applications of Edaravone as a neuroprotective agent are well-documented[7], the broader pyrazole class, including the 4,5-dione, holds significant promise.
Antimicrobial Activity
Numerous studies have demonstrated the potent antibacterial and antifungal properties of pyrazole derivatives[8]. Compounds based on the 3-methyl-1-phenylpyrazole core have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA)[9]. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase[10]. The reactive dione functionality of this compound makes it an attractive starting point for developing novel antimicrobial agents with potentially enhanced activity.
Anti-Inflammatory and Analgesic Properties
The pyrazole ring is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The structural features of the pyrazole core allow for modifications that can tune the selectivity and potency of these compounds as anti-inflammatory and analgesic agents[11].
Anticancer and Cytotoxic Potential
The development of pyrazole-based compounds as anticancer agents is an active area of research. These molecules can be designed to target various pathways involved in cancer progression, including cell cycle regulation and signal transduction. Their ability to induce apoptosis in cancer cell lines makes them valuable leads in oncology drug discovery.
Synthetic Chemistry and Coordination Chemistry
Beyond its pharmacological potential, this compound and its derivatives are important in synthetic and coordination chemistry. The C-acylated derivatives of pyrazolones are widely used as chelating agents for metal ion extraction and separation due to their excellent coordination properties[12]. The dione structure offers multiple coordination sites, making it a valuable ligand for developing novel catalysts and materials.
Conclusion
This compound is a chemically significant molecule with a rich potential for application in both synthetic chemistry and drug development. Its reactive dione core provides a versatile platform for creating complex molecular architectures and novel therapeutic agents. While much of the existing research has focused on its tautomer, Edaravone, the unique properties of the 4,5-dione warrant further investigation by researchers seeking to develop next-generation pharmaceuticals and advanced chemical reagents.
References
-
Pharmaffiliates. 3-Methyl-1-phenyl-4,5-dihydro-1H-pyrazole-4,5-diol. [Link]
-
ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]
-
The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
-
PubChem. 3-methyl-1-phenyl-1H-pyrazole. [Link]
-
YouTube. Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
ResearchGate. Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. [Link]
-
Springer. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]
-
PubMed Central. Current status of pyrazole and its biological activities. [Link]
-
PubMed. Preparation and Antibacterial Activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. [Link]
-
PubChem. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. [Link]
-
Chemical Synthesis Database. 3-methyl-1H-pyrazole-4,5-dione. [Link]
-
Francis Academic Press. Synthesis and Biological Activity of a 3,5-Disubstituted-1,2,4-Oxadiazole Fungicide Containing 3-Pyrazole Group. [Link]
-
PubMed Central. 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. [Link]
Sources
- 1. This compound | 881-05-0 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. jayorganics.com [jayorganics.com]
- 4. 89-25-8|3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one|BLD Pharm [bldpharm.com]
- 5. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
An In-Depth Technical Guide to the Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione from Ethyl Acetoacetate
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione, a significant heterocyclic compound with applications in medicinal chemistry and as a synthetic intermediate. The synthesis is presented as a two-stage process commencing with the well-established Knorr pyrazole synthesis to yield the key intermediate, 3-methyl-1-phenyl-5-pyrazolone (commonly known as Edaravone), from ethyl acetoacetate and phenylhydrazine. The guide delves into the mechanistic underpinnings of this classic reaction, offering a detailed, field-proven experimental protocol. Subsequently, it addresses the conversion of the pyrazolone intermediate to the target 4,5-dione. While this dione is a known oxidative metabolite, this guide proposes a chemically sound synthetic pathway via nitrosation, providing researchers with a robust framework for its preparation. This document is intended for researchers, chemists, and professionals in drug development, emphasizing scientific integrity, safety, and reproducibility.
Introduction: The Significance of the Pyrazolone Core
The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antioxidant properties.[1][2] The target molecule of this guide, this compound, represents an oxidized form of the well-known antioxidant drug, Edaravone.[3] Understanding its synthesis is crucial for developing novel derivatives, studying structure-activity relationships, and exploring its potential as a reactive intermediate for further chemical transformations.
The synthetic journey begins with one of the most reliable methods for heterocycle formation: the Knorr pyrazole synthesis. This is followed by a targeted chemical modification of the active methylene group at the C4 position of the pyrazolone ring to achieve the desired dione structure.
Part 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
The foundational step in this synthesis is the condensation and cyclization of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine). This reaction proceeds with high efficiency and regioselectivity to produce the stable pyrazolone ring system.[2][4]
Mechanistic Insight: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry. The mechanism involves an initial condensation followed by an intramolecular cyclization.[5]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal, more basic nitrogen atom (-NH₂) of phenylhydrazine on the electrophilic ketone carbonyl of ethyl acetoacetate. This regioselectivity is governed by the higher reactivity of the ketone compared to the ester carbonyl.[5]
-
Hydrazone Formation: The resulting carbinolamine intermediate readily undergoes dehydration to form a stable phenylhydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step is the key ring-forming reaction.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to yield the final, thermodynamically stable 3-methyl-1-phenyl-5-pyrazolone product.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Data Presentation: Reactant and Product Properties
A thorough understanding of the physical and chemical properties of all substances is paramount for safe and effective experimentation.
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | -45 | 181 | Flammable, Irritant |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 19.5 | 243.5 | Toxic, Carcinogen, Irritant |
| Product (Edaravone) | C₁₀H₁₀N₂O | 174.20 | 127-130 | - | Harmful if swallowed, Eye Irritant |
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol is adapted from established, high-yield procedures.[4][6] All operations involving phenylhydrazine must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials & Reagents:
-
Phenylhydrazine (10.81 g, 0.1 mol)
-
Ethyl acetoacetate (13.01 g, 0.1 mol)
-
Glacial Acetic Acid (catalytic, ~1 mL)
-
Diethyl Ether or Ethanol for precipitation/recrystallization
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (0.1 mol) and ethyl acetoacetate (0.1 mol).
-
Causality Note: Using equimolar amounts of reactants ensures efficient conversion. The reaction can be run neat or with a minimal amount of a solvent like ethanol.[4]
-
-
Catalysis: Add a catalytic amount of glacial acetic acid (~1 mL) to the mixture.
-
Causality Note: The acid catalyst facilitates both the initial condensation and the subsequent dehydration step by protonating the carbonyl oxygen, increasing its electrophilicity.[3]
-
-
Heating: Heat the reaction mixture to 90-100 °C using a heating mantle and stir for 1-2 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: After cooling the mixture to room temperature, a solid mass typically forms. Add diethyl ether (~50 mL) to the flask and stir vigorously to break up the solid.
-
Causality Note: The pyrazolone product is poorly soluble in diethyl ether, leading to its precipitation while unreacted starting materials and byproducts remain in solution.
-
-
Filtration: Collect the crystalline product by vacuum filtration. Wash the solid with two small portions of cold diethyl ether to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a minimal amount of hot ethanol to yield pale yellow or off-white crystals.[2] Dry the purified product in a vacuum oven. A typical yield is 90-98%.
Part 2: Conversion to this compound
The conversion of the stable pyrazolone intermediate to the 4,5-dione requires the oxidation of the active methylene group at the C4 position. This transformation is less commonly documented as a preparative-scale synthesis and is often observed as a result of oxidative degradation of Edaravone by reactive oxygen species like peroxyl radicals or peroxynitrite.[3] However, a viable synthetic route can be rationally designed through the well-established chemistry of active methylene compounds.
Proposed Synthetic Strategy: Nitrosation and Hydrolysis
A classic and effective method for converting an active methylene group (a -CH₂- flanked by two carbonyls or their equivalents) into a ketone is via nitrosation to form an oxime, followed by hydrolysis.
-
Nitrosation: The pyrazolone is reacted with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a mineral acid (e.g., HCl). The electrophilic nitrosonium ion (NO⁺) attacks the enolate of the pyrazolone at the electron-rich C4 position.
-
Tautomerization: The resulting C-nitroso compound is unstable and rapidly tautomerizes to the more stable 4-isonitroso-3-methyl-1-phenyl-5-pyrazolone (an oxime).
-
Hydrolysis: The oxime intermediate is then subjected to hydrolysis under acidic conditions. This cleaves the C=NOH bond, liberating hydroxylamine and yielding the desired 4,5-dione product.
Caption: Proposed workflow for the oxidation of the pyrazolone intermediate.
Protocol Guidance: Synthesis of 4-Isonitroso-3-methyl-1-phenyl-5-pyrazolone
This procedure outlines the first step of the proposed oxidation.
Materials & Reagents:
-
3-Methyl-1-phenyl-5-pyrazolone (8.71 g, 0.05 mol)
-
Sodium Nitrite (NaNO₂) (3.80 g, 0.055 mol)
-
Glacial Acetic Acid or Hydrochloric Acid
-
Ethanol and Water
Procedure:
-
Dissolution: Dissolve the 3-methyl-1-phenyl-5-pyrazolone (0.05 mol) in a mixture of ethanol and water or in glacial acetic acid in a beaker or flask, cooling the mixture in an ice bath to 0-5 °C.
-
Nitrite Addition: Prepare a solution of sodium nitrite (0.055 mol) in a minimal amount of cold water. Add this solution dropwise to the stirred, cold pyrazolone solution.
-
Causality Note: Maintaining a low temperature is critical to control the reaction rate and prevent the decomposition of nitrous acid.
-
-
Acidification: While maintaining the low temperature, slowly add hydrochloric acid or continue the reaction in acetic acid to generate nitrous acid in situ. A colored precipitate (often orange or red) of the 4-isonitroso derivative should form.
-
Isolation: After stirring in the cold for 1-2 hours, collect the precipitate by vacuum filtration, wash with cold water, and air dry.
Protocol Guidance: Hydrolysis to this compound
The hydrolysis of the oxime to the dione can be challenging and may require optimization.
Materials & Reagents:
-
4-Isonitroso-3-methyl-1-phenyl-5-pyrazolone (from previous step)
-
Dilute Sulfuric Acid (e.g., 10-20%) or other hydrolytic agents like formaldehyde/HCl.
Procedure:
-
Reaction Setup: Create a suspension of the 4-isonitroso intermediate in dilute sulfuric acid in a round-bottom flask.
-
Heating: Heat the mixture under reflux for several hours. The progress of the hydrolysis should be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture. The product, this compound, may precipitate upon cooling or may require extraction with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The crude product should be purified, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography. The final product is often reported as a red or orange solid.
Characterization of the Final Product
Confirmation of the final this compound structure requires standard analytical techniques:
-
¹H NMR: The most notable change from the pyrazolone intermediate will be the disappearance of the singlet corresponding to the C4 methylene protons (~3.4 ppm).
-
¹³C NMR: The spectrum should show two signals in the downfield region corresponding to the two ketone carbonyls (C4 and C5), typically >160 ppm.
-
Infrared (IR) Spectroscopy: Strong absorption bands characteristic of ketone C=O stretching will be prominent in the region of 1650-1750 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₀H₈N₂O₂ (m/z = 188.06).
Safety and Hazard Management
The synthesis described involves hazardous materials, and all operations must be performed with appropriate safety measures.
-
Phenylhydrazine: EXTREME HAZARD. Phenylhydrazine is highly toxic by ingestion, inhalation, and skin absorption. It is a suspected human carcinogen and a skin sensitizer. Always handle in a certified chemical fume hood using double gloves (nitrile), a lab coat, and chemical splash goggles.
-
Ethyl Acetoacetate: Flammable liquid and vapor. Causes eye and skin irritation. Handle in a well-ventilated area away from ignition sources.
-
Acids (Acetic, HCl, H₂SO₄): Corrosive. Cause severe skin burns and eye damage. Handle with appropriate PPE.
-
Sodium Nitrite: Oxidizer. Toxic if swallowed.
-
Solvents (Ethanol, Diethyl Ether): Highly flammable. Work away from open flames and sparks.
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Phenylhydrazine waste must be segregated and handled as hazardous carcinogenic waste.
References
-
Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Available at: [Link]
-
3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI. Available at: [Link]
-
Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research. Available at: [Link]
-
Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Available at: [Link]
-
Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. Available at: [Link]
-
The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica. Available at: [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]
-
Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. Available at: [Link]
-
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. Available at: [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 5. RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 6. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst [mdpi.com]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the critical role of tautomerism, which dictates the compound's observable characteristics. The predominant and more stable enol tautomer, 4-hydroxy-3-methyl-1-phenyl-1H-pyrazol-5-one, is the primary focus of characterization. We will explore the causality behind experimental choices for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing field-proven insights and self-validating protocols to ensure scientific integrity.
Introduction: The Challenge of a Tautomeric System
This compound belongs to the pyrazolone class of heterocyclic compounds, a scaffold of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. While the diketone structure is implied by its nomenclature, the compound's true nature in solution and solid-state is governed by a dynamic equilibrium between several tautomeric forms. The presence of carbonyl groups adjacent to an active methylene position (in its precursor) facilitates rapid keto-enol tautomerization.
For this compound, the diketo form is in equilibrium with the more stable enol tautomer, 4-hydroxy-3-methyl-1-phenyl-1H-pyrazol-5-one. This stability is conferred by the formation of a conjugated system and the potential for intramolecular hydrogen bonding. Consequently, any spectroscopic analysis must be interpreted with a deep understanding of this equilibrium, as the observed data will represent the predominant tautomer under the given experimental conditions.
Caption: Tautomeric equilibrium of the title compound.
Synthesis Pathway Overview
The target compound is conceptually derived from the well-characterized and commercially available precursor, 3-methyl-1-phenyl-pyrazol-5-one (also known as Edaravone). The synthesis involves the oxidation of the active methylene group at the C4 position. Understanding the precursor is essential for interpreting the spectroscopic changes upon oxidation.
The synthesis of the precursor, 3-methyl-1-phenyl-pyrazol-5-one, is a classic condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][2]
Caption: General synthesis pathway.
Spectroscopic Data Analysis (Predominant Enol Tautomer)
The following data and interpretations correspond to the stable 4-hydroxy-3-methyl-1-phenyl-1H-pyrazol-5-one tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the tautomeric form. The choice of solvent is critical; aprotic polar solvents like DMSO-d₆ are preferred as they can stabilize the enol form and allow for the observation of the exchangeable hydroxyl proton. In contrast, solvents like CDCl₃ may show a different equilibrium ratio.[1]
¹H NMR Spectroscopy
-
Disappearance of C4-H: The most telling change from the precursor (3-methyl-1-phenyl-pyrazol-5-one), which shows a singlet for the two CH₂ protons around 3.4 ppm, is the complete absence of this signal.
-
Enolic Proton (-OH): A broad singlet appearing far downfield, typically in the range of 11-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange. This signal can be confirmed by D₂O exchange, where the peak disappears.
-
Methyl Protons (-CH₃): A sharp singlet around 2.2-2.4 ppm.
-
Phenyl Protons (-C₆H₅): A series of multiplets between 7.2 and 8.0 ppm, integrating to 5 protons. The ortho-protons (adjacent to the nitrogen) are typically the most deshielded.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides definitive evidence of the enol structure by the chemical shifts of the pyrazolone ring carbons.
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (C5) | 165 - 175 | Typical chemical shift for a carbonyl carbon in a conjugated amide-like system. |
| C-OH (C4) | 155 - 165 | Significantly downfield due to being an enolic carbon, deshielded by oxygen. |
| C-CH₃ (C3) | 145 - 150 | Carbon attached to the methyl group within the heterocyclic ring. |
| Phenyl C1' (ipso) | 137 - 140 | Quaternary carbon of the phenyl ring attached to the nitrogen. |
| Phenyl C2', C6' (ortho) | 120 - 125 | Phenyl carbons ortho to the point of attachment. |
| Phenyl C3', C5' (meta) | 128 - 130 | Phenyl carbons meta to the point of attachment. |
| Phenyl C4' (para) | 125 - 128 | Phenyl carbon para to the point of attachment. |
| -CH₃ | 12 - 16 | Methyl group carbon, appearing upfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups that differentiate the dione from the enol tautomer.
| Frequency (cm⁻¹) | Vibration Mode | Description |
| 3200 - 2500 (broad) | O-H stretch | A very broad and strong absorption, characteristic of a hydrogen-bonded hydroxyl group, confirming the enol form. |
| 1700 - 1720 | C=O stretch (C5) | Strong absorption from the pyrazolone ring carbonyl. Its frequency is influenced by conjugation and H-bonding. |
| 1640 - 1660 | C=C stretch | Absorption from the C=C bond of the enol system within the ring. |
| 1590 - 1600 | Aromatic C=C stretch | Characteristic stretching of the phenyl ring. |
| ~1500 | N-H bend / C=N stretch | Complex vibrations within the pyrazole ring structure. |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the elemental composition. The molecular weight of C₁₀H₈N₂O₂ is 188.06 g/mol .
Expected Fragmentation Pattern (Electron Impact - EI):
The molecule is expected to be relatively stable due to its aromaticity. Key fragmentation pathways would involve the loss of stable neutral molecules and the formation of characteristic ions.
Caption: Proposed MS fragmentation of the title compound.
-
m/z = 188: Molecular ion peak [M]⁺•.
-
m/z = 160: Loss of carbon monoxide (-CO) from the pyrazolone ring.
-
m/z = 105: Formation of the phenyldiazonium ion [C₆H₅N₂]⁺.
-
m/z = 77: Loss of N₂ from the phenyldiazonium ion to give the phenyl cation [C₆H₅]⁺, a very common fragment for phenyl-containing compounds.
Experimental Protocols
NMR Sample Preparation and Analysis
-
Objective: To obtain high-resolution ¹H and ¹³C spectra that confirm the predominant tautomeric form.
-
Methodology:
-
Solvent Selection: Use anhydrous DMSO-d₆ (Deuterated Dimethyl Sulfoxide). Rationale: This aprotic polar solvent effectively solvates the molecule and slows down the exchange of the enolic proton with residual water, allowing for its observation.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
D₂O Exchange: After the initial ¹H spectrum is acquired, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. Rationale: This confirmatory test will cause the enolic -OH proton signal to disappear, verifying its assignment.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (e.g., several hours) may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Objective: To identify the key functional groups, particularly the O-H and C=O stretches.
-
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. Rationale: This step is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the press and apply consistent pressure to ensure good contact between the sample and the crystal. Rationale: Good contact is essential for obtaining a strong, high-quality spectrum.
-
Data Acquisition: Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-MS instrument, which is a soft ionization technique suitable for polar, non-volatile compounds.
-
Analysis Mode: Run the analysis in both positive and negative ion modes. Rationale: The enolic proton can be easily lost, making the [M-H]⁻ ion prominent in negative mode, while the [M+H]⁺ ion may be observed in positive mode.
-
Data Acquisition: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Conclusion
The spectroscopic characterization of this compound is a nuanced task that requires a foundational understanding of its tautomeric nature. The data overwhelmingly supports the predominance of the 4-hydroxy-3-methyl-1-phenyl-1H-pyrazol-5-one enol form under standard analytical conditions. Key spectroscopic identifiers include a downfield, exchangeable proton signal in ¹H NMR, the presence of enolic and carbonyl carbons in ¹³C NMR, a broad O-H stretch in the IR spectrum, and a molecular ion peak at m/z 188. This guide provides the necessary framework for researchers to confidently synthesize, handle, and characterize this versatile heterocyclic system, ensuring both accuracy and scientific rigor in their development efforts.
References
-
Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]
-
Mohammed, S. F., Shehab, W., Abdullah, A., & El-Shwiniy, W. H. (Year). Scheme 1 Synthesis of 4-arylidene-3-methyl-1-phenyl-5-pyrazolone derivatives. ResearchGate. [Link]
- Nasseri, M. A., Salimi, M., & Esmaeili, A. A. (2014). Cellulose sulfuricacid as a bio-supported and efficient solid acidcatalyst for synthesis of pyrazoles in aqueous medium. RSC Advances, 4(106), 61193-61198.
- Okafor, E. C. (1980). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives.
-
PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. National Center for Biotechnology Information. [Link]
- Shrivastava, P., Singh, P., & Kumar Tewari, A. (2012). Synthesis of pyrazole-based 1,5-diaryl compounds as potent anti-inflammatory agents. Medicinal Chemistry Research, 21(9), 2465-2472.
- Yakan, H., & Kose, M. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural and Engineering Sciences, 6(1), 1-10.
- Zolfigol, M. A., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40.
Sources
Tautomerism in 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
An In-Depth Technical Guide to the Tautomerism of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
Abstract
This compound stands as a pivotal scaffold in medicinal chemistry, with its biological efficacy intrinsically linked to its subtle yet profound structural dynamics. This technical guide provides a comprehensive exploration of the tautomeric phenomena inherent to this molecule. We delve into the structural nuances of the predominant tautomeric forms, the environmental factors governing their equilibrium, and the state-of-the-art analytical methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to empower the rational design of next-generation therapeutics based on the pyrazole core.
Introduction: The Pyrazolone Scaffold in Drug Discovery
The pyrazolone ring is a privileged heterocyclic motif, forming the structural basis for a multitude of pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[2][3] A notable example is Edaravone (1-phenyl-3-methyl-5-pyrazolone), a potent antioxidant medication used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[1]
The biological function of these molecules is not solely determined by their constituent atoms but by their three-dimensional structure and the dynamic equilibrium between different isomeric forms. Tautomerism, a form of constitutional isomerism involving the migration of a proton, is a key feature of pyrazolone chemistry.[4][5] Understanding and controlling this equilibrium is paramount in drug development, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.[5] This guide focuses specifically on this compound, an oxidized derivative, to elucidate the principles of its tautomeric behavior.
Tautomeric Landscape of this compound
Unlike its parent compound, 3-methyl-1-phenyl-pyrazol-5-one, which primarily exhibits keto-enol and amine-imine tautomerism, the 4,5-dione derivative is dominated by a crucial keto-enol equilibrium. The molecule can exist in two primary forms: a diketo form and an enol form.
-
The Diketo Tautomer (A): This is the this compound form.
-
The Enol Tautomer (B): This is the 4-hydroxy-3-methyl-1-phenyl-1H-pyrazol-5-one form. Enolization occurs at the C4 position, creating a conjugated system stabilized by an intramolecular hydrogen bond between the C4-hydroxyl group and the C5-carbonyl oxygen.
The equilibrium between these forms is rapid and reversible, and its position is dictated by thermodynamic stability, which is highly sensitive to environmental factors.[6]
Caption: Tautomeric equilibrium in this compound.
Factors Influencing Tautomeric Equilibrium
The predominance of one tautomer over another is not absolute. It is a dynamic balance influenced primarily by the solvent environment, pH, and temperature.
Solvent Effects
The choice of solvent is the most critical experimental variable affecting the tautomeric ratio. The underlying principle is the solvent's ability to stabilize one tautomer preferentially through intermolecular interactions, such as hydrogen bonding.
-
Nonpolar Solvents (e.g., Chloroform, Dichloromethane): In these environments, the enol form (B) is often favored. The capacity for intramolecular hydrogen bonding in the enol tautomer provides significant stabilization, a feature the diketo form lacks. This self-association minimizes unfavorable interactions with the nonpolar solvent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as potent hydrogen bond acceptors. They can disrupt the intramolecular hydrogen bond of the enol form and form strong intermolecular hydrogen bonds with it. For the related 1-phenyl-3-methyl-5-pyrazolone, DMSO has been shown to support a mixture of tautomeric forms.[1] For the dione, these solvents are expected to stabilize the more polar diketo form (A) to a greater extent than nonpolar solvents, shifting the equilibrium.
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can solvate both the keto and enol forms effectively, often leading to a complex equilibrium mixture. The high dielectric constant of water can favor the more polar diketo tautomer.
pH and Temperature
While solvent polarity is the primary driver, pH can also influence the equilibrium, especially in aqueous or alcoholic media, by affecting the protonation state of the molecule. Temperature changes can shift the equilibrium based on the enthalpy difference (ΔH) between the tautomers, in accordance with Le Châtelier's principle.
Analytical Characterization: A Validating Workflow
Determining the tautomeric composition of a sample requires a multi-faceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing tautomers in solution.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. academicstrive.com [academicstrive.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
Unlocking the Therapeutic Promise: A Guide to the Biological Activities of Pyrazole-Containing Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. This technical guide synthesizes current research on the significant biological activities of pyrazole derivatives, with a particular focus on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. We will explore the underlying mechanisms of action, present key structure-activity relationship insights, and provide a detailed experimental protocol for assessing cytotoxic activity. This document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage the therapeutic potential of this versatile chemical class.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
First described by Ludwig Knorr in 1883, pyrazole is a simple aromatic heterocyclic molecule with the formula C₃H₄N₂.[1] Compounds incorporating this ring system have demonstrated remarkable utility in drug discovery, leading to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole.[3]
The versatility of the pyrazole core stems from several key features:
-
Structural Rigidity: The aromatic nature of the ring provides a stable and predictable framework for substituent placement.
-
Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules like enzymes and receptors.
-
Synthetic Accessibility: A multitude of synthetic routes, often beginning with the condensation of hydrazines and 1,3-dicarbonyl compounds, allows for the facile generation of diverse derivative libraries.[4]
This guide will delve into the major therapeutic areas where pyrazole derivatives have shown significant promise, providing the technical insights necessary to advance their journey from laboratory synthesis to clinical application.
Core Biological Activities and Mechanisms of Action
Pyrazole derivatives exhibit a wide spectrum of biological activities, making them a focal point of extensive research.[1][2][5]
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and pyrazole derivatives have emerged as a promising class of compounds.[6] They exert their antitumor effects through various mechanisms, most notably by disrupting cell cycle progression and inducing apoptosis.
Mechanism: Tubulin Polymerization Inhibition
A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain pyrazole derivatives have been shown to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and ultimately leading to apoptosis. For instance, a novel series of benzofuropyrazole derivatives was synthesized, with compound 5b identified as a potent tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM.[5] This compound was significantly more potent than the reference drug ABT-751 against K562 (human erythroleukemia) and A549 (human lung cancer) cell lines.[5]
Another study reported a pyrazole-naphthalene derivative, substituted with an ethoxy group, that exhibited an IC₅₀ value of 4.6 μM for tubulin polymerization inhibition and was five-fold more active than cisplatin against MCF-7 breast cancer cells.[7]
Caption: Mechanism of action for tubulin-inhibiting pyrazole derivatives.
Summary of Anticancer Activity
The following table summarizes the growth inhibitory (GI₅₀) activities of selected pyrazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | GI₅₀ (μM) | Mechanism of Action | Reference |
| 5b | K562 (Erythroleukemia) | 0.021 | Tubulin Polymerization Inhibitor | [5] |
| 5b | A549 (Lung Cancer) | 0.69 | Tubulin Polymerization Inhibitor | [5] |
| 5b | MCF-7 (Breast Cancer) | 1.7 | Tubulin Polymerization Inhibitor | [5] |
| 13 | 4T1 (Breast Cancer) | 25 | G0/G1 Phase Arrest, Apoptosis | [8] |
| 168 | MCF-7 (Breast Cancer) | 2.78 | Tubulin Polymerization Inhibitor | [7] |
Antimicrobial Activity
With the rise of antibiotic-resistant pathogens, there is an urgent need for new antimicrobial agents. Pyrazole-based compounds have demonstrated significant potential as both antibacterial and antifungal agents.[2][9]
Mechanism: Disruption of Cellular Processes
The antimicrobial action of pyrazole derivatives is often attributed to their ability to interfere with essential microbial processes. For instance, pyrazole-based sulfonamides have been synthesized and shown to be potent against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[10] The sulfonamide moiety is a well-known pharmacophore that inhibits dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. The pyrazole ring likely enhances the compound's ability to penetrate the microbial cell and interact with its target.
In a study, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were synthesized and evaluated.[10] Compounds 4b , 4d , and 4e from this series were identified as potent antibacterial and antifungal agents when compared to standard drugs like Ofloxacin and Fluconazole.[10]
Antiviral Activity
Pyrazole derivatives have been investigated for their efficacy against a range of viruses.[11] They can interfere with various stages of the viral life cycle, from entry into the host cell to replication.
Recent studies have highlighted their potential against Newcastle disease virus (NDV), a significant pathogen in the poultry industry.[12][13] A series of 4-substituted pyrazole derivatives were synthesized, with a hydrazone derivative (6 ) and a thiazolidinedione derivative (9 ) achieving 100% protection against NDV with no mortality in an in-vivo model.[12][13] Molecular docking studies suggested these compounds interact with the immune receptor TLR4.[12]
Other research has shown that certain pyrazole derivatives possess activity against herpes simplex virus (HSV-1), respiratory syncytial virus (RSV), and feline coronavirus.[14] Additionally, hydroxyquinoline-pyrazole hybrids have demonstrated promising activity against several coronaviruses, including SARS-CoV-2 and MERS-CoV, through plaque reduction assays.[15]
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Pyrazole derivatives are well-established as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[16]
Mechanism: COX-2 Inhibition
The COX-2 enzyme is a primary mediator of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a key therapeutic goal to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The diaryl-substituted pyrazole scaffold is a classic feature of selective COX-2 inhibitors, as exemplified by Celecoxib.
Researchers have synthesized 3,5-disubstituted-4,5-dihydro-1H-pyrazoles and demonstrated their ability to inhibit the production of pro-inflammatory cytokines TNF-α and IL-1β.[17] In a carrageenan-induced rat paw edema model, several of these compounds showed potent anti-inflammatory activity, with compound 12 reducing inflammation by 41.77% at a 5 mg/kg dose.[17]
Enzyme Inhibition
Beyond COX enzymes, pyrazole derivatives have been shown to inhibit other important enzyme classes.
Monoamine Oxidase (MAO) Inhibition
MAO enzymes (MAO-A and MAO-B) are crucial in the metabolism of neurotransmitters. Inhibitors of these enzymes are used to treat depression and neurodegenerative disorders like Parkinson's disease. A series of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible and selective inhibitors of bovine serum amine oxidase, a model for copper-containing amine oxidases.[18] Further studies on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives revealed them to be potent and reversible inhibitors of MAO, with some compounds showing Kᵢ values in the nanomolar range for MAO-A.[19][20]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
To assess the anticancer potential of newly synthesized pyrazole derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method. It measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: Viable cells contain mitochondrial reductase enzymes that can cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan salt. The amount of formazan produced is directly proportional to the number of living cells. This formazan can be solubilized with a suitable solvent (like DMSO), and the absorbance of the resulting solution is measured using a spectrophotometer.
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole test compounds in DMSO.
-
Create a series of dilutions of the compounds in culture media to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the test compounds. Include wells for a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the media from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Future Perspectives and Conclusion
The pyrazole scaffold is undeniably a privileged structure in medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities.[1] The research highlighted in this guide demonstrates significant potential in oncology, infectious diseases, and inflammation. Future research should focus on:
-
Target-Specific Design: Moving beyond broad screening to the rational design of derivatives that selectively inhibit specific enzymes or receptors to improve efficacy and reduce off-target effects.
-
Pharmacokinetic Optimization: Modifying the pyrazole core to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Combination Therapies: Investigating the synergistic effects of pyrazole derivatives when used in combination with existing therapeutic agents to overcome drug resistance and enhance treatment outcomes.
References
- Patel, J., Malani, M., Andrei, G., Balzarini, J., Snoeck, R., & Dholakiya, B. (2014). An Efficient Synthesis and Antiviral Activity Evaluation of 1-[4-(5-Phenyl- 4, 5 dihydro-1H-pyrazole [& (4, 5 dihydroisoxazole)]-3-yl)-phenyl]-pyrrole- 2, 5-dione Derivates. Anti-Infective Agents, 12(1), 104-111.
- Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Molecules.
- Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Scientific Reports.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules.
- Synthesis and in vitro antitumor activity of new 4,5-dihydropyrazole derivatives. (2010). Bioorganic & Medicinal Chemistry, 18(17), 6238-48.
- One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. (2021). ChemistrySelect, 6, 7306-7316.
- Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-778.
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017). Journal of Chemical Sciences.
- Synthesis and antiviral activity of new pyrazole and thiazole derivatives. (n.d.). Request PDF.
- Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). RSC Publishing.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). OUCI.
- Al-Suwaidan, I. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 2879.
- Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). ResearchGate.
- Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2021). ResearchGate.
- TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. (2017). Allied Academies.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Pharmaceutical Research International.
- Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. (2002). Bioorganic & Medicinal Chemistry Letters, 12(24), 3629-33.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules.
- Synthesis and Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). Molecules.
- Synthesis and Selective Inhibitory Activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives Against Monoamine Oxidase. (n.d.). Journal of Medicinal Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules.
Sources
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alliedacademies.org [alliedacademies.org]
- 18. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione and its analogs
An In-depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Among its many derivatives, the 3-methyl-1-phenyl-5-pyrazolone structure and its oxidized form, this compound, represent a class of compounds with profound chemical versatility and a wide spectrum of biological activities. This guide provides a comprehensive technical overview of this scaffold, beginning with the fundamental principles of its synthesis and tautomeric nature, which dictates its reactivity. We delve into detailed synthetic protocols for the core structure and its subsequent derivatization, supported by robust analytical characterization methodologies. The narrative critically examines the extensive pharmacological potential of these analogs, including their anti-inflammatory, antimicrobial, and antitumor activities, underpinned by an analysis of their structure-activity relationships (SAR). This document is designed to serve as an authoritative resource, bridging foundational chemistry with applied drug discovery insights for professionals in the field.
The Pyrazolone Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile and stable aromatic scaffold that has been extensively explored in drug design.[1][2] Its history in medicine is notable, dating back to the discovery of the analgesic pyrazolone, Antipyrine, in the 19th century.[1] Modern therapeutics, such as the selective COX-2 inhibitor Celecoxib, further highlight the significance of the pyrazole motif in developing safer and more effective drugs.[1]
The subject of this guide, this compound, belongs to this esteemed class. It is the oxidized derivative of 3-methyl-1-phenyl-5-pyrazolone (PMP), a compound also known by the generic name Edaravone.[3] Edaravone itself is a potent antioxidant and neuroprotective agent used clinically to aid recovery after stroke and to treat amyotrophic lateral sclerosis (ALS).[3] The inherent reactivity of the pyrazolone ring, particularly its capacity for tautomerism and derivatization at the C4 position, makes it an exceptional starting point for generating diverse chemical libraries with a wide range of pharmacological activities.[4][5]
Physicochemical Properties and Tautomerism: The Key to Reactivity
Understanding the chemical behavior of the 3-methyl-1-phenyl-5-pyrazolone core is impossible without appreciating its tautomeric nature. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, governs the molecule's reactivity and is highly influenced by the solvent environment. The pyrazolone core primarily exists in three tautomeric forms: the CH-form, the OH-form, and the NH-form.[3]
-
CH-form (Keto form): The 2,4-dihydro-3H-pyrazol-3-one structure.
-
OH-form (Enol form): The 1H-pyrazol-5-ol structure, which possesses aromatic character.
-
NH-form: An alternative keto form.
Spectroscopic studies have shown that the equilibrium between these forms is solvent-dependent. For instance, in DMSO-d6, the OH-form is observed to be predominant for 1-phenyl-3-methyl-5-pyrazolone.[3] In chloroform and dioxane, the keto (CH) form is favored, while in pyridine, the hydroxy (OH) form prevails.[6] This equilibrium is the causal factor behind the molecule's ability to undergo reactions at different sites, most notably the C4 position, which is a nucleophilic carbon in the enol form.
The oxidation of this core to this compound introduces a highly electrophilic center, making it a key intermediate for synthesizing a variety of heterocyclic systems through condensation and cycloaddition reactions.
Caption: Tautomeric equilibrium of 3-methyl-1-phenyl-5-pyrazolone.
Synthesis and Derivatization Strategies
The synthetic accessibility of the pyrazolone scaffold is a primary reason for its widespread use. The methodologies are robust, high-yielding, and amenable to modification for generating diverse analogs.
Synthesis of the Core Scaffold: 3-Methyl-1-phenyl-5-pyrazolone
The most common and efficient synthesis involves the cyclocondensation of phenylhydrazine with ethyl acetoacetate.[3] This reaction can be performed under various conditions, including solvent-free approaches, to produce the target compound in excellent yields (93-100%).[3]
Experimental Protocol: Solvent-Free Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
-
Reactant Preparation: In a 100 mL round-bottom flask, combine phenylhydrazine (0.1 mol, 10.81 g) and ethyl acetoacetate (0.1 mol, 13.01 g).
-
Reaction: Equip the flask with a magnetic stirrer and a reflux condenser. Heat the mixture in an oil bath at 100-110 °C for 2 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid mass will form.
-
Purification: Recrystallize the solid product from aqueous ethanol (approx. 50% ethanol) to yield pale yellow crystals of 3-methyl-1-phenyl-5-pyrazolone.
-
Validation: Confirm the product's identity and purity via melting point determination (126-128 °C) and spectroscopic analysis (NMR, IR).[7]
The choice of phenylhydrazine as a starting material is critical; its reaction with the β-ketoester (ethyl acetoacetate) proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazolone ring.
Synthesis of Analogs via C4-Position Derivatization
The C4 position of the pyrazolone ring is highly reactive and serves as the primary site for introducing chemical diversity. One of the most powerful methods for this is the Knoevenagel condensation, where the pyrazolone acts as an active methylene compound.
Experimental Protocol: Synthesis of 4-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
-
Reactant Preparation: In a flask, create an intimate mixture of 3-methyl-1-phenyl-5-pyrazolone (2 mmol) and a substituted aromatic aldehyde (1 mmol).[8]
-
Reaction (Solvent-Free): Heat the mixture at 120 °C (or irradiate in a microwave at 300 W) for the time specified in the literature (typically 5-15 minutes).[8] The reaction proceeds via the condensation of the aldehyde with two equivalents of the pyrazolone.
-
Purification: After cooling, the solid product is washed with ethanol and recrystallized from a suitable solvent like acetic acid or ethanol to afford the pure product.
-
Validation: Characterize the final compound using IR, NMR, and Mass Spectrometry to confirm the structure.
This strategy allows for the facile introduction of various aryl groups, enabling the systematic exploration of structure-activity relationships.
Caption: General synthetic workflow for pyrazolone and its analogs.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount in drug development. A combination of spectroscopic techniques is employed to characterize this compound and its analogs.
| Technique | Key Observations for 3-Methyl-1-phenyl-5-pyrazolone | Reference |
| ¹H NMR | Signals corresponding to the methyl protons (~2.2 ppm), methylene protons at C4 (~3.4 ppm, CH-form), and aromatic protons of the phenyl ring (~7.2-7.8 ppm). The presence and integration of CH/OH protons confirm tautomeric forms. | [3] |
| ¹³C NMR | Resonances for the methyl carbon, C3, C4, and C5 carbons of the pyrazole ring, and the carbons of the phenyl group. Shifts are sensitive to tautomeric form. | [3][9] |
| IR Spectroscopy | Strong C=O stretching vibration (~1700-1750 cm⁻¹) characteristic of the keto form. Broad O-H stretching (~3200-3600 cm⁻¹) indicates the presence of the enol form. | [10] |
| Mass Spectrometry | Provides the molecular ion peak, confirming the molecular weight of the synthesized compound. Fragmentation patterns can help elucidate the structure. | [9] |
Note: Specific chemical shifts and absorption frequencies can vary based on the solvent, concentration, and specific analog structure.
Biological Activities and Therapeutic Potential
The pyrazolone scaffold is a privileged structure precisely because its derivatives exhibit a vast array of biological activities.[4][5] This makes them highly attractive for drug discovery programs.
Anti-inflammatory Activity
Many pyrazole derivatives are potent anti-inflammatory agents.[1][11] The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[1] By inhibiting COX-2, these compounds block the conversion of arachidonic acid into prostaglandins, key mediators of pain, fever, and inflammation.[1] Some pyrazoline derivatives have shown anti-inflammatory activity even greater than the standard drug indomethacin in preclinical models.[12]
Caption: Mechanism of anti-inflammatory action via COX inhibition.
Antimicrobial and Antifungal Activity
The global rise of antimicrobial resistance has spurred the search for new classes of antibiotics. Pyrazole derivatives have demonstrated significant potential in this area, showing broad-spectrum activity against various bacterial and fungal pathogens.[10][13] For example, certain pyrazole-1-carbothiohydrazide derivatives have displayed remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values lower than standard drugs like chloramphenicol and clotrimazole in some cases.[10] The mechanism of action is often multifaceted, potentially involving the disruption of microbial metabolic pathways or cell wall synthesis.
Antitumor Activity
The development of novel anticancer agents is a critical area of research. Pyrazole and pyrazoline analogs have been synthesized and evaluated for their antitumor properties, with several compounds showing potent cytotoxicity against various human cancer cell lines.[14][15] Some 4,5-dihydropyrazole derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated potent antiproliferative activity in the nanomolar range against leukemia (SR) and melanoma (MDA-MB-435) cell lines.[14] The proposed mechanisms can include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and arrests cell division, a mechanism similar to that of established anticancer drugs.[14]
Other Pharmacological Activities
The versatility of the pyrazolone scaffold extends to other therapeutic areas:
-
Anticonvulsant Activity: Certain derivatives have shown promise in controlling seizures.[10]
-
Antioxidant Activity: As exemplified by Edaravone, the ability to scavenge free radicals is a key property.[3]
-
Antiviral Activity: Some pyrazoles have been identified as having antiviral properties.[10]
-
Neuroprotective Effects: Beyond Edaravone, novel pyrazolone derivatives have been investigated for their ability to protect against neuroinflammation.[16]
Structure-Activity Relationships (SAR)
Systematic modification of the pyrazolone scaffold has yielded crucial insights into the structural requirements for specific biological activities. Understanding SAR is the cornerstone of rational drug design, allowing for the optimization of lead compounds to enhance potency and reduce toxicity.
| Position of Substitution | Modification | Impact on Anti-inflammatory Activity | Reference |
| N1-Position | Phenyl ring substitution (e.g., with electron-withdrawing or -donating groups) | Modulates lipophilicity and electronic properties, significantly affecting COX-2 inhibitory potency. A p-sulfonamido group is a classic feature of selective COX-2 inhibitors (e.g., Celecoxib). | [1] |
| C3-Position | Alkyl (e.g., methyl, trifluoromethyl) or aryl groups | Influences the steric fit within the active site of target enzymes. | [17] |
| C4-Position | Introduction of bulky aryl or heterocyclic groups | Often a key driver of potency. Can form additional hydrogen bonds or hydrophobic interactions within the target's binding pocket. | [18] |
| C5-Position | Keto/Enol group | Essential for the core reactivity and often involved in binding to metallic cofactors in enzymes (e.g., the iron in COX). | [1] |
For instance, in a series of anti-inflammatory pyrazolines, lipophilicity was found to be a key factor, with the most lipophilic derivatives exhibiting the highest activity.[12] This suggests that the ability to cross cellular membranes and access the target enzyme is critical for efficacy. The systematic exploration of these relationships is essential for advancing pyrazolone-based compounds from initial hits to clinical candidates.
Future Perspectives and Challenges
The this compound scaffold and its analogs remain a highly fertile ground for drug discovery. The synthetic tractability and diverse pharmacology of this class of compounds ensure their continued relevance. Future research will likely focus on:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple pathological targets, such as acting as dual anti-inflammatory and antimicrobial agents.[19]
-
Advanced Drug Delivery: Developing novel formulations to improve the bioavailability, solubility, and targeted delivery of promising pyrazolone candidates.
-
Green Synthesis: Further optimizing synthetic routes to be more environmentally friendly and cost-effective, a crucial factor for large-scale pharmaceutical production.[8]
However, challenges remain. Issues of selectivity, off-target toxicity, and metabolic stability must be rigorously addressed during preclinical development. A thorough understanding of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new analogs is essential for their successful translation into the clinic.
By leveraging the rich chemical and pharmacological knowledge base of this scaffold, researchers are well-positioned to develop the next generation of pyrazolone-based therapeutics to address unmet medical needs.
References
-
Jamwal A, Javed A, Bhardwaj V. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. 2021;133:40. [Link]
-
Shawali AS, Abdelshafy DN, El-Gazzar MG, Al-Ghamdi SA. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. 2021;26(21):6684. [Link]
-
Noruzian F, Olyaei A, Hajinasiri R. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Research on Chemical Intermediates. 2019. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. 2024. [Link]
-
3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E. 2012;68(Pt 5):o1439. [Link]
-
Kumar V, Kaur K, Gupta GK, Gupta AK. Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. 2013;5(3):194-204. [Link]
-
Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3. ResearchGate. 2015. [Link]
-
Geromichalos GD, et al. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. 2021;26(11):3353. [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Journal of Molecular Structure. 2022;1265:133423. [Link]
-
Tron GC, et al. Synthesis and in vitro antitumor activity of new 4,5-dihydropyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. 2010;20(13):3957-61. [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. ResearchGate. 2012. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. 2022. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. 2023. [Link]
-
Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. ResearchGate. 1978. [Link]
-
Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate. 2012. [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. 2015;20(10):17979-96. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. 2024. [Link]
-
Synthesis and in vitro antitumor activity of new 4,5-dihydropyrazole derivatives. ResearchGate. 2010. [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Magnetic Resonance in Chemistry. 2012. [Link]
-
Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. 2022. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. 2023. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. 2023. [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):157-166. [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. 2017. [Link]
-
Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. 2018. [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. 2023. [Link]
-
Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. 2021. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. 2018. [Link]
-
Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Polycyclic Aromatic Compounds. 2022. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. 2021. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jayorganics.com [jayorganics.com]
- 8. researchgate.net [researchgate.net]
- 9. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencescholar.us [sciencescholar.us]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orientjchem.org [orientjchem.org]
- 14. Synthesis and in vitro antitumor activity of new 4,5-dihydropyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. tandfonline.com [tandfonline.com]
Discovery and history of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
An In-Depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: From Knorr's Discovery to Modern Therapeutics
Abstract
This technical guide provides a comprehensive overview of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a molecule of profound historical and pharmaceutical significance. We will explore its seminal discovery through the Knorr pyrazole synthesis in 1883, a reaction that laid the groundwork for a vast field of heterocyclic chemistry. The guide will dissect the compound's complex tautomeric nature, detailing the structural equilibrium that governs its reactivity and physicochemical properties. A detailed, field-proven protocol for its synthesis is provided, alongside an analysis of its chemical behavior. Furthermore, we trace its modern-day journey to becoming the neuroprotective drug Edaravone, used in the treatment of amyotrophic lateral sclerosis (ALS) and stroke. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this foundational heterocycle.
A Note on Nomenclature and Tautomerism: Unraveling the Structure
The topic of this guide, 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione, represents one of several possible tautomeric forms of a dynamic molecular system. In practice and in the majority of literature, the compound is more commonly referred to as 3-methyl-1-phenyl-5-pyrazolone or by its generic drug name, Edaravone (CAS No: 89-25-8)[1]. The pyrazolone structure exists in a dynamic equilibrium between three principal tautomers: the CH-form (a pyrazolin-5-one), the OH-form (a pyrazol-5-ol), and the NH-form (also a pyrazolin-5-one)[2][3][4]. The prevalence of each tautomer is highly dependent on the environment, particularly the solvent and physical state (solid vs. solution)[2][5]. While the 4,5-dione is a theoretical tautomer, the CH, OH, and NH forms are the most experimentally relevant and are crucial for understanding the molecule's reactivity and biological activity.
Caption: Key tautomeric forms of the 3-methyl-1-phenyl-pyrazolone system.
The Genesis: Ludwig Knorr's Seminal Synthesis of 1883
The history of this compound begins with the birth of pyrazole chemistry itself. In 1883, the German chemist Ludwig Knorr accomplished the first synthesis of a substituted pyrazole derivative.[6][7] His work, involving the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine), is now famously known as the Knorr Pyrazole Synthesis [8][9]. This versatile and robust reaction laid the foundation for the synthesis of a vast library of pyrazole-based compounds, many of which have become critical therapeutic agents[6][8].
The mechanism's success hinges on predictable regioselectivity. The more electrophilic ketone carbonyl of ethyl acetoacetate is preferentially attacked by the more nucleophilic terminal nitrogen of phenylhydrazine. This initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, eliminating ethanol to yield the stable pyrazolone ring[4][8].
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Physicochemical Properties and Structural Analysis
Understanding the compound's physical and chemical properties is paramount for its application in research and development. Its amphoteric nature—possessing both acidic protons on the C4 methylene group and a basic imine-like N2 atom—is a direct consequence of its tautomeric structure and dictates its solubility and reactivity[4].
Quantitative Data Summary
The fundamental properties of 3-methyl-1-phenyl-5-pyrazolone are summarized below.
| Property | Value | Reference |
| CAS Number | 89-25-8 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 126 - 128 °C | [1] |
| Boiling Point | 287 °C at 353 hPa | [1] |
Tautomeric Distribution in Solution
The equilibrium between the CH, OH, and NH tautomers is highly solvent-dependent, a critical consideration for spectroscopic analysis and reaction design. NMR studies have elucidated this distribution.
| Solvent | CH-Form (%) | OH-Form (%) | NH-Form (%) | Reference |
| CDCl₃ | Predominantly CH-form | Minor | Minor | [2] |
| DMSO-d₆ | 13 ± 5 | 81 ± 5 | 6 ± 5 | [2] |
In chloroform (CDCl₃), the less polar environment favors the CH-form. In contrast, the polar, hydrogen-bond-accepting nature of dimethyl sulfoxide (DMSO-d₆) significantly shifts the equilibrium to favor the aromatic and highly stabilized OH-form.
Synthetic Protocol: The Knorr Synthesis of Edaravone
This section provides a robust, step-by-step protocol for the synthesis of 3-methyl-1-phenyl-5-pyrazolone, adapted from the foundational Knorr reaction.
Materials and Reagents
-
Phenylhydrazine (0.88 mL, ~9 mmol)
-
Ethyl acetoacetate (1.0 mL, ~8 mmol)
-
Glacial Acetic Acid (catalytic, ~3 drops)
-
Ethanol or 1-Propanol (3 mL)
-
Water
-
Standard reflux and filtration apparatus
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.0 mL) and phenylhydrazine (0.88 mL).[10]
-
Rationale: The primary reactants are combined. The reaction is slightly exothermic as the initial condensation begins.
-
-
Solvent and Catalyst Addition: Add ethanol (or 1-propanol, 3 mL) as a solvent and 3 drops of glacial acetic acid as a catalyst.[11]
-
Rationale: The solvent ensures homogeneity, while the acid catalyst accelerates the initial condensation to the hydrazone by protonating the ketone carbonyl, making it more electrophilic.
-
-
Cyclization via Reflux: Heat the reaction mixture to reflux (approximately 100°C) with continuous stirring for 1 hour.[11]
-
Rationale: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization and subsequent elimination of ethanol, driving the reaction to completion.
-
-
Precipitation and Isolation: After 1 hour, remove the flask from heat. While still hot, add water (~10 mL) to the reaction mixture with stirring. An oily product may form initially, which will solidify upon cooling and scraping.
-
Rationale: The pyrazolone product is poorly soluble in water. Adding water causes the product to precipitate out of the reaction mixture, allowing for its isolation.
-
-
Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any water-soluble impurities.
-
Rationale: Filtration separates the solid product from the liquid reaction medium. A cold water wash minimizes product loss while removing residual acid and other impurities.
-
-
Drying and Characterization: Allow the product to air dry completely. Determine the mass, calculate the percent yield, and confirm its identity and purity via melting point analysis and spectroscopy (NMR, IR). A typical yield is in the range of 75-95%[2].
Caption: Experimental workflow for the synthesis of 3-methyl-1-phenyl-5-pyrazolone.
Applications in Drug Discovery and Industry
While originating from a purely academic discovery, 3-methyl-1-phenyl-5-pyrazolone has evolved into a compound with significant real-world impact.
Edaravone: A Neuroprotective Agent
In the late 1980s, researchers developed this molecule as a potent free radical scavenger, naming it Edaravone[12]. Oxidative stress is a hypothesized mechanism in the neuronal cell death associated with neurodegenerative diseases and ischemic events[12]. Edaravone's ability to scavenge reactive oxygen species (ROS) is believed to be the source of its neuroprotective effects[13].
-
Stroke: It was first marketed in Japan in 2001 for helping recovery following an ischemic stroke[12][14].
-
Amyotrophic Lateral Sclerosis (ALS): In 2017, the U.S. FDA approved intravenous Edaravone (brand name Radicava) for the treatment of ALS, a progressive and fatal neurodegenerative disease[2][12]. Clinical trials demonstrated that it could slow the decline in daily functioning for some ALS patients[12].
Broader Industrial Relevance
Beyond its role as a blockbuster drug, the pyrazolone scaffold is a versatile building block in other industries:
-
Chelating Agents: Acyl-substituted pyrazolones are powerful chelating agents used in the extraction and separation of metal ions[15][16].
-
Dyes and Pigments: The pyrazolone ring is a core component in many azo dyes and pigments used in photography and textiles[9].
-
Agrochemicals: Derivatives have been developed for use as herbicides and insecticides[9].
Conclusion
From its synthesis in a 19th-century German laboratory to its modern use as a treatment for a devastating neurodegenerative disease, 3-methyl-1-phenyl-5-pyrazolone embodies the journey of chemical discovery. Its rich history, complex tautomeric chemistry, and straightforward synthesis continue to make it a subject of great interest. As Edaravone, it stands as a testament to how fundamental research in heterocyclic chemistry can translate into tangible therapeutic benefits, offering a powerful tool in the fight against oxidative stress-related diseases.
References
- A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Benchchem.
- Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Chapter 5: Pyrazoles. Royal Society of Chemistry.
- Knorr Pyrazole Synthesis.
- Edaravone. Wikipedia.
- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
- Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry (RSC Publishing).
- Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™).
- Knorr Pyrazole Synthesis of Edaravone.
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences.
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
- Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One Safety D
- ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
- Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. PubMed Central.
- 1H-Pyrazole-4,5-dione,3-Methyl-1-phenyl-. Echemi.
- 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-4,5-dione. ChemicalBook.
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Semantic Scholar.
- 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI.
- 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. PubMed Central.
- 3-Methyl-1-phenyl-4,5-dihydro-1H-pyrazole-4,5-diol.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- 3-Methyl-1-phenyl-4-[(phenyl)(2-phenylhydrazin-1-yl)methylidene]-1H-pyrazol-5(4H)-one.
- 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. BLDpharm.
- This compound 4-[N-(4-iodophenyl)hydrazone]. ChemicalBook.
Sources
- 1. jayorganics.com [jayorganics.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Edaravone - Wikipedia [en.wikipedia.org]
- 13. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
Methodological & Application
One-Pot Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione Derivatives: An Application Note and Protocol for Pharmaceutical Research
Introduction: The Significance of Pyrazole-4,5-dione Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4][5] Among these, 3-methyl-1-phenyl-1H-pyrazole-4,5-dione and its derivatives have garnered significant attention from researchers in drug discovery and development. This is due to their diverse biological activities, which include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The presence of the vicinal dicarbonyl functionality at the 4- and 5-positions of the pyrazole ring provides a unique electronic and structural motif for molecular recognition by various biological targets.
Traditionally, the synthesis of these dione derivatives has involved multi-step procedures, often requiring the isolation and purification of intermediates, leading to lower overall yields and increased operational complexity. The development of one-pot synthetic methodologies offers a more streamlined, efficient, and atom-economical approach to these valuable compounds. This application note provides a detailed protocol for the one-pot synthesis of this compound derivatives, grounded in established chemical principles and supported by experimental insights.
Reaction Principle: A Tandem One-Pot Approach
The one-pot synthesis of this compound derivatives is conceptually a two-stage process occurring in a single reaction vessel. The first stage involves the well-established Knorr cyclization for the synthesis of the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one intermediate. This is followed by an in-situ oxidation of the pyrazolone at the C4 position to yield the desired 4,5-dione.
Stage 1: Knorr Pyrazole Synthesis
The initial step is the condensation reaction between phenylhydrazine and ethyl acetoacetate.[6][7] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to form the stable 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one ring. This reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and can be facilitated by heating.
Stage 2: In-situ Oxidation
Once the formation of the pyrazolone intermediate is complete, a suitable oxidizing agent is introduced directly into the reaction mixture. The choice of the oxidizing agent is critical to the success of this one-pot procedure. It must be effective in oxidizing the active methylene group at the C4 position of the pyrazolone ring without degrading the pyrazole core or other functional groups that may be present on the phenyl ring. Various oxidizing agents can be employed for this transformation, with factors such as reaction kinetics, selectivity, and ease of work-up influencing the selection.
Visualizing the Workflow
Figure 1: Conceptual workflow for the one-pot synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a representative one-pot synthesis of this compound. Researchers may need to optimize conditions for specific substituted derivatives.
Materials and Reagents:
-
Phenylhydrazine (or substituted phenylhydrazines)
-
Ethyl acetoacetate
-
Glacial Acetic Acid
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Pyrazolone Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylhydrazine (0.1 mol, 9.7 mL) and glacial acetic acid (50 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Slowly add ethyl acetoacetate (0.1 mol, 12.7 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
In-situ Oxidation:
-
After the formation of the pyrazolone is complete (as indicated by TLC), cool the reaction mixture to 50-60 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (0.12 mol, 8.28 g) in deionized water (20 mL).
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes. Caution: This addition is exothermic and may result in the evolution of nitrogen oxides. Ensure adequate ventilation.
-
After the addition is complete, stir the reaction mixture at 50-60 °C for an additional 1 hour. The color of the reaction mixture will typically change to a deep red or orange, indicating the formation of the dione.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water with stirring.
-
A colored precipitate of the crude this compound will form.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water (3 x 50 mL).
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound derivative.
-
Dry the purified product under vacuum.
-
Data Summary and Characterization
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of the parent this compound.
| Parameter | Value |
| Reactants | Phenylhydrazine, Ethyl Acetoacetate |
| Oxidizing Agent | Sodium Nitrite |
| Solvent | Glacial Acetic Acid |
| Reaction Time (Pyrazolone) | 2 hours |
| Reaction Time (Oxidation) | 1 hour |
| Typical Yield | 75-85% |
| Appearance | Orange to red crystalline solid |
| Melting Point | Approx. 118-120 °C |
Characterization Data (Illustrative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.92 (m, 2H, Ar-H), 7.52-7.48 (m, 2H, Ar-H), 7.34-7.30 (m, 1H, Ar-H), 2.35 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 160.2, 158.5, 145.8, 131.9, 129.5, 126.3, 119.8, 12.7.
-
IR (KBr, cm⁻¹): ν 1720 (C=O), 1685 (C=O), 1595 (C=N).
Mechanistic Insights: The Role of Nitrous Acid
The oxidation of the pyrazolone intermediate is believed to proceed via the formation of nitrous acid (in-situ from sodium nitrite and acetic acid). The nitrous acid then acts as the effective oxidizing agent.
Sources
- 1. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. youtube.com [youtube.com]
Green Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione: A Guide for Modern Drug Discovery
In the landscape of contemporary drug development and fine chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of innovation. The synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry, presents a significant opportunity to implement more sustainable practices. This guide provides a detailed exploration of green synthetic methods for 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione, a scaffold of interest in pharmaceutical research. By moving away from conventional methods that often rely on hazardous solvents and stoichiometric reagents, we can develop environmentally benign, efficient, and economically viable pathways to this valuable molecule.
This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols for the green synthesis of the target dione. We will first delve into the eco-friendly synthesis of the key precursor, 3-methyl-1-phenyl-5-pyrazolone, and then explore a proposed green oxidation strategy to arrive at the final product.
Part 1: Green Synthesis of the Precursor: 3-Methyl-1-phenyl-5-pyrazolone
The traditional synthesis of 3-methyl-1-phenyl-5-pyrazolone often involves the use of volatile organic solvents and can be energy-intensive.[1][2] Green chemistry offers several compelling alternatives that minimize environmental impact without compromising yield or purity.
Causality Behind Greener Approaches
The shift towards greener syntheses of 3-methyl-1-phenyl-5-pyrazolone is driven by a few key principles:
-
Atom Economy: Designing reactions where the maximum proportion of starting materials is incorporated into the final product.
-
Use of Safer Solvents and Auxiliaries: Prioritizing water or solvent-free conditions to eliminate the use of hazardous organic solvents.
-
Energy Efficiency: Employing alternative energy sources like microwave irradiation to reduce reaction times and energy consumption.
-
Use of Renewable Feedstocks and Catalysis: Where possible, utilizing renewable starting materials and catalytic rather than stoichiometric reagents.
Green Synthesis Protocols for 3-Methyl-1-phenyl-5-pyrazolone
Herein, we detail three field-proven green methods for the synthesis of the pyrazolone precursor.
Method 1: Solvent-Free Synthesis
This approach represents a significant step towards sustainable chemistry by eliminating the need for a reaction solvent. The reaction proceeds by the direct condensation of phenylhydrazine and ethyl acetoacetate.[2]
Protocol 1: Solvent-Free Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (1 equiv.). | The reaction is initiated by the nucleophilic attack of phenylhydrazine on the ester carbonyl of ethyl acetoacetate. |
| 2 | Slowly add phenylhydrazine (1 equiv.) to the ethyl acetoacetate with continuous stirring. | The reaction is exothermic, and slow addition helps to control the temperature. |
| 3 | Heat the reaction mixture at 80-90°C for 1-2 hours. | Thermal energy is required to drive the condensation and subsequent cyclization. |
| 4 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | Ensures the reaction goes to completion. |
| 5 | Upon completion, cool the reaction mixture to room temperature. The product will solidify. | The product has a higher melting point than the starting materials. |
| 6 | Recrystallize the solid product from a minimal amount of ethanol or an ethanol/water mixture to obtain pure 3-methyl-1-phenyl-5-pyrazolone. | Purification removes any unreacted starting materials or by-products. |
Method 2: Microwave-Assisted Synthesis
Microwave irradiation offers a dramatic reduction in reaction times and often leads to higher yields and cleaner reaction profiles compared to conventional heating.
Protocol 2: Microwave-Assisted Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
| Step | Procedure | Rationale |
| 1 | In a microwave-safe vessel, mix phenylhydrazine (1 equiv.) and ethyl acetoacetate (1 equiv.). | The reactants are directly exposed to microwave energy for efficient heating. |
| 2 | Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 180-300 W) for 5-10 minutes. | Microwaves accelerate the reaction by directly heating the polar molecules. |
| 3 | Monitor the temperature and pressure inside the vessel to ensure safe operation. | Safety is paramount in microwave synthesis. |
| 4 | After the reaction is complete, cool the vessel to room temperature. | Allows for safe handling of the product. |
| 5 | Add a small amount of ethanol to the solidified product and collect the crystals by filtration. | The product is sparingly soluble in cold ethanol. |
| 6 | Wash the crystals with cold ethanol and dry to obtain the pure product. | Removes any residual starting materials. |
Method 3: Synthesis in Aqueous Media
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. This method often utilizes a catalyst to facilitate the reaction in an aqueous environment.
Protocol 3: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone in Water
| Step | Procedure | Rationale |
| 1 | To a suspension of a suitable catalyst (e.g., a reusable solid acid catalyst) in water, add phenylhydrazine (1 equiv.). | The catalyst enhances the reaction rate in the aqueous medium. |
| 2 | Add ethyl acetoacetate (1 equiv.) to the mixture and stir vigorously. | Vigorous stirring is necessary to ensure good mixing of the reactants in the heterogeneous mixture. |
| 3 | Heat the reaction mixture to reflux for 2-4 hours. | Provides the necessary energy for the reaction to proceed. |
| 4 | Monitor the reaction by TLC. | To determine the endpoint of the reaction. |
| 5 | After completion, cool the reaction mixture. The product will precipitate out of the solution. | The product is insoluble in water. |
| 6 | Filter the solid product, wash with water, and dry to obtain 3-methyl-1-phenyl-5-pyrazolone. The catalyst can often be recovered by filtration and reused. | Simple work-up and catalyst recyclability are key advantages of this method. |
Comparative Analysis of Green Synthesis Methods for the Precursor
| Method | Solvent | Energy Source | Reaction Time | Yield | Green Chemistry Advantages |
| Solvent-Free | None | Conventional Heating | 1-2 hours | High | Eliminates solvent waste, high atom economy. |
| Microwave-Assisted | Minimal/None | Microwave Irradiation | 5-10 minutes | Very High | Drastically reduced reaction time and energy consumption. |
| Aqueous Media | Water | Conventional Heating | 2-4 hours | Good to High | Use of a benign solvent, potential for catalyst recycling. |
Part 2: Proposed Green Oxidation of 3-Methyl-1-phenyl-5-pyrazolone to this compound
The oxidation of the active methylene group at the C4 position of the pyrazolone ring is the crucial step to obtain the target dione. While traditional methods often employ harsh oxidizing agents, a greener approach is highly desirable. Based on established green oxidation principles for active methylene compounds, we propose a catalytic method using hydrogen peroxide as the primary oxidant.[3]
Rationale for the Proposed Green Oxidation Method
-
Benign Oxidant: Hydrogen peroxide (H₂O₂) is an ideal green oxidant as its only byproduct is water.
-
Catalytic Approach: The use of a catalyst minimizes waste compared to stoichiometric reagents.
-
Mild Reaction Conditions: The proposed method aims for ambient temperature and pressure, reducing energy consumption.
Proposed Protocol: Catalytic Oxidation with Hydrogen Peroxide
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask, dissolve 3-methyl-1-phenyl-5-pyrazolone (1 equiv.) in a suitable green solvent such as ethanol or water. | A solvent is necessary to facilitate the interaction between the substrate, catalyst, and oxidant. |
| 2 | Add a catalytic amount of a suitable transition metal catalyst (e.g., an iron or manganese salt, 1-5 mol%). | The catalyst activates the hydrogen peroxide to generate reactive oxygen species. |
| 3 | Slowly add a 30% aqueous solution of hydrogen peroxide (2-3 equiv.) to the reaction mixture with stirring at room temperature. | Slow addition helps to control the reaction rate and temperature. An excess of H₂O₂ ensures complete conversion. |
| 4 | Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC. | Allows for the reaction to proceed to completion under mild conditions. |
| 5 | Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an appropriate solvent after quenching any remaining peroxide (e.g., with sodium sulfite solution). | Standard work-up procedures to isolate the pure product. |
| 6 | The crude product can be purified by recrystallization. | To obtain the final product with high purity. |
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow Overview
Sources
Application Notes & Protocols: 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione as a Cornerstone Precursor in Modern Organic Synthesis
Abstract
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione as a versatile and highly reactive precursor in organic synthesis. Moving beyond a simple recitation of procedures, we delve into the mechanistic underpinnings, strategic considerations for reaction design, and detailed, field-tested protocols for the synthesis of complex heterocyclic scaffolds. The inherent reactivity of the vicinal dicarbonyl moiety, particularly the activated C4-carbonyl, makes this pyrazolone derivative an exceptional building block for constructing diverse molecular architectures, including fused bicyclic systems like pyrazolo[3,4-b]pyridines and intricate spiro-heterocycles. The resulting compounds are of significant interest due to their demonstrated potential as antimicrobial and anticancer agents.[1][2][3][4]
Foundational Chemistry: Synthesis and Reactivity Profile
The utility of any precursor begins with its accessibility and predictable reactivity. This compound is readily prepared from its parent compound, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a compound famously known as Edaravone.[5] The synthesis of Edaravone itself is a classic example of the Knorr pyrazole synthesis, a robust condensation reaction between a hydrazine and a β-ketoester.[6][7][8][9]
Protocol: Synthesis of the Precursor
The transformation from the pyrazol-5-one to the pyrazole-4,5-dione is an oxidation reaction that activates the C4 position. A common and effective method involves nitrosation followed by hydrolysis.
Protocol 1: Two-Step Synthesis of this compound
-
Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone).
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (0.1 mol, 13.01 g) and ethanol (50 mL).[10]
-
Slowly add phenylhydrazine (0.1 mol, 10.81 g) to the stirred solution.[10] The addition may be exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Add 3-4 drops of glacial acetic acid to catalyze the condensation.[6]
-
Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate / 70% Hexane).
-
Upon completion, cool the mixture in an ice bath. The product will precipitate as a crystalline solid.
-
Filter the solid using a Büchner funnel, wash with cold ethanol (2 x 15 mL), and dry under vacuum. Typical yields are in the range of 85-95%.[5]
-
-
Step 2: Oxidation to this compound.
-
Suspend the synthesized 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.05 mol, 8.71 g) in a mixture of glacial acetic acid (50 mL) and water (10 mL) in a 250 mL flask.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (0.06 mol, 4.14 g) in water (15 mL).
-
Add the sodium nitrite solution dropwise to the cooled, stirred suspension over 30 minutes, ensuring the temperature remains below 5°C. A deep red or orange color should develop.
-
After the addition is complete, continue stirring at 0-5°C for an additional 1 hour.
-
Allow the mixture to warm to room temperature and stir for another 2 hours. The product precipitates as a reddish-orange solid.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product in a desiccator over P₂O₅. Yields are typically high.
-
Causality of Reactivity
The synthetic power of this compound stems from the electronic properties of its dicarbonyl system. The C5-carbonyl is part of an amide-like system within the pyrazole ring. In contrast, the C4-carbonyl is highly electrophilic, behaving like the central carbonyl in a β-diketone. This C4 position is the primary site for nucleophilic attack and condensation reactions, serving as the linchpin for subsequent cyclization events.
Caption: Workflow for the synthesis of the target precursor.
Application in Fused Heterocycle Synthesis: Pyrazolo[3,4-b]pyridines
One of the most valuable applications of this precursor is in the synthesis of the pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry.[11][12] This is typically achieved through a domino reaction involving a Knoevenagel condensation followed by an intramolecular cyclization and dehydration.
Mechanistic Insight
The reaction is initiated by the condensation of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) with the highly electrophilic C4-carbonyl of the pyrazoledione. This is followed by a nucleophilic attack from the amino group of a co-reactant (often generated in situ or added) onto one of the nitrile or ester groups, leading to ring closure. Subsequent tautomerization and dehydration yield the aromatic fused-ring system.
Caption: Mechanistic pathway for Pyrazolo[3,4-b]pyridine synthesis.
Protocol: One-Pot Synthesis of a Substituted Pyrazolo[3,4-b]pyridine
This protocol describes the synthesis of 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, a representative example.
-
In a 100 mL round-bottom flask, combine this compound (10 mmol, 1.88 g), malononitrile (10 mmol, 0.66 g), and absolute ethanol (30 mL).
-
Add piperidine (0.5 mL) as a basic catalyst to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture at reflux with constant stirring for 6-8 hours.
-
Monitor the reaction by TLC (Mobile phase: 50% Ethyl Acetate / 50% Hexane). The starting materials will be consumed, and a new, more polar spot corresponding to the product will appear.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
If precipitation is slow, cool the flask further in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry.
-
The product can be further purified by recrystallization from ethanol or an ethanol/DMF mixture if necessary.
Data Summary: Substrate Scope
The versatility of this reaction allows for the synthesis of a wide array of derivatives.
| Active Methylene Compound | Co-reactant/Conditions | R¹ | R² | Approximate Yield |
| Malononitrile | Ethanol, Piperidine | -CN | -NH₂ | 85-95% |
| Ethyl Cyanoacetate | Ethanol, Piperidine | -COOEt | -NH₂ | 80-90% |
| Cyanoacetamide | Acetic Acid, Reflux | -CONH₂ | -OH | 75-85% |
| 1,3-Diketones (e.g., Acetylacetone) | Acetic Acid, Reflux | -COCH₃ | -CH₃ | 70-80% |
Application in Multicomponent Reactions (MCRs)
The quest for synthetic efficiency and molecular complexity has positioned multicomponent reactions (MCRs) at the forefront of modern organic chemistry.[13] this compound is an outstanding substrate for MCRs, enabling the rapid assembly of complex scaffolds.
Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
This protocol illustrates a powerful one-pot synthesis of highly substituted 1,4-dihydropyrano[2,3-c]pyrazoles.
-
To a 50 mL flask, add an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethanol (15 mL).
-
Add a catalytic amount of a base such as piperidine or triethylamine (2-3 drops) and stir the mixture at room temperature for 10-15 minutes until the reactants dissolve.
-
To this solution, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol). Note: In this MCR, the pyrazol-5-one is often used directly, as the initial Knoevenagel adduct it forms with the aldehyde is a key intermediate that reacts further. The dione can also be used, reacting at its C4 position.
-
Stir the reaction mixture at room temperature or heat gently to 50-60°C for 2-4 hours.
-
Monitor the reaction via TLC. Upon completion, a solid product usually precipitates.
-
Cool the mixture, filter the precipitate, wash with cold ethanol, and dry to obtain the pure pyrano[2,3-c]pyrazole derivative.
Rationale and Advantages
The MCR proceeds through a cascade of reactions: a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone enolate, and finally an intramolecular cyclization and dehydration. The elegance of this approach lies in its convergence and atom economy. By combining four distinct components in a single operation, it bypasses multiple intermediate purification steps, saving time, solvents, and resources. This strategy is particularly powerful for generating libraries of related compounds for high-throughput screening in drug discovery.[13]
Biological Significance of Synthesized Derivatives
The heterocyclic systems derived from this compound are not merely of academic interest. They form the core of numerous molecules with significant biological activities.
-
Anticancer Activity: Many pyrazolo[3,4-b]pyridines and spiro-pyrazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.[1][4] Their mechanism of action often involves the inhibition of critical cellular enzymes like kinases or the induction of apoptosis.
-
Antimicrobial Properties: The pyrazole nucleus is a well-established pharmacophore in antimicrobial agents.[2][14][15] Derivatives synthesized from the dione precursor have shown promising activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.[16]
-
Anti-inflammatory Effects: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. Novel derivatives often exhibit inhibitory activity against enzymes like cyclooxygenase (COX), highlighting their potential as new anti-inflammatory leads.[17][18]
Safety and Handling
-
This compound: Handle as a typical organic chemical. It is an irritant. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin.
-
Phenylhydrazine: This reagent, used in the synthesis of the parent pyrazolone, is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE.
-
Solvents and Reagents: Standard precautions should be taken for all solvents (ethanol, acetic acid) and reagents (sodium nitrite, piperidine) used in the protocols.
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 27(23), 8277. Available from: [Link]
-
Nayak, S. K., et al. (2021). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 13(3), 324–334. Available from: [Link]
-
Barakat, A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(11), 3169. Available from: [Link]
-
ResearchGate. Pyrazole derivatives showing antimicrobial activity. Available from: [Link]
-
El-Sayed, W. A., et al. (2012). Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica, 4(1), 23-32. Available from: [Link]
-
Wang, L., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(12), 2054. Available from: [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]
-
Al-Ghamdi, A. M. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(16), 4933. Available from: [Link]
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available from: [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. Available from: [Link]
-
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(2), 180. Available from: [Link]
-
ResearchGate. Synthesis and Biological Activity of Some New Pyrazole Derivatives. Available from: [Link]
-
SpringerLink. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available from: [Link]
-
Hosseinzadeh, R., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(2), 48. Available from: [Link]
-
Abás, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]
-
SlideShare. Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Available from: [Link]
-
SpringerLink. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]
-
National Institutes of Health. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Available from: [Link]
-
PubMed. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
MDPI. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Available from: [Link]
-
The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available from: [Link]
-
YouTube. Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Available from: [Link]
-
National Institutes of Health. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available from: [Link]
-
MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available from: [Link]
-
ResearchGate. Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Available from: [Link]
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meddocsonline.org [meddocsonline.org]
- 16. academicstrive.com [academicstrive.com]
- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Synthesis of Pyrazolo[3,4-d]pyridazines: A Detailed Protocol Using 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
Introduction: The Significance of the Pyrazolo[3,4-d]pyridazine Scaffold
The pyrazolo[3,4-d]pyridazine core represents a class of fused heterocyclic compounds of significant interest to the fields of medicinal chemistry and drug discovery. Structurally, this scaffold is a bioisostere of purine, a fundamental component of nucleic acids, which allows it to interact with a wide range of biological targets.[1] Consequently, derivatives of pyrazolo[3,4-d]pyridazine have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] The unique arrangement of nitrogen atoms in the fused ring system imparts specific electronic and hydrogen bonding characteristics that are crucial for molecular recognition and binding to biological macromolecules.[1] The development of efficient and versatile synthetic routes to access this privileged scaffold is therefore a key objective for researchers aiming to explore its full therapeutic potential.
This document provides a comprehensive, step-by-step protocol for the synthesis of pyrazolo[3,4-d]pyridazines, commencing with the preparation of the key intermediate, 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione, from the readily available 3-methyl-1-phenyl-pyrazol-5-one. The subsequent cyclocondensation reaction with hydrazine derivatives to yield the target heterocyclic system is detailed, along with insights into the underlying reaction mechanisms and characterization of the synthesized compounds.
PART 1: Synthesis of the Key Intermediate: this compound
The synthesis of the target pyrazolo[3,4-d]pyridazine relies on the availability of the 1,2-dicarbonyl precursor, this compound. This intermediate can be prepared in a two-step sequence starting from the commercially available 3-methyl-1-phenyl-pyrazol-5-one (also known as Edaravone).
Step 1.1: Synthesis of 3-Methyl-1-phenyl-pyrazol-5-one
This well-established synthesis involves the condensation of ethyl acetoacetate with phenylhydrazine.[4]
Reaction Scheme:
Caption: Synthesis of 3-Methyl-1-phenyl-pyrazol-5-one.
Materials and Equipment:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |
| Ethyl acetoacetate | 130.14 | 13.0 g (0.1 mol) |
| Phenylhydrazine | 108.14 | 10.8 g (0.1 mol) |
| Ethanol | 46.07 | 100 mL |
| Glacial Acetic Acid | 60.05 | 5 mL |
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Experimental Protocol:
-
To a 250 mL round-bottom flask, add ethyl acetoacetate (13.0 g, 0.1 mol), phenylhydrazine (10.8 g, 0.1 mol), and ethanol (100 mL).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a minimal amount of hot ethanol to obtain pure 3-methyl-1-phenyl-pyrazol-5-one as a white to pale yellow crystalline solid.
-
Dry the purified product in a vacuum oven.
Step 1.2: Oxidation to this compound
The oxidation of the active methylene group at the C4 position of the pyrazolone ring is a crucial step. Various oxidizing agents can be employed, with selenium dioxide (SeO₂) being a common choice for such transformations.
Reaction Scheme:
Caption: Oxidation of 3-Methyl-1-phenyl-pyrazol-5-one.
Materials and Equipment:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |
| 3-Methyl-1-phenyl-pyrazol-5-one | 174.19 | 8.7 g (0.05 mol) |
| Selenium Dioxide (SeO₂) | 110.96 | 6.1 g (0.055 mol) |
| 1,4-Dioxane | 88.11 | 150 mL |
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Fume hood (Caution: Selenium compounds are toxic)
-
Celite® bed for filtration
-
Rotary evaporator
Experimental Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as selenium compounds are toxic.
-
In a 500 mL round-bottom flask, dissolve 3-methyl-1-phenyl-pyrazol-5-one (8.7 g, 0.05 mol) in 1,4-dioxane (150 mL).
-
Add selenium dioxide (6.1 g, 0.055 mol) to the solution in small portions with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. The formation of a black precipitate of elemental selenium will be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot solution through a pad of Celite® to remove the precipitated selenium. Wash the filter cake with a small amount of hot dioxane.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a colored crystalline solid.
PART 2: Synthesis of Pyrazolo[3,4-d]pyridazines
The core of this protocol is the cyclocondensation of the synthesized this compound with a hydrazine derivative. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization to form the pyridazine ring.
General Reaction Scheme:
Caption: General synthesis of Pyrazolo[3,4-d]pyridazines.
Materials and Equipment:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |
| This compound | 188.18 | 1.88 g (0.01 mol) |
| Hydrazine Hydrate (or substituted hydrazine) | 50.06 (for hydrate) | 0.5 g (0.01 mol) |
| Glacial Acetic Acid | 60.05 | 20 mL |
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Experimental Protocol:
-
In a 100 mL round-bottom flask, suspend this compound (1.88 g, 0.01 mol) in glacial acetic acid (20 mL).
-
Add hydrazine hydrate (0.5 g, 0.01 mol) or an equimolar amount of a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) dropwise to the stirred suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The color of the reaction mixture may change, and the solid may dissolve as the reaction progresses.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with plenty of water to remove acetic acid, followed by a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired pyrazolo[3,4-d]pyridazine derivative.
Expected Results and Characterization:
The synthesized pyrazolo[3,4-d]pyridazine derivatives are typically colored solids with sharp melting points. Their structures can be confirmed using various spectroscopic techniques:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the expected regions. Signals for the methyl group and any substituents on the phenyl rings. The proton on the pyridazine ring may appear as a singlet at a downfield chemical shift. |
| ¹³C NMR | Signals corresponding to the carbons of the pyrazole and pyridazine rings, as well as the phenyl and methyl groups. The carbonyl carbon of the pyridazinone tautomer will have a characteristic downfield shift. |
| IR (KBr) | Characteristic absorption bands for C=O stretching (in the pyridazinone tautomer) typically in the range of 1630-1680 cm⁻¹, and C=N stretching around 1530-1610 cm⁻¹. |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product. |
PART 3: Mechanistic Insights and Rationale
The synthesis of pyrazolo[3,4-d]pyridazines from pyrazole-4,5-diones and hydrazines is a classic example of a cyclocondensation reaction. The reaction proceeds through a logical sequence of steps:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine attacks one of the carbonyl groups of the pyrazole-4,5-dione.
-
Hydrazone Formation: This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining free amino group of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the second carbonyl group.
-
Dehydration: A final dehydration step leads to the formation of the stable, aromatic pyrazolo[3,4-d]pyridazine ring system.
The use of glacial acetic acid as a solvent and catalyst is crucial. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus facilitating the initial nucleophilic attack by the hydrazine. It also serves as a suitable solvent for the reactants and facilitates the dehydration steps.
Caption: Experimental workflow for the synthesis of pyrazolo[3,4-d]pyridazines.
Conclusion
This detailed protocol provides a reliable and reproducible method for the synthesis of pyrazolo[3,4-d]pyridazines using this compound as a key intermediate. The rationale behind each step, along with detailed experimental procedures and characterization guidelines, is intended to empower researchers in their efforts to synthesize and explore the biological potential of this important class of heterocyclic compounds. The modularity of this synthesis, allowing for the use of various substituted hydrazines, offers a pathway to generate a diverse library of pyrazolo[3,4-d]pyridazine derivatives for further investigation in drug discovery programs.
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2013). Synthesis and Biological Evaluation of Some N-arylpyrazoles and pyrazolo[3,4-d]pyridazines as Anti-Inflammatory Agents. Archiv der Pharmazie, 346(9), 639-648.
- El-Gendy, M. A., El-Kerdawy, M. M., & Abd El-Hady, M. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidine derivatives. Chemistry Central Journal, 11(1), 1-11.
- Patel, R. V., Patel, K. C., & Desai, K. R. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry, 8(2), 791-798.
- Farghaly, T. A., & Muhammad, Z. A. (2023). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. Molecules, 28(21), 7303.
-
ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]
-
MDPI. (2022). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Retrieved from [Link]
- Sanna, P., Carta, A., & Loriga, M. (2002). Synthesis and Evaluation of Some pyrazolo[3,4-d]pyridazinones and Analogues as PDE 5 Inhibitors Potentially Useful as Peripheral Vasodilator Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(4), 227-233.
- Al-Salahi, R., & Al-Omar, M. A. (2023). Anti-inflammatory activity of novel derivatives of pyrazolo [3,4d] pyridazine against digestive system inflammation. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(5), 969-979.
- Kumar, A., & Sharma, S. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5627-5640.
- Deeb, A., & Fikry, R. M. (1991). Pyridazine Derivatives and Related Compounds. Part 13. Synthesis and Antimicrobial Activity of Some Pyridazino[3?,4?:3,4]pyrazolo[5,1-c]-1,2,4-triazines. Journal of the Chinese Chemical Society, 38(2), 181-185.
-
MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. Retrieved from [Link]
- Sroor, F. M., Saleh, F. M., Mukhtar, S. S., Hafez, T. S., Tohamy, W. M., Elsayed, A. M., ... & Laboud, Y. N. (2025). Synthesis, structure confirmation, and in vitro evaluation of novel pyrazolo[3,4-d]pyridazine derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1343, 142938.
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
- Bouzroura, B., & Ben-Salah, F. (2017).
- Ghammamy, S., & Mehrani, K. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 1-9.
-
The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
-
NIH. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of.... Retrieved from [Link]
-
NIH. (2007). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
- Google Patents. (2009). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
Sources
- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and biological evaluation of some N-arylpyrazoles and pyrazolo[3,4-d]pyridazines as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
Application Notes & Protocols: 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione as a Versatile Synthon for Heterocyclic Chemistry
Introduction: The Pyrazolone Core - A Privileged Scaffold in Synthesis
3-Methyl-1-phenyl-1H-pyrazole-4,5-dione and its tautomeric precursor, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (commonly known as Edaravone or PMP), represent a cornerstone in modern heterocyclic chemistry. The pyrazolone ring is a "privileged structure," a framework that frequently appears in biologically active compounds across a wide spectrum of therapeutic areas.[1][2] Derivatives synthesized from this building block exhibit a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][5]
The synthetic versatility of this scaffold stems from its unique electronic and structural features. It possesses a reactive dicarbonyl system and an active methylene group at the C4 position, making it an ideal participant in a variety of condensation and cycloaddition reactions. This guide provides an in-depth exploration of its properties, safety protocols, and detailed methodologies for its application in the synthesis of high-value heterocyclic systems, aimed at researchers and professionals in synthetic chemistry and drug development.
Physicochemical Properties and Safety Data
Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation.
Table 1: Physicochemical Data for 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
| Property | Value | Reference |
| CAS Number | 89-25-8 | [6] |
| Molecular Formula | C₁₀H₁₀N₂O | [7] |
| Molecular Weight | 174.19 g/mol | [8] |
| Appearance | Light yellow to beige crystalline powder | |
| Melting Point | 126-128 °C | [8] |
| Solubility | Soluble in ethanol, methanol; sparingly soluble in water | [9] |
Safety and Handling
Directive: Always consult the full Safety Data Sheet (SDS) before use.[6] The following is a summary of key precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6][10]
-
Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area or a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[6]
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[11]
Foundational Synthesis: Preparation of the Pyrazolone Building Block
The most common and efficient route to 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is the Knorr pyrazole synthesis, a cyclocondensation reaction between a β-ketoester and a hydrazine.[12]
Workflow for Knorr Pyrazole Synthesis
Caption: Workflow for the synthesis of the pyrazolone building block.
Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol describes a robust method for synthesizing the title compound in high yield.[8][9][13]
-
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (0.98 eq)
-
Glacial acetic acid or Ethanol
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and condenser, add ethyl acetoacetate followed by the solvent (e.g., 2 mL glacial acetic acid per 10 mmol of ethyl acetoacetate).
-
Slowly add phenylhydrazine dropwise to the stirred solution. Causality: The reaction is exothermic; slow addition prevents a dangerous temperature spike and side-product formation.
-
Heat the reaction mixture to reflux (approx. 110-120 °C for acetic acid) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Pour the mixture into ice-cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid and unreacted starting materials.
-
Dry the crude product. For higher purity, recrystallize from aqueous ethanol.
-
-
Self-Validation:
-
Expected Yield: 85-95%.
-
Appearance: Off-white to pale yellow crystals.
-
Melting Point: 126-128 °C, a sharp melting point indicates high purity.
-
Characterization (¹H NMR, CDCl₃): δ 7.84 (d, 2H), 7.38 (t, 2H), 7.17 (t, 1H), 3.42 (s, 2H, C4-CH₂), 2.18 (s, 3H, C3-CH₃).[8] The singlet at 3.42 ppm is characteristic of the active methylene protons.
-
Application in Multicomponent Reactions: Synthesis of Pyranopyrazoles
One of the most powerful applications of the pyrazolone scaffold is in multicomponent reactions (MCRs) to generate complex molecules like pyranopyrazoles in a single step. These compounds are known for a wide array of biological activities.[14][15]
Reaction Mechanism: Four-Component Synthesis of Pyranopyrazoles
Caption: Mechanism for the four-component synthesis of pyranopyrazoles.
Protocol: One-Pot Synthesis of 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol is a robust example of an MCR using a benign solvent system.[16]
-
Materials:
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol)
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
In a 50 mL round-bottom flask, combine the pyrazolone, benzaldehyde, malononitrile, and ethanol.
-
Add a catalytic amount of piperidine (~2-3 drops) to the mixture. Causality: Piperidine acts as a base to catalyze both the initial Knoevenagel condensation between the aldehyde and malononitrile, and the subsequent Michael addition.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product often begins to precipitate from the solution.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any residual catalyst and unreacted reagents.
-
Dry the product in a vacuum oven. The product is often pure enough without further purification.
-
-
Self-Validation & Data:
Table 2: Characterization Data for a Representative Pyranopyrazole
| Property | Value |
| Product Name | 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| Expected Yield | >90% |
| Melting Point | 228-230 °C |
| IR (KBr, cm⁻¹) | 3400-3300 (NH₂), 2195 (C≡N), 1660 (C=N) |
| ¹H NMR (DMSO-d₆, δ) | 1.80 (s, 3H, CH₃), 4.65 (s, 1H, C4-H), 7.05 (s, 2H, NH₂), 7.20-7.40 (m, 5H, Ar-H), 7.50-7.80 (m, 5H, Ar-H) |
Application in Fused Heterocycles: Synthesis of Pyrazolo[3,4-d]pyridazines
Fused pyrazole systems are of significant interest in medicinal chemistry.[17] This two-step protocol utilizes a C4-acylated pyrazolone intermediate.
Synthetic Pathway to Fused Pyridazines
Caption: Two-step synthesis of pyrazolo[3,4-d]pyridazines.
Protocol: Synthesis of 4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Step 1)
This protocol is adapted from a method for selective C-acylation, which prevents undesired O-acylation by forming a calcium complex.[18]
-
Materials:
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (10 mmol)
-
Calcium hydroxide (Ca(OH)₂, 20 mmol)
-
Acetyl chloride (11 mmol)
-
Dioxane (solvent)
-
Hydrochloric acid (1M)
-
-
Procedure:
-
Suspend the pyrazolone and calcium hydroxide in dioxane in a round-bottom flask.
-
Heat the mixture to reflux for 1 hour. Causality: This step is crucial to form the calcium complex of the pyrazolone, which directs the subsequent acylation to the C4 position rather than the O5 position.[18]
-
Cool the mixture in an ice bath and add acetyl chloride dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into 1M HCl with vigorous stirring to decompose the calcium complex.
-
Collect the resulting solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product to yield the 4-acetyl intermediate.
-
Protocol: Cyclization to form Pyrazolo[3,4-d]pyridazine (Step 2)
This step involves the cyclocondensation of the 1,3-dicarbonyl system with hydrazine.[17]
-
Materials:
-
4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol)
-
Hydrazine hydrate (5.5 mmol)
-
Ethanol
-
-
Procedure:
-
Dissolve the 4-acetyl pyrazolone intermediate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product will typically crystallize out of solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Troubleshooting Guide
Table 3: Common Experimental Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Pyrazolone Synthesis | Incomplete reaction; loss of product during workup; impure starting materials. | Extend reflux time and monitor via TLC. Ensure pH is neutral before extraction. Use pure, freshly opened starting materials. |
| Pyranopyrazole MCR is sluggish or fails | Inactive catalyst; steric hindrance from aldehyde; low reagent purity. | Use fresh piperidine or an alternative base like triethylamine. If using a bulky aldehyde, consider gentle heating (40-50 °C). Check purity of all three components. |
| Formation of O-acylated product instead of C-acylated | Incomplete formation of the calcium complex before adding acyl chloride. | Ensure the pyrazolone/Ca(OH)₂ mixture is refluxed for the specified time. Use a high-turbulence stir bar to ensure proper mixing of the heterogeneous mixture.[18] |
| Product is oily or difficult to crystallize | Presence of impurities; residual solvent. | Try triturating the oil with a non-polar solvent like hexane. Attempt recrystallization from a different solvent system. Ensure the product is thoroughly dried under vacuum. |
References
-
Vertex AI Search Result[19]
- Gökhan-Kelekçi, N., et al.
- Kamal, A., et al. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
- 3-METHYL-1-PHENYL-5-PYRAZOLONE Safety D
- REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIV
- REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Convenient method for synthesis of various fused heterocycles via utility of 4-acetyl-5-methyl-1-phenyl-pyrazole as precursor. Turk J Chem.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 3-Methyl-1-phenyl-1H-pyrazole Safety D
- Bis(3-methyl-1-phenyl-5-pyrazolone)
- Synthesis and Biological Activity of Some New Pyrazole Derivatives.
- 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One Material Safety D
- 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. PMC - PubMed Central.
- SAFETY DATA SHEET - 3-methyl-1-phenyl-5-pyrazolone. Sigma-Aldrich.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
- EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Journal of Advanced Scientific Research.
- Convenient method for synthesis of various fused heterocycles via utility of 4-acetyl-5-methyl-1-phenyl-pyrazole as precursor.
- (S)-3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. SpectraBase.
- 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI.
- Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- 3-methyl-1-phenylpyrazole-4,5-dione, 4-(methylphenylhydrazone). SpectraBase.
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences.
- Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry (RSC Publishing).
- Synthesis of Pyrazolone Derivatives and their Biological Activities. Rasayan J. Chem.
- 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook.
- 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - NIH.
- Green multicomponent approach to novel 5-[(1H-pyrazol-4-yl)phenylethyl]pyrimidine-2,4(1H,3H)-diones.
Sources
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. researchgate.net [researchgate.net]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 10. fishersci.com [fishersci.com]
- 11. jayorganics.com [jayorganics.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. youtube.com [youtube.com]
- 14. jetir.org [jetir.org]
- 15. researchgate.net [researchgate.net]
- 16. sciensage.info [sciensage.info]
- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antioxidant Activity Assay of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione Derivatives
Introduction: The Growing Interest in Pyrazole Derivatives as Antioxidants
Pyrazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] A growing body of evidence now points towards their potent antioxidant activities, making them promising candidates for the development of novel therapeutics to combat oxidative stress-related pathologies.[1][2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
The pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, is a key pharmacophore.[1] The antioxidant capacity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the N-H proton in the pyrazole ring.[1] Specifically, 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione and its related structures are of particular interest. The parent compound, 3-methyl-1-phenyl-2-pyrazolin-5-one (also known as Edaravone), is a clinically used antioxidant.[4][5] Its oxidation product is 3-methyl-1-phenyl-2-pyrazolin-4,5-dione, highlighting the relevance of this core structure in antioxidant mechanisms.[5]
This comprehensive guide provides detailed protocols for assessing the in vitro antioxidant activity of newly synthesized this compound derivatives. We will delve into the causality behind experimental choices and provide self-validating systems for robust and reproducible results. The assays described herein—DPPH, ABTS, and FRAP—are foundational methods for screening and characterizing the antioxidant potential of novel chemical entities.
PART 1: Synthesis of this compound Derivatives: A General Overview
While numerous synthetic routes to pyrazole derivatives exist, a common and effective method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of the core structure, 3-methyl-1-phenyl-5-pyrazolone, a typical procedure involves the reaction of phenylhydrazine with ethyl acetoacetate. Subsequent oxidation can yield the desired 4,5-dione. Derivatives can be synthesized by employing substituted phenylhydrazines or by further modification of the pyrazole ring.
A general synthetic pathway is outlined below:
Caption: General synthetic scheme for this compound and its derivatives.
PART 2: Core Antioxidant Activity Assays
The evaluation of antioxidant activity is not a one-size-fits-all process. A combination of assays is recommended to gain a comprehensive understanding of the antioxidant potential of the test compounds, as different assays reflect different mechanisms of antioxidant action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle and Rationale: The DPPH assay is a popular and rapid method to screen for radical scavenging activity.[6] The DPPH radical is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[6][7] When an antioxidant donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, diphenylpicrylhydrazine. This results in a color change from violet to pale yellow, and a corresponding decrease in absorbance at 517 nm.[6][7] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound.[6]
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[8] This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Prepare a stock solution of the test compounds and the positive control in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay Procedure:
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8][9]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[7][8][9]
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration. A lower IC50 value indicates a higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle and Rationale: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate.[10][11] The resulting blue-green ABTS•+ chromophore has a characteristic absorbance at 734 nm.[10] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, leading to a decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials and Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Working ABTS•+ Solution: On the day of the assay, dilute the stock ABTS•+ solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[10][11]
-
Sample Preparation: Prepare serial dilutions of the test compounds and positive control as described for the DPPH assay.
-
Assay Procedure:
-
Add 10 µL of each sample dilution to 190 µL of the working ABTS•+ solution in a 96-well plate.
-
Mix thoroughly.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.[8][11]
Data Analysis:
The percentage of ABTS•+ scavenging activity is calculated as follows:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the sample with the ABTS•+ solution.
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle and Rationale: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12][13] The assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of electron-donating antioxidants at a low pH.[12][14] The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the sample.[8][14]
Materials and Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
Positive control (e.g., Ferrous sulfate (FeSO₄·7H₂O) or Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Standard Curve Preparation: Prepare a series of dilutions of FeSO₄·7H₂O in distilled water to create a standard curve (e.g., 100 to 2000 µM).
-
Sample Preparation: Prepare serial dilutions of the test compounds.
-
Assay Procedure:
-
Add 20 µL of the sample, standard, or blank (distilled water) to the wells of a 96-well plate.[12]
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4-10 minutes.[8][12]
-
Measurement: Measure the absorbance at 593 nm.[8]
Data Analysis:
The antioxidant capacity of the samples is determined from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents or as Trolox equivalents.
Caption: General workflow for in vitro antioxidant activity assays.
PART 3: Data Presentation and Interpretation
For clear comparison, the antioxidant activities of the synthesized this compound derivatives should be summarized in a table.
Table 1: In Vitro Antioxidant Activity of Pyrazole Derivatives
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging (TEAC) | FRAP Value (µM Fe(II) Eq.) |
| Derivative 1 | Value | Value | Value |
| Derivative 2 | Value | Value | Value |
| Derivative 3 | Value | Value | Value |
| Ascorbic Acid | Value | Value | Value |
| Trolox | Value | Value | Value |
Interpretation of Results:
-
DPPH Assay: A lower IC50 value signifies greater radical scavenging potency. Compare the IC50 values of the derivatives to that of the standard antioxidant (e.g., Ascorbic acid).
-
ABTS Assay: A higher TEAC value indicates a greater antioxidant capacity relative to Trolox.
-
FRAP Assay: A higher FRAP value indicates a greater reducing power.
A compound that demonstrates high activity across all three assays is likely a potent antioxidant with multiple mechanisms of action.
PART 4: Troubleshooting and Best Practices
-
Reagent Stability: Always prepare DPPH and FRAP reagents fresh. The ABTS•+ stock solution is stable for several days when stored in the dark at 4°C.
-
Solvent Effects: The choice of solvent can influence the results. Ensure that the test compounds are fully dissolved and that the solvent does not interfere with the assay. Run appropriate solvent controls.
-
Light Sensitivity: DPPH and ABTS radicals are light-sensitive. Perform incubations in the dark to prevent photodegradation.
-
Reaction Kinetics: The reaction times provided in the protocols are typical, but it is advisable to perform a kinetic study for novel compounds to ensure that the reaction has reached a steady state or endpoint.
Conclusion
The protocols detailed in this guide provide a robust framework for the initial screening and characterization of the antioxidant properties of this compound derivatives. By employing a multi-assay approach, researchers can gain valuable insights into the mechanisms of antioxidant action and identify promising lead compounds for further development in the fight against oxidative stress-related diseases.
References
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC. (n.d.).
- Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. (n.d.).
- Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20).
- Application Notes and Protocols for Antioxidant Studies of Novel Compounds. (n.d.).
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.).
- FRAP Antioxidant Assay Kit. (n.d.).
- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.).
- synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. (n.d.).
- Antioxidant activity of pyrazoles 1 and 4. | Download Scientific Diagram. (n.d.).
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023, January 17).
- FRAP Antioxidant Capacity Assay Kit Manual. (n.d.).
- Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC. (n.d.).
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. (n.d.).
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.).
- Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential. (2023, January 18).
- ABTS Radical Scavenging Assay Method | PDF | Hydrogen Peroxide | Acid. (n.d.).
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).
- DPPH Radical Scavenging Assay. (n.d.).
- DPPH Assay: Principle, Applications, and Complete Guide. (n.d.).
- ABTS Antioxidant Capacity Assay. (n.d.).
- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022, February 16).
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.).
- (PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2021, October 26).
- synthesis, characterization, and antioxidant activity of new pyrazoles. (2025, August 6).
- Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. (n.d.).
- Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. (n.d.).
- 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. (n.d.).
Sources
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ultimatetreat.com.au [ultimatetreat.com.au]
- 13. zen-bio.com [zen-bio.com]
- 14. cosmobiousa.com [cosmobiousa.com]
Application Notes and Protocols for Anticancer Screening of Novel Compounds Derived from 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of pyrazole have demonstrated significant potential as anticancer agents, engaging with a variety of molecular targets to inhibit tumor growth and proliferation.[1][3][4] The 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione core, in particular, offers a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro screening of such compounds to identify and characterize their anticancer properties.
The following protocols are designed to be robust and reproducible, providing a clear pathway from initial cytotoxicity screening to preliminary mechanistic insights. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific pyrazole derivatives and cancer cell models.
Part 1: Primary Anticancer Screening - Assessing Cytotoxicity
The initial step in evaluating a novel compound is to determine its cytotoxic or cytostatic effect on cancer cells. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[5][6] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for MTT cytotoxicity screening of pyrazole derivatives.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Novel pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each pyrazole derivative in DMSO.
-
Perform serial dilutions of the compounds in a complete medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[7]
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells in triplicate.[7]
-
Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).[7]
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot a dose-response curve of cell viability versus compound concentration to determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.[6]
Data Presentation: Hypothetical Cytotoxicity Data
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Novel Pyrazole Derivatives
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) |
| PD-001 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| PD-002 | 5.8 ± 0.7 | 8.1 ± 0.9 | 6.5 ± 0.6 |
| PD-003 | > 100 | > 100 | > 100 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 |
Part 2: Elucidating the Mechanism of Action - Apoptosis and Cell Cycle Analysis
Once a compound demonstrates significant cytotoxicity, the next critical step is to investigate its mechanism of action. Many anticancer drugs induce cell death through apoptosis (programmed cell death) or by arresting the cell cycle at specific phases.[9]
Apoptosis Detection Assays
Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes.[10] Several assays can be employed to detect these changes.[10][11] A combination of methods is often recommended to confirm the occurrence of apoptosis.[10]
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to detect early and late-stage apoptosis.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells.[9] Propidium iodide is a fluorescent dye that cannot cross the intact membrane of live cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8]
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. Assays are available to measure the activity of key executioner caspases, such as caspase-3.[10]
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11]
Cell Cycle Analysis
Disruption of the normal cell cycle progression is a common mechanism for anticancer agents.[12] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14] PI is a fluorescent intercalating agent that binds to DNA stoichiometrically, meaning the fluorescence intensity is directly proportional to the DNA content.[15]
Experimental Workflow: Mechanistic Studies
Caption: Workflow for apoptosis and cell cycle analysis.
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cells treated with the pyrazole derivative and untreated controls
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).[6]
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
-
Cell Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.[6] The fluorescence intensity of PI is measured to determine the DNA content of each cell.
-
The data is typically displayed as a histogram, showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation: Hypothetical Cell Cycle Analysis Data
Table 2: Effect of PD-002 on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 65.4 ± 3.2 | 20.1 ± 1.5 | 14.5 ± 1.8 |
| PD-002 (5.8 µM) | 25.8 ± 2.1 | 15.3 ± 1.2 | 58.9 ± 4.5 |
Part 3: Investigating Molecular Mechanisms
To delve deeper into the mechanism of action, techniques like Western blotting can be employed to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation.[6]
Potential Molecular Targets for Pyrazole Derivatives
Based on existing literature, pyrazole derivatives have been shown to interact with various targets, including:
-
Tubulin: Some pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
-
Kinases: Many pyrazole compounds are potent inhibitors of various kinases involved in cancer cell signaling pathways, such as cyclin-dependent kinases (CDKs).[2]
-
Apoptotic Proteins: They can modulate the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Signaling Pathway Visualization
Caption: Plausible signaling pathway affected by pyrazole derivatives.
Conclusion
The protocols and application notes provided in this guide offer a systematic and robust framework for the initial anticancer screening of novel compounds derived from this compound. By following this structured approach, researchers can efficiently identify promising lead compounds, elucidate their primary mechanisms of action, and generate the foundational data necessary for further preclinical development. The inherent versatility of the pyrazole scaffold suggests that continued exploration in this area holds significant promise for the discovery of next-generation anticancer therapeutics.
References
-
Choi, Y. J., & Kim, Y. M. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 45(1), e49. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
Biocompare. (2021). Choosing an Apoptosis Detection Assay. [Link]
-
International Journal of Creative Research Thoughts. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
University of Leicester. Cell Cycle Tutorial Contents. [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
-
ResearchGate. (2022). (PDF) Assays to Detect Apoptosis. [Link]
-
Springer Nature Experiments. Apoptosis Detection Assays. [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
-
Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
ResearchGate. Synthesis and anticancer evaluation of pyrazolone derivatives. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Review: Anticancer Activity Of Pyrazole. [Link]
-
Molecules. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
Molecules. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. [Link]
-
ORCA - Cardiff University. Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives. [Link]
-
Acta Crystallographica Section E. (2014). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. [Link]
-
Molecules. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
ResearchGate. (2025). Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole Derivatives. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijcrt.org [ijcrt.org]
- 9. biocompare.com [biocompare.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]
Application Notes & Protocols: Evaluating the Anti-inflammatory Properties of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione Analogs
Introduction
Inflammation is a fundamental protective response of the body's immune system to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulation of this complex biological process can lead to chronic inflammatory diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of therapy for managing inflammation and pain. Within the vast landscape of medicinal chemistry, heterocyclic compounds containing a pyrazole nucleus are of paramount importance.[1][2] This scaffold is a key structural component in numerous clinically approved anti-inflammatory drugs, most notably Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][3]
This guide focuses on a specific, promising class of pyrazole derivatives: 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione analogs . These compounds are structurally related to established anti-inflammatory agents and offer a versatile template for synthetic modification to optimize efficacy and safety.[4] The following application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to synthesize and evaluate the anti-inflammatory potential of these analogs, from initial in vitro enzymatic assays to confirmatory in vivo models. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Section 1: Core Mechanism of Action & Rationale
The primary mechanism by which most NSAIDs exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes.[5] Understanding this pathway is critical for designing and interpreting experiments.
The Arachidonic Acid Cascade:
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, such as maintaining the integrity of the stomach lining and regulating blood flow to the kidneys.
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[5] Its activation leads to the production of prostaglandins that mediate inflammation.
The rationale for developing selective COX-2 inhibitors, a class to which many pyrazole derivatives belong, is to reduce the inflammatory response while sparing the protective functions of COX-1, thereby minimizing common NSAID-related side effects like gastric ulcers.[5][6] The this compound scaffold is designed to interact with the active site of the COX-2 enzyme.[1][6]
Caption: The Arachidonic Acid Cascade and the target for pyrazole-4,5-dione analogs.
Section 2: General Synthetic Workflow
The synthesis of this compound and its analogs typically begins with the well-established Knorr pyrazole synthesis, followed by oxidation or other modifications. This multi-step process allows for the introduction of various substituents to explore structure-activity relationships (SAR).
Caption: Workflow for evaluating compound effects on LPS-induced inflammation in macrophages.
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include vehicle (DMSO) and a positive control (e.g., Dexamethasone).
-
LPS Stimulation: Add LPS (final concentration ~1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system. Measure absorbance at ~540 nm.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits as per the manufacturer's protocols.
-
Cell Viability Assay (Trustworthiness Check): This is a critical step. Use the remaining cells in the plate to perform an MTT or LDH assay. This ensures that the observed reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not simply because the compounds are killing the cells. Results from cytotoxic concentrations should be excluded.
Section 4: Application Note 2 - In Vivo Evaluation Protocol
After demonstrating promising in vitro activity, lead candidates must be evaluated in a living system to assess their efficacy, pharmacokinetics, and safety.
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
Principle: This is the most widely used and validated preclinical model for evaluating acute anti-inflammatory activity. [7][8]Subplantar injection of carrageenan, a phlogistic agent, into a rat's hind paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group. [6][9][10] Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test Compounds
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in water)
-
Reference Drug (e.g., Diclofenac Sodium, 10 mg/kg)
-
Digital Plethysmometer or Vernier calipers
-
Oral gavage needles
Methodology:
-
Acclimatization and Grouping: Acclimate animals for at least one week under standard laboratory conditions. [9]Randomly divide them into groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle + carrageenan)
-
Group II: Reference Drug (receives Diclofenac + carrageenan)
-
Group III, IV, V: Test Compound (receives different doses, e.g., 10, 20, 40 mg/kg + carrageenan)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-time reading.
-
Drug Administration: Administer the vehicle, reference drug, or test compound to the respective groups via oral gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of all rats.
-
Edema Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where:
-
V_c = Mean increase in paw volume in the control group
-
V_t = Mean increase in paw volume in the treated group
-
-
Data Presentation: Sample Results Table
| Treatment Group (Dose) | Mean Paw Volume Increase (mL) at 3 hr | % Inhibition at 3 hr |
| Vehicle Control | 0.85 ± 0.06 | - |
| Diclofenac (10 mg/kg) | 0.32 ± 0.04 | 62.4% |
| Analog A (10 mg/kg) | 0.65 ± 0.05 | 23.5% |
| Analog A (20 mg/kg) | 0.45 ± 0.07 | 47.1% |
| Analog A (40 mg/kg) | 0.35 ± 0.05 | 58.8% |
References
- Sakat, S. S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Patel, M., et al. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Sciences and Research.
- Patel, M. D., et al. (Year N/A). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Current Pharmaceutical Research.
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery News. [Link]
-
de Oliveira, A. M., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia. [Link]
-
Various Authors. (2023). Some examples of commercially available pyrazole derivatives as NSAIDs. ResearchGate. [Link]
-
Abdel-Aziz, M., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Scientific Reports. [Link]
-
Szabó, G., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
-
Gao, C., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B. [Link]
-
Mathew, L., et al. (2021). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Current Enzyme Inhibition. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and characterization of some substituted pyrazoles as analgesics and anti inflammatory agents. Medicinal Chemistry Research. [Link]
-
Ghorab, M. M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]
-
Al-Ghorbani, M., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. [Link]
-
Pontiki, E., & Hadjipavlou-Litina, D. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]
-
de Oliveira, R. S., et al. (2023). Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl) - 1H-pyrazol-4-yl)-1H-tetrazole. Canadian Journal of Physiology and Pharmacology. [Link]
-
Various Authors. (2021). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. ResearchGate. [Link]
-
Chaimbault, C., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Chaimbault, C., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Kumar, D., et al. (2013). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Bioinorganic Chemistry and Applications. [Link]
-
Sahu, J. K., et al. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents | MDPI [mdpi.com]
- 5. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. scielo.br [scielo.br]
- 10. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols for the Comprehensive Characterization of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
Abstract: This document provides a comprehensive guide for the analytical characterization of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione (MPPD), a key heterocyclic compound with applications in synthesis and pharmaceutical research. The following sections detail the principles, protocols, and data interpretation for a suite of analytical techniques essential for confirming the identity, purity, and structural integrity of MPPD. This guide is intended for researchers, quality control analysts, and drug development professionals who require robust and validated methodologies.
Introduction and Compound Overview
This compound, often a precursor or intermediate in the synthesis of more complex molecules like dyes and pharmaceuticals, possesses a reactive dione moiety making it a versatile building block.[1] Given its reactivity, rigorous analytical characterization is not merely a procedural step but a critical requirement to ensure the validity of subsequent experimental work and to meet regulatory standards. Inconsistent purity or misidentification of such an intermediate can lead to significant downstream failures in multi-step syntheses or biological assays.
This guide presents a multi-technique approach, ensuring a holistic and cross-validated characterization. We will progress from fundamental physicochemical property determination to chromatographic purity assessment, and finally to definitive structural elucidation through spectroscopic and crystallographic methods.
Physicochemical Properties Summary
A foundational step in any analysis is the confirmation of basic physical properties. These serve as a preliminary check and are essential for preparing solutions and interpreting subsequent data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | Calculated |
| Molecular Weight | 188.18 g/mol | Calculated |
| Appearance | Light yellow crystalline solid | [2] |
| Melting Point | 126 - 128 °C | [2] |
Integrated Analytical Workflow
A systematic approach is crucial for efficient and comprehensive characterization. The following workflow outlines the logical progression of analysis, starting with purity assessment and culminating in full structural confirmation. This ensures that resource-intensive techniques are performed on material of known purity.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
Welcome to the technical support guide for the synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable heterocyclic compound. The synthesis is typically a two-stage process, and this guide addresses the common challenges and optimization strategies for each step.
Overall Synthetic Workflow
The pathway to this compound involves two key transformations: the initial formation of the pyrazolone ring via Knorr condensation, followed by a more challenging selective oxidation of the active methylene group at the C4 position.
Part 1: Synthesis of 3-Methyl-1-phenylpyrazol-5-one (PMP) - The Foundation
The first stage is the Knorr pyrazole synthesis, a robust condensation reaction between phenylhydrazine and ethyl acetoacetate.[1][2] High yields (often >90%) are achievable when conditions are well-controlled.[1]
Reaction Mechanism: Knorr Pyrazole Synthesis
The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable pyrazolone ring.
Frequently Asked Questions & Troubleshooting (Part 1)
Q1: My yield of PMP is low or the product is impure. What are the most common causes?
A1: Low yields or impurities in this step typically stem from four key areas:
-
Reagent Quality: Phenylhydrazine is susceptible to oxidation (turning dark red/brown). Using freshly distilled or high-purity phenylhydrazine is critical. Ensure ethyl acetoacetate is free of significant hydrolysis (acetic acid contamination).
-
Temperature Control: The initial condensation is exothermic.[1] Adding the phenylhydrazine dropwise to the ethyl acetoacetate, especially at the start of the reaction, helps to manage the temperature. Uncontrolled temperature spikes can promote side reactions. A scalable solvent-free method involves controlled heating to 80-90°C after an initial phase at 0°C.[1]
-
Incomplete Reaction: The reaction may require refluxing for 1-3 hours to go to completion.[3][4] Monitor the disappearance of starting materials using Thin Layer Chromatography (TLC) to ensure the reaction is complete before work-up.
-
Suboptimal Work-up: PMP has good crystallinity. After the reaction, cooling the mixture (sometimes with the addition of a non-polar solvent like ether or hexane to an ethanol-based reaction) should induce crystallization.[4] Ensure the product is thoroughly washed with a cold solvent to remove unreacted starting materials.
Q2: Should I use glacial acetic acid, ethanol, or a solvent-free method?
A2: All three methods are well-documented and effective, and the choice depends on your scale and equipment.
| Method | Advantages | Disadvantages | Best For |
| Glacial Acetic Acid | Acts as both solvent and catalyst; promotes rapid reaction.[4] | Can be corrosive; more difficult to remove during work-up. | Small-scale synthesis where rapid completion is desired. |
| Ethanol (w/ catalytic acid) | Easy to handle and remove; allows for clean crystallization.[2] | May require longer reflux times than acetic acid. | General laboratory use and medium-scale synthesis. |
| Solvent-Free | "Green" chemistry approach; high product purity; excellent for scale-up.[1] | Requires careful temperature control to manage the exotherm and viscosity. | Large-scale and industrial production. |
Q3: How do I best isolate and purify the PMP product?
A3: The most common and effective method is recrystallization. After the initial filtration of the crude product, recrystallizing from ethanol or an ethanol/water mixture typically yields off-white to pale yellow crystals with a sharp melting point (approx. 126-128°C).[1]
Part 2: Oxidation of PMP to this compound - The Challenge
This second stage is the most critical for optimizing yield. The goal is to selectively oxidize the active methylene group at the C4 position to a carbonyl group. This transformation is challenging because the pyrazolone ring system can be sensitive to harsh oxidizing conditions, leading to side reactions or decomposition. There is no single, universally cited protocol, so success depends on careful experimental design and optimization.
Troubleshooting & Experimental Design Workflow
Successfully developing this step requires a systematic approach to screen and optimize conditions.
Frequently Asked Questions & Troubleshooting (Part 2)
Q1: What oxidizing agents are suitable for converting the PMP C4-methylene to a ketone?
A1: The C4 position is an "active methylene" group, flanked by two carbonyl-like groups (one actual and one part of an enamine system). This makes it susceptible to oxidation. The key is selectivity. Here are potential candidates, from harsher to milder:
-
Chromium Reagents (e.g., CrO₃, PCC): Pyridinium chlorochromate (PCC) is known to oxidize active methylene groups.[5] However, it is acidic and may require buffering. The stoichiometry must be carefully controlled to avoid over-oxidation.
-
Selenium Dioxide (SeO₂): This is a classic reagent for the oxidation of α-methylenes of ketones and is a strong candidate. The reaction is typically run in a solvent like dioxane or acetic acid at elevated temperatures. Stoichiometry is crucial.
-
Potassium Permanganate (KMnO₄): While a powerful oxidant, it is often unselective and can cleave the ring system if not used under carefully controlled, buffered conditions at low temperatures.[5]
-
Air/Oxygen with Catalyst: In some heterocyclic systems, air oxidation catalyzed by a base or a transition metal can be effective. This may be a milder alternative to explore.[6]
Q2: My reaction is producing a dark, complex mixture. What are the likely side reactions?
A2: This is the most common failure mode. Several side reactions can occur:
-
Dimerization: The C4 position is nucleophilic and can react with aldehydes or other electrophiles. Self-condensation or reaction with an oxidized intermediate can lead to dimers, such as 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which are well-documented byproducts.[7]
-
Ring Opening: Harsh oxidants or extreme pH can lead to the hydrolytic or oxidative cleavage of the pyrazolone ring.
-
Over-oxidation: If the dione product is not stable under the reaction conditions, further oxidation can lead to decomposition and tar formation.
Q3: How can I control the reaction to favor the desired 4,5-dione?
A3: Systematic optimization is essential. Create a design of experiments (DoE) approach focusing on these parameters:
| Parameter | Range to Investigate | Rationale & Key Considerations |
| Oxidant Stoichiometry | 0.9 to 2.0 equivalents | Start with 1.0-1.1 equivalents. Using a large excess is the most common cause of side reactions and decomposition. Insufficient oxidant will result in an incomplete reaction. |
| Temperature | 0°C to 100°C | Start at a low temperature (e.g., 0°C or room temp) and slowly increase. Many oxidations are highly exothermic. Overheating often leads to a loss of selectivity. |
| Reaction Time | 1h to 24h | Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading. |
| Solvent Choice | Dioxane, Acetic Acid, CH₂Cl₂, Acetonitrile | The solvent must be stable to the oxidant. Its polarity can influence reaction rate and selectivity. For example, SeO₂ is often used in dioxane or acetic acid. |
| pH / Buffering | Add NaOAc, Pyridine | If using an acidic oxidant like PCC, buffering with a non-nucleophilic base like sodium acetate can prevent acid-catalyzed decomposition.[5] |
Q4: The isolated product is a deep red/orange solid. Is this normal?
A4: Yes, this is expected. The final product, this compound, contains a conjugated α-diketone system. Such extended π-systems typically absorb light in the visible spectrum, resulting in a colored compound. An off-white or yellow color would suggest the presence of the starting PMP.
References
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC, NIH. Available at: [Link]
-
Synthesis of isatin‐pyrazole hybrids. Reagents and conditions (a) Methanol, 1 h, reflux. ResearchGate. Available at: [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Available at: [Link]
-
Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie. Available at: [Link]
-
Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors. NIH. Available at: [Link]
-
Development of novel isatin thiazolyl-pyrazoline hybrids as promising antimicrobials in MDR pathogens. PMC, NIH. Available at: [Link]
-
Synthesis of isatin based pyrazolines and thiadiazolines. Reaction... ResearchGate. Available at: [Link]
-
Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of... ResearchGate. Available at: [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. PMC, NIH. Available at: [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]
-
3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer Link. Available at: [Link]
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
-
Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Available at: [Link]
-
OXIDATIONS 5 Oxidations Carey & Sundberg. University of California, Irvine. Available at: [Link]
-
Synthesis of Pyrazolone Derivatives and their Biological Activities. ResearchGate. Available at: [Link]
-
Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Publishing. Available at: [Link]
-
Redox Behaviour of Pyrazolyl-Substituted 1,4-Dihydroxyarenes: Formation of the Corresponding Semiquinones, Quinhydrones and Quinones. ResearchGate. Available at: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 3. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
Welcome to the dedicated technical support guide for the purification of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this valuable synthetic intermediate. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route, which typically involves the condensation of phenylhydrazine with an acetoacetic ester derivative followed by oxidation. Consequently, the primary impurities include:
-
Unreacted Starting Materials: Phenylhydrazine and the acetoacetic ester derivative are common contaminants.
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: The precursor to your final product, which may persist if the oxidation step is incomplete.
-
Polymeric or Tar-like Side Products: These are often dark-brown, resinous materials that can be challenging to remove.[1]
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
Q2: My crude product is a dark, oily substance. Is this normal, and how should I proceed?
A dark, oily crude product is not uncommon, often indicating the presence of polymeric impurities. Before attempting more rigorous purification methods, it is advisable to perform a preliminary purification step. This can involve triturating the crude oil with a solvent in which the desired product has low solubility, such as cold ethanol or a mixture of ethyl acetate and hexanes. This will often precipitate the this compound as a solid, leaving many of the colored impurities in the solution.[1]
Q3: What is the recommended method for purifying this compound on a laboratory scale?
For laboratory-scale purification, a combination of recrystallization and column chromatography is often most effective. Recrystallization is an excellent technique for removing minor impurities and obtaining highly crystalline material, while column chromatography is superior for separating the desired product from components with similar solubility characteristics.
Q4: How can I confirm the purity and identity of my final product?
A multi-pronged analytical approach is recommended to unequivocally confirm the purity and identity of your this compound:
-
Thin Layer Chromatography (TLC): A quick and effective method to assess the number of components in your sample. A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the dione carbonyls.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The product fails to crystallize during recrystallization.
Possible Causes and Solutions:
-
Supersaturation has not been achieved: The solution may be too dilute. Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.
-
Presence of oily impurities: Impurities can inhibit crystal lattice formation. Try adding a small seed crystal of pure product to induce crystallization. If this is not available, scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites.
-
Incorrect solvent system: The chosen solvent may be too good a solvent for your compound. Consider a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room or lower temperatures.
Issue 2: Poor separation or co-elution of impurities during column chromatography.
Possible Causes and Solutions:
-
Inappropriate mobile phase polarity: If your product and impurities are eluting together, the polarity of your solvent system may need adjustment.
-
For polar impurities: Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane system).
-
For non-polar impurities: Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
-
-
Column overloading: Too much sample loaded onto the column can lead to broad peaks and poor separation.[2] Use an appropriate amount of sample for your column size.
-
Sample loading technique: For samples that are not readily soluble in the mobile phase, dry loading is recommended.[2] Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully loaded onto the top of your column.[2]
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is most effective when the crude product is substantially pure (>85%) and crystalline.
-
Solvent Selection: Begin by determining a suitable solvent or solvent pair. Ethanol, methanol, or a mixture of methanol and acetone are often good starting points.[3] The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexane.[4] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. For less soluble samples, use the dry loading method described in the troubleshooting section.[2]
-
Elution: Begin elution with the less polar solvent system and gradually increase the polarity (gradient elution) or use a single solvent mixture (isocratic elution).
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recrystallization | Column Chromatography |
| Best For | Removing small amounts of impurities from a mostly pure solid. | Separating mixtures with components of varying polarities. |
| Typical Solvents | Ethanol, Methanol, Acetone/Methanol | Ethyl Acetate/Hexane, Methanol/Dichloromethane[4] |
| Throughput | High | Low to Medium |
| Resolution | Low | High |
References
- BenchChem Technical Support Team. (2025).
-
Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
-
Manjula, M., Jayaroopa, P., Manjunath, B. C., Kumar, K. A., & Lokanath, N. K. (2013). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1833. [Link]
- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]
-
Kurteva, V. B., & Petrova, M. A. (2014). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. Journal of Chemical Education, 91(11), 2000-2003. [Link]
-
MDPI. (n.d.). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17765. [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
- Vertex AI Search. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
-
Cadena-Cruz, P. J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 38. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
Sources
Technical Support Portal: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
Welcome to the technical support center for the synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most established route involves a two-step process starting from common lab reagents.
-
Step 1: Synthesis of the Precursor: The synthesis begins with the Knorr pyrazole synthesis, which involves the condensation of phenylhydrazine and ethyl acetoacetate to form the key intermediate, 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as Edaravone.[1][2] This reaction is typically high-yielding.[1]
-
Step 2: Oxidation of the Precursor: The PMP intermediate is then oxidized at the C4 position to introduce the second carbonyl group, yielding the target this compound. A standard and effective method is the nitrosation of the active methylene group at C4 with sodium nitrite in acidic conditions, followed by hydrolysis of the resulting 4-isonitroso intermediate.
Q2: My final product is intensely colored (e.g., red, brown, or orange) and difficult to purify. What is the likely cause?
The formation of colored by-products is a frequent issue. This often stems from several sources:
-
Azo Compound Formation: During the nitrosation of PMP, side reactions can lead to the formation of highly colored azo compounds. This can happen if the diazonium salt, formed in situ from nitrite, couples with the electron-rich pyrazolone ring.
-
Degradation: The pyrazole-4,5-dione ring system can be unstable under harsh conditions (e.g., high heat, strong acid/base), leading to degradation and the formation of complex, colored polymeric materials.
-
Oxidative Dimerization: The pyrazolone ring, particularly at the C4 position, is susceptible to oxidative coupling, which can produce colored dimers or oligomers.[3]
To mitigate this, ensure precise temperature control (0-5 °C) during the nitrosation step, use a stoichiometric amount of sodium nitrite, and avoid unnecessarily long reaction times or exposure to strong oxidizing conditions.
Q3: The yield of my precursor, 1-phenyl-3-methyl-5-pyrazolone (PMP), is lower than expected. What are the common pitfalls?
While the condensation of phenylhydrazine and ethyl acetoacetate is robust, low yields can result from:
-
Incomplete Cyclization: The reaction proceeds through a hydrazone intermediate. If the cyclization is incomplete, this intermediate may remain in the reaction mixture. Ensuring a sufficient reaction time and temperature during the final reflux step is crucial for driving the reaction to completion.[1]
-
pH Control: The initial condensation is often favored under slightly acidic conditions (pH 5-6.5), which can be achieved by using phenylhydrazine hydrochloride or by adding a catalytic amount of acid.[4][5] However, the final cyclization (dehydration or dealcoholation) is typically promoted by heating, sometimes under neutral conditions.[4][5] Failure to control the pH can hinder one of the reaction steps.
-
Side Reaction with Diketene: If diketene is used as a starting material instead of ethyl acetoacetate, precise temperature control is essential to avoid polymerization or other side reactions.[1]
Section 2: Troubleshooting Guide: Specific Side Reactions & Mechanisms
This section addresses specific, structurally-defined side products that can complicate your synthesis and purification.
Problem: My analytical data (NMR, MS) suggests the formation of an isomer during a C4-acylation attempt on PMP.
Symptom: You are attempting to synthesize a 4-acyl-pyrazolone as an intermediate and notice a significant byproduct. The ¹H NMR shows a singlet around 6.3 ppm, and the ¹³C NMR has a C4 signal around 95 ppm, which is inconsistent with the desired C-acylated product.[6]
Root Cause: Competitive O-Acylation vs. C-Acylation
This is a classic and critical side reaction. 1-Phenyl-3-methyl-5-pyrazolone exists in tautomeric equilibrium between the CH-, OH-, and NH-forms.[1][7] Direct acylation with an acyl chloride under standard conditions often leads to a mixture of the desired C-acylated product and the undesired O-acylated isomer (an enol ester). The O-acylated product is often the major byproduct if the reaction is not properly controlled.[6][8][9]
Solution: Directed C-Acylation via a Metal Chelate
To force the reaction toward selective C-acylation, the hydroxyl group of the enol tautomer must be protected or directed. A field-proven method is to use a divalent metal cation, like Ca²⁺, to form a chelate.[6][8] Using a base like calcium hydroxide not only traps the HCl byproduct but also forms a calcium-pyrazalone complex. This complex formation favors the enolate structure, directing the subsequent electrophilic attack of the acyl chloride to the C4 position.[6]
Workflow for Selective C-Acylation:
Caption: Aldehyde-mediated Dimerization Side Reaction.
Problem: My workup is generating unexpected, smaller molecules, and my overall yield is poor.
Symptom: TLC or LC-MS analysis of the crude product shows the presence of phenylhydrazine or derivatives of acetoacetic acid, indicating the destruction of the product.
Root Cause: Hydrolytic Ring Opening
The pyrazolone ring, while generally stable, can be susceptible to hydrolytic cleavage under harsh conditions. [10]Prolonged heating in strong aqueous acid or base can cause the N-N or N-C bonds within the ring to break, leading to decomposition. [11]This is particularly a risk during workup steps if pH is not carefully controlled.
Solution: Milder Reaction and Workup Conditions
-
Avoid Prolonged Heating in Strong Acid/Base: Minimize the time the product is exposed to harsh pH, especially at elevated temperatures.
-
Buffer the pH: If pH adjustment is necessary, consider using a buffer system to avoid extremes.
-
Temperature Control: Perform workup steps, such as acid/base washes, at lower temperatures (e.g., in an ice bath) to reduce the rate of potential hydrolysis. [12]
Section 3: Recommended Experimental Protocols
**Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (PMP)[1]
-
To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (0.10 mol, 13.0 g).
-
Slowly add phenylhydrazine (0.10 mol, 10.8 g) to the flask. The addition is exothermic; maintain the temperature below 60 °C using a water bath if necessary.
-
Once the addition is complete, heat the mixture at 100-110 °C for 2 hours with stirring. The mixture will become thicker as the product forms.
-
Cool the reaction mixture to room temperature.
-
Add ethanol (50 mL) to the solidified mass and break up the solid. Heat the mixture to a gentle boil to dissolve the product.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to complete crystallization.
-
Collect the white to pale yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry. Expected Yield: >90%.
Protocol 2: Synthesis of this compound
This protocol proceeds via a 4-isonitroso intermediate.
Step A: Synthesis of 4-Isonitroso-3-methyl-1-phenyl-5-pyrazolone
-
Dissolve 1-phenyl-3-methyl-5-pyrazolone (PMP) (0.05 mol, 8.7 g) in glacial acetic acid (50 mL) in a three-neck flask equipped with a mechanical stirrer and a thermometer.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (0.055 mol, 3.8 g) in water (10 mL).
-
Add the sodium nitrite solution dropwise to the stirred, cold PMP solution over 30-45 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the orange-red mixture at 0-5 °C for an additional 1 hour.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Collect the resulting orange precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Step B: Hydrolysis to this compound
-
Prepare a 10% (v/v) solution of sulfuric acid in water.
-
Slowly add the dried 4-isonitroso intermediate from Step A to the sulfuric acid solution with vigorous stirring.
-
Gently heat the mixture to 50-60 °C. You should observe the evolution of gas.
-
Maintain the temperature and continue stirring for 1-2 hours, or until the gas evolution ceases and the color changes.
-
Cool the reaction mixture in an ice bath. The red crystalline product should precipitate.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Section 4: Data Interpretation Guide
Distinguishing the desired product from common side products is critical. The following table summarizes key NMR signals.
| Compound | Key ¹H NMR Signals (ppm, approx.) | Key ¹³C NMR Signals (ppm, approx.) |
| PMP (CH-form) [1] | 2.18 (s, 3H, CH₃), 3.42 (s, 2H, CH₂), 7.1-7.9 (m, 5H, Ar-H) | 16.6 (CH₃), 42.6 (C4), 156.1 (C3), 170.2 (C5=O) |
| O-Acylated Byproduct [6] | 2.2 (s, 3H, CH₃), 2.4 (s, 3H, Acyl-CH₃), 6.3 (s, 1H, C4-H) | 95.0 (C4), 160 (C3), 165 (C5), 168 (Acyl C=O) |
| 4-Acyl PMP [6] | 2.5 (s, 3H, CH₃), 2.6 (s, 3H, Acyl-CH₃), 11.5-12.0 (br s, 1H, OH) | 105.0 (C4), 162 (C3), 175 (C5), 190 (Acyl C=O) |
| Target: Pyrazole-4,5-dione | 2.3 (s, 3H, CH₃), 7.3-8.0 (m, 5H, Ar-H) | 15.0 (CH₃), 158 (C3), ~170 (C4=O), ~175 (C5=O) |
References
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). National Center for Biotechnology Information. [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed. [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). The Royal Society of Chemistry. [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of Chemical Sciences. [Link]
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2009).
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2016).
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). ResearchGate. [Link]
-
The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. (1959). SciSpace. [Link]
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2012).
-
2.2.1. Selective C -acylation of 3-Methyl-1-phenyl-pyrazol-5-one. ResearchGate. [Link]
-
Scheme 1 Synthesis of 4-arylidene-3-methyl-1-phenyl-5-pyrazolone derivatives. ResearchGate. [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). MDPI. [Link]
-
Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. (2020). PubMed. [Link]
-
Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. ResearchGate. [Link]
-
General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1. ResearchGate. [Link]
-
Pyrazolone – Knowledge and References. Taylor & Francis. [Link]
-
Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones. (2020). Organic & Biomolecular Chemistry. [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. De Gruyter. [Link]
-
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2020). National Center for Biotechnology Information. [Link]
-
Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). MDPI. [Link]
-
4,5-Dihydro-1H-pyrazole: an indispensable scaffold. (2013). PubMed. [Link]
-
ChemInform Abstract: C-Acylation of Pyrazole and Its Derivatives by o-Chlorobenzenesulfonyl Isocyanate. ResearchGate. [Link]
-
Investigation of Pyrazole Compounds. VIII. Synthesis and Acylation of Pyrazolones Derived from Hydrazine and Methylhydrazine. (1946). Journal of the American Chemical Society. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2016). National Center for Biotechnology Information. [Link]
-
Synthesis of Pyrazolone Derivatives and their Biological Activities. (2011). International Journal of ChemTech Research. [Link]
-
Synthesis of some new chalcone and 4,5-dihydro-1H-pyrazole derivatives as potential antimicrobial agents. ResearchGate. [Link]
-
Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]
-
Synthesis of 4,5-Dihydro-3,4,4,5,5-pentasubstituted-n-Tos-1H-pyrazoles. ResearchGate. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 5. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione (Edaravone) in Biological Assays
Welcome to the technical support center for 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione, also widely known as Edaravone or MCI-186. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in biological assays. Here, we provide field-proven insights and detailed protocols to ensure the successful integration of this potent antioxidant and free radical scavenger into your experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
This compound is a poorly water-soluble compound, with a reported aqueous solubility of less than 1 mg/mL.[1] This is attributed to its chemical structure, which has a relatively non-polar phenyl group and a pyrazolone ring system. In its solid, crystalline state, the molecule forms a stable lattice that is energetically unfavorable to break apart in water.[2]
Q2: I've observed precipitation of the compound after diluting my DMSO stock into cell culture media. What is happening?
This is a common phenomenon known as solvent-shift precipitation. While this compound is readily soluble in organic solvents like DMSO, its solubility dramatically decreases when introduced into an aqueous environment like cell culture media.[3] The organic solvent is miscible with the media, but the compound it was carrying is not, leading to its precipitation out of the solution.[4][5]
Q3: What is the recommended solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[3][6] It is also soluble in other organic solvents like dimethylformamide (DMF) and ethanol.[7]
Q4: How should I store my stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Once an aqueous solution is prepared, it is not recommended to store it for more than one day due to the compound's instability in aqueous environments.[8]
Q5: Are there any concerns about using DMSO in my cell-based assays?
Yes, DMSO can have direct effects on cell viability and function, even at low concentrations. It is crucial to determine the maximum tolerable concentration of DMSO for your specific cell line and assay. Typically, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize off-target effects. Always include a vehicle control (media with the same concentration of DMSO as your test samples) in your experiments.
II. Troubleshooting Guide: From Precipitation to Publication-Ready Data
A. Understanding the Physicochemical Properties
This compound is a weak acid with a pKa of 7.0.[1][9] This means that its solubility is pH-dependent. In aqueous solutions at physiological pH (around 7.4), a significant portion of the compound will be in its less soluble anionic form, which can contribute to its instability and tendency to precipitate.[8]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [1][10] |
| Molecular Weight | 174.20 g/mol | [1][10] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Melting Point | 127-129.7 °C | [1][7] |
| Water Solubility | < 1 mg/mL | [1] |
| pKa | 7.0 | [1][9] |
B. Solubility in Various Solvents
The following table provides a summary of the reported solubility of this compound in different solvents. This information is critical for preparing appropriate stock solutions.
| Solvent | Solubility (Mole Fraction at 25°C) | Solubility (mg/mL at 25°C) | Source |
| Dimethyl Sulfoxide (DMSO) | 7.57 x 10⁻² | ~100 | [6] |
| Triethylene Glycol (TEG) | 4.63 x 10⁻² | High | [6] |
| Ethanol | - | Freely soluble | [7] |
| Methanol | - | Freely soluble | [7] |
| Water | - | < 1 | [1] |
| Simulated Gastric Fluid (SGF, pH 1.2) | - | 8.26 ± 1.42 | [11] |
| Simulated Intestinal Fluid (SIF, pH 6.8) | - | 1.89 ± 0.51 | [11] |
Note: "Freely soluble" indicates a high degree of solubility, though specific quantitative data was not provided in the cited source.
III. Experimental Protocols for Enhancing Solubility
A. Protocol 1: Standard Co-Solvent Method for Stock Solution Preparation
This is the most common and straightforward method for preparing this compound for in vitro assays.
Workflow Diagram:
Caption: Workflow for preparing a DMSO stock solution.
Step-by-Step Methodology:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of high-purity, sterile-filtered 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[3] Visually inspect the solution to confirm that no solid particles remain.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile container to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.[12][13]
B. Protocol 2: Utilizing Cyclodextrins for Improved Aqueous Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile.
Workflow Diagram:
Caption: Workflow for cyclodextrin-based solubilization.
Step-by-Step Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, cell culture media without serum) at a concentration range of 10-40% (w/v).
-
Add the Compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Complexation: Incubate the mixture at room temperature with constant stirring or shaking for 24-48 hours to allow for the formation of the inclusion complex.
-
Clarification: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound. Carefully collect the supernatant.
-
Concentration Determination: Determine the precise concentration of the solubilized compound in the supernatant using a validated analytical method, such as HPLC-UV.[18][19][20][21]
-
Storage: Store the resulting aqueous stock solution at 4°C.
C. Protocol 3: Preparation of a Nanosuspension
For certain applications, creating a nanosuspension can be an effective strategy to improve the dissolution rate and bioavailability of poorly soluble compounds. This involves reducing the particle size of the compound to the nanometer range.
Workflow Diagram:
Caption: Workflow for preparing a nanosuspension.
Step-by-Step Methodology:
-
Preparation of the Suspension: Disperse a known amount of this compound in a sterile aqueous solution containing a stabilizer (e.g., a non-ionic surfactant like Tween 80 or a polymer like PVP).
-
Homogenization: Subject the suspension to high-energy processing, such as high-pressure homogenization or probe sonication, to break down the drug crystals into nanoparticles.
-
Particle Size Analysis: Periodically measure the particle size distribution of the suspension using a technique like Dynamic Light Scattering (DLS) to monitor the progress of size reduction.
-
Achieving Target Size: Continue the homogenization process until the desired mean particle size (typically below 500 nm) and a narrow size distribution are achieved.
-
Storage: Store the final nanosuspension at 4°C. Ensure to gently resuspend before use.
IV. Assay Considerations and Mitigating Interference
When using solubilizing agents, it is crucial to be aware of their potential to interfere with your biological assay.
-
Cytotoxicity of Co-solvents: As mentioned, organic solvents like DMSO can be toxic to cells. Always perform a dose-response experiment to determine the maximum non-toxic concentration of the solvent for your specific cell line.
-
Assay Component Interactions: Some solubilizing agents can interact with assay reagents. For example, high concentrations of detergents can disrupt cell membranes and interfere with assays that measure cell viability or membrane integrity.
-
Binding to Proteins: Co-solvents and other excipients can alter the conformation of proteins, potentially affecting enzyme kinetics or receptor-ligand binding assays.
-
Vehicle Controls are Essential: Always include a vehicle control in your experiments. This control should contain the same concentration of the solubilizing agent as your test samples, but without the this compound. This allows you to subtract any background effects of the vehicle itself.
By understanding the physicochemical properties of this compound and employing the appropriate solubilization strategies and controls, researchers can successfully overcome the challenges associated with its poor aqueous solubility and obtain reliable and reproducible data in their biological assays.
V. References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4021, Edaravone. Retrieved from [Link]
-
Jeliński, T., Przybyłek, M., & Cysewski, P. (2023). Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study. Molecules, 28(13), 5049.
-
Patel, R. B., & Patel, M. R. (2018). Self-nanomicellizing solid dispersion of edaravone: part I – oral bioavailability improvement. International Journal of Nanomedicine, 13, 5845–5861.
-
Choi, S. (2021). [Including photos] How to dissolve Edaravone in 0.9% NaCl(saline) or DMSO in order to administer intraperitoneally to ICR mice? ResearchGate. Retrieved from [Link]
-
Yuria-Pharm LLC. (n.d.). XAVRON INSTRUCTIONS for medical use. Retrieved from [Link]
-
Abe, K., & Ikeda, Y. (2018). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Pharmaceutical Investigation, 48(3), 319–325.
-
Mura, P. (2020). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 25(21), 5242.
-
Drugs.com. (2023). Edaravone: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
ResearchGate. (2016). Edaravone: A Review on Analytical Method and its Determination in Biological Matrix and Synthetic Mixture. Retrieved from [Link]
-
Li, Y., & Gao, Y. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 805.
-
ResearchGate. (n.d.). Mechanism of drug precipitation inhibition. Retrieved from [Link]
-
DailyMed - NIH. (n.d.). Label: RADICAVA- edaravone injection RADICAVA ORS- edaravone kit. Retrieved from [Link]
-
Nishikawa, M., et al. (2023). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. Molecular Pharmaceutics, 20(5), 2568–2578.
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035.
-
Al-Kasasbeh, M. F., et al. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Pharmaceuticals, 16(7), 999.
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Shrestha, S., et al. (2024). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Pharmaceutics, 16(1), 123.
-
Wikipedia. (n.d.). Edaravone. Retrieved from [Link]
-
Warren, D. B., et al. (2019). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Pharmaceutics, 11(9), 459.
-
Cysewski, P., Jeliński, T., & Przybyłek, M. (2023). Intermolecular Interactions of Edaravone in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations. International Journal of Molecular Sciences, 24(2), 1354.
-
Dai, W. G. (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. American Pharmaceutical Review.
-
PharmaTutor. (2014). EDARAVONE: A REVIEW ON ANALYTICAL METHOD AND ITS DETERMINATION IN BIOLOGICAL MATRIX AND SYNTHETIC MIXTURE. Retrieved from [Link]
-
ResearchGate. (2023). β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. Retrieved from [Link]
-
Medsinfo. (2023). RADICAVA® EDARAVONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility profile of Edaravone in different solvents. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of edaravone. Retrieved from [Link]
-
Kuentz, M., & Holm, R. (2011). Advancing in-vitro drug precipitation testing: new process monitoring tools and a kinetic nucleation and growth model. Journal of Pharmacy and Pharmacology, 63(10), 1330–1339.
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
Sryahwa Publications. (2018). LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro methods to assess drug precipitation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Patel, M., & Patel, N. (2011). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 3(2), 131–140.
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
-
U.S. Food and Drug Administration. (n.d.). RADICAVA (edaravone injection), for intravenous use. Retrieved from [Link]
-
Baishideng Publishing Group. (n.d.). Targeting Jun N-terminal kinase phosphorylation: A human-derived hepatoprotective peptide human liver transplantation peptide 1 attenuates hepatic ischemia-reperfusion injury. Retrieved from [Link]
-
Chemical Methodologies. (2018). Quantification of a Neuroprotective Agent Edaravone by Stability Indicating TLC Method and UV–Visible Spectroscopic Method in Bulk.
-
ResearchGate. (n.d.). Mole fraction solubility of edaravone in mixtures of water and ETA... Retrieved from [Link]
Sources
- 1. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study [mdpi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Edaravone - Wikipedia [en.wikipedia.org]
- 11. Self-nanomicellizing solid dispersion of edaravone: part I – oral bioavailability improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. DailyMed - RADICAVA- edaravone injection RADICAVA ORS- edaravone kit [dailymed.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmatutor.org [pharmatutor.org]
- 21. sryahwapublications.com [sryahwapublications.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole-4,5-dione Synthesis
Welcome to the Technical Support Center for the synthesis of pyrazole-4,5-diones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of your experimental work. Our focus is to empower you with the knowledge to not only execute these syntheses but also to understand the underlying chemical principles for effective optimization and problem-solving.
Introduction to Pyrazole-4,5-dione Synthesis
Pyrazole-4,5-diones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of these molecules can be challenging, often requiring careful control of reaction conditions to achieve high yields and purity. The most common and effective methods for constructing the pyrazole-4,5-dione core involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, where the "dione" functionality is typically introduced using reagents like diethyl oxalate.
This guide will primarily focus on two robust synthetic strategies:
-
Direct Condensation: The reaction of a ketone with diethyl oxalate and a hydrazine in a one-pot or sequential manner.
-
Japp-Klingemann Reaction followed by Cyclization: A two-step approach involving the initial formation of a hydrazone from a β-ketoester and a diazonium salt, which is subsequently cyclized.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of pyrazole-4,5-diones.
Low or No Product Yield
Q1: My reaction is not producing the desired pyrazole-4,5-dione, or the yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in pyrazole-4,5-dione synthesis can be attributed to several factors, from suboptimal reaction conditions to issues with starting materials. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting:
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature. For many condensation reactions, heating to reflux is necessary.
-
Catalyst: The choice and amount of acid or base catalyst can be critical. For condensation reactions, a catalytic amount of a protic acid (e.g., acetic acid) can facilitate the formation of the initial hydrazone intermediate. Conversely, in reactions involving diethyl oxalate, a base like sodium ethoxide is often required to generate the necessary nucleophile.
-
-
-
Purity of Starting Materials: Impurities in your ketone, hydrazine, or diethyl oxalate can lead to unwanted side reactions and inhibit the formation of the desired product.
-
Troubleshooting:
-
Ensure the purity of your starting materials. If necessary, purify them before use (e.g., distillation of liquids, recrystallization of solids).
-
Hydrazine derivatives can be particularly susceptible to oxidation. Use fresh or properly stored hydrazines.
-
-
-
Substituent Effects: The electronic and steric properties of the substituents on your ketone and hydrazine can significantly impact reactivity.
-
Troubleshooting:
-
Electron-withdrawing groups on the hydrazine can decrease its nucleophilicity, potentially slowing down the initial condensation step. In such cases, longer reaction times or a stronger catalyst may be required.
-
Sterically hindered ketones or hydrazines may require more forcing conditions (higher temperatures, longer reaction times) to overcome steric hindrance.
-
-
Formation of Side Products
Q2: I am observing significant formation of side products in my reaction mixture. What are these impurities, and how can I minimize them?
A2: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Incomplete Cyclization: The intermediate hydrazone may be stable and not cyclize efficiently.
-
Troubleshooting:
-
pH Adjustment: The cyclization step is often pH-dependent. If the intermediate hydrazone is isolated, ensure the subsequent cyclization step is carried out under the appropriate acidic or basic conditions.
-
Dehydration: The final step of pyrazole formation is often a dehydration reaction. Ensure your reaction conditions facilitate the removal of water, for example, by using a Dean-Stark apparatus if azeotropic removal of water is feasible with your chosen solvent.
-
-
-
Formation of Stable Azo-Compounds (in Japp-Klingemann reaction): Under certain conditions, the Japp-Klingemann reaction can yield a stable azo-compound instead of the desired hydrazone.[1]
-
Troubleshooting:
-
Control of pH: The conversion of the azo intermediate to the hydrazone is often promoted by basic conditions.[2] Careful control of the pH during the reaction is crucial. The initial coupling is typically performed under acidic to neutral conditions, followed by a basic workup or adjustment to facilitate the rearrangement to the hydrazone.
-
-
-
Formation of N-Arylhydrazones (in diethyl oxalate route): A potential side product is the N-arylhydrazone, which can form in yields of 24–31%.[3]
-
Troubleshooting:
-
Stoichiometry and Order of Addition: Carefully control the stoichiometry of your reactants. The order of addition can also be critical. Often, the ketone is first reacted with diethyl oxalate in the presence of a base to form the 1,3-dicarbonyl intermediate, followed by the addition of the hydrazine.
-
-
Purification Challenges
Q3: I am having difficulty purifying my pyrazole-4,5-dione product. What are the recommended purification techniques?
A3: Pyrazole-4,5-diones are often colored solids. The choice of purification method will depend on the properties of your specific compound and the nature of the impurities.
-
Recrystallization: This is often the most effective method for purifying solid products.
-
Solvent Selection: Experiment with a range of solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of pyrazole derivatives include ethanol, methanol, and ethyl acetate.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used.
-
Eluent System: A gradient of hexane and ethyl acetate is a good starting point for eluting pyrazole derivatives. The polarity of the eluent can be adjusted based on the polarity of your compound and the impurities.
-
-
Acid-Base Extraction: If your pyrazole-4,5-dione has acidic or basic properties, you may be able to use acid-base extraction to separate it from neutral impurities.
Frequently Asked Questions (FAQs)
Q1: What is the role of diethyl oxalate in the synthesis of pyrazole-4,5-diones?
A1: Diethyl oxalate serves as the source of the C4 and C5 carbonyl carbons of the pyrazole-4,5-dione ring. Its two electrophilic ester groups react with a nucleophilic carbon (from a deprotonated ketone) and a nucleophilic nitrogen (from a hydrazine) to form the heterocyclic ring.[3]
Q2: How can I monitor the progress of my pyrazole-4,5-dione synthesis?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediates, and the product. The spots can be visualized under a UV lamp. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the components in the reaction mixture.
Q3: What are the typical spectroscopic signatures of a pyrazole-4,5-dione?
A3: The characterization of your final product is crucial. Key spectroscopic features to look for include:
-
Infrared (IR) Spectroscopy: Expect to see strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to the two C=O stretching vibrations of the dione functionality.
-
¹³C NMR Spectroscopy: The carbon signals for the two carbonyl groups (C4 and C5) will appear in the downfield region of the spectrum, typically between 160 and 180 ppm.
-
¹H NMR Spectroscopy: The proton signals will depend on the substituents on the pyrazole ring. The absence of a proton at the C4 position is a key indicator of successful dione formation.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the expected mass of your pyrazole-4,5-dione.
Q4: Can I use a different 1,3-dicarbonyl compound instead of generating one in situ with diethyl oxalate?
A4: Yes, pre-formed 1,3-dicarbonyl compounds can be used in the Knorr pyrazole synthesis.[3] However, for the specific synthesis of pyrazole-4,5-diones, diethyl oxalate is a particularly useful reagent as it directly provides the adjacent carbonyl groups at the 4 and 5 positions.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4,5-dione via Direct Condensation
This protocol is a representative procedure for the synthesis of a 1,3-disubstituted pyrazole-4,5-dione.
Materials:
-
Acetophenone
-
Diethyl oxalate
-
Phenylhydrazine
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (dilute)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere.
-
Formation of the 1,3-Dicarbonyl Intermediate: To the sodium ethoxide solution, add acetophenone (1.0 equivalent) and diethyl oxalate (1.1 equivalents). Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cyclocondensation: To the reaction mixture containing the 1,3-dicarbonyl intermediate, add phenylhydrazine (1.0 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the formation of the pyrazole-4,5-dione by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Expected Yield: 60-70%
Data Presentation: Optimization of Reaction Conditions
The following table provides a summary of key parameters that can be optimized for the synthesis of pyrazole-4,5-diones.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Base | Sodium Ethoxide | Potassium tert-Butoxide | Sodium Hydride | Stronger bases may lead to faster deprotonation of the ketone. |
| Solvent | Ethanol | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Solvent polarity can influence reaction rates and solubility of intermediates. |
| Temperature | Room Temperature | 50 °C | Reflux | Higher temperatures generally increase reaction rates but may also lead to side products. |
| Reaction Time | 4 hours | 12 hours | 24 hours | Longer reaction times may be necessary for less reactive substrates. |
Visualization of Synthetic Workflow
Diagram 1: General Workflow for Pyrazole-4,5-dione Synthesis
Caption: A generalized workflow for the synthesis of pyrazole-4,5-diones.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low product yields.
References
- A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in W
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Japp–Klingemann reaction. Wikipedia.
- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Wiley Online Library.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH.
- A Convenient Approach for the Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile.
- Japp-Klingemann reaction. chemeurope.com.
- What are the special considerations for the Japp-Klingemann reaction?.
- The Japp‐Klingemann Reaction.
- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy.
- One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate.
- Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutano
- Method for purifying pyrazoles.
- Pyrazole-4,5(1H)-dione, 3-phenyl-, 4-(4-chlorophenylhydrazone) - Optional[MS (GC)] - Spectrum. SpectraBase.
- Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile via Multicomponent Reaction.
- 4 - Organic Syntheses Procedure. Organic Syntheses.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. PubMed.
- Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e).
- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Taylor & Francis Online.
- Unusual Behaviour During the Route of a Japp-Klingemann Reaction.
- Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. SpringerLink.
- Synthesis of pyrazoles by one-pot cyclization of hydrazone with diethyl....
- Troubleshooting common issues in pyrazole synthesis. Benchchem.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI.
- Synthesis of substituted 4,5-dihydropyrazoles from hydrazines and propargyl alcohols a.
- General procedure for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole 4-carbonitride derivatives.
- Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors. OSTI.GOV.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Enantioselective Alkynylation of Pyrazole-4,5-diones with Terminal Alkynes Catalyzed by Copper/PyBisulidine. The Journal of Organic Chemistry.
- Recent Advances in the Synthesis of Pyrazole Deriv
- An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. Benchchem.
- Malonates in Cyclocondens
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Reaction of amines with diethyl oxalate (Hofmann amine separ
Sources
Identification and removal of impurities in 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione samples
Welcome to the technical support center for 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities in samples of this compound. Our goal is to provide practical, field-proven insights to ensure the integrity and purity of your experimental results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common types of impurities I might encounter in my this compound sample?
A1: Impurities in this compound samples typically fall into three categories:
-
Starting Materials: Unreacted phenylhydrazine and ethyl acetoacetate (or diketene, depending on the synthetic route) are common impurities.[1]
-
Reaction Intermediates: Incomplete cyclization can leave intermediates such as arylhydrazones in the final product.[2]
-
Isomeric Impurities: Regioisomers can form during the synthesis, which may have very similar properties to the desired product, making them challenging to separate.[2]
-
Degradation Products: The dione moiety can be susceptible to hydrolysis or oxidation, leading to byproducts like 2-oxo-3-(phenylhydrazono)-butanoic acid.[3]
Q2: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?
A2: A yellow to brownish tint often indicates the presence of residual starting materials, particularly phenylhydrazine, or colored intermediates like arylhydrazones. These impurities can often be effectively removed by recrystallization. Washing the crude product with a suitable solvent, such as ethanol, can also help eliminate some of these colored impurities.[4][5]
Q3: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate. How do I identify what they are?
A3: Multiple spots on a TLC plate suggest the presence of impurities. To identify them, you can run co-spots with your starting materials. The major spot should correspond to your desired product. Other spots could be unreacted starting materials or reaction intermediates. For a more definitive identification, techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated spots (if possible via preparative TLC or column chromatography) would be necessary.
Q4: Can I use Nuclear Magnetic Resonance (NMR) to determine the purity of my sample?
A4: Absolutely. ¹H NMR is a powerful tool for assessing the purity of your this compound. The presence of characteristic signals from starting materials (e.g., the ethyl group of ethyl acetoacetate) or other unexpected peaks can indicate impurities. Comparing the integration of impurity peaks to your product's peaks can provide a semi-quantitative measure of purity. For more detailed structural elucidation of unknown impurities, 2D NMR techniques may be employed.[2][6]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: Poor Yield After Purification
| Potential Cause | Suggested Solution | Scientific Rationale |
| Product loss during recrystallization | Optimize the recrystallization solvent and volume. Avoid using an excessive amount of solvent. Cool the solution slowly to maximize crystal formation. | The solubility of the compound is highly dependent on the solvent and temperature. Using too much solvent or cooling too quickly can keep a significant amount of the product dissolved in the mother liquor. |
| Incomplete reaction | Monitor the reaction progress using TLC. Ensure the reaction goes to completion before workup. | Prematurely stopping the reaction will result in a lower yield of the desired product and a higher concentration of starting materials and intermediates. |
| Product degradation | Avoid harsh acidic or basic conditions during workup and purification if possible. The dione is susceptible to hydrolysis.[3] | The pyrazole ring itself is relatively stable, but the dione functionality can be reactive under certain pH conditions. |
Problem 2: Difficulty in Removing a Specific Impurity
| Potential Cause | Suggested Solution | Scientific Rationale |
| Co-elution in column chromatography | Try a different solvent system with varying polarities. A gradient elution may be more effective than an isocratic one.[2] Consider using a different stationary phase (e.g., alumina instead of silica gel). | The separation of compounds on a chromatography column depends on the differential partitioning between the stationary and mobile phases. Changing the mobile phase composition or the stationary phase itself can alter the retention times of the components, allowing for better separation. |
| Similar solubility of product and impurity | If recrystallization is ineffective, consider preparative HPLC for high-purity samples. | Preparative HPLC offers much higher resolution than standard purification techniques and can separate compounds with very similar physical properties. |
| Formation of an azeotrope with the solvent | If residual solvent is the issue, try drying the sample under high vacuum at a slightly elevated temperature (ensure the temperature is below the compound's melting or decomposition point). | An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. Standard evaporation may not be sufficient to remove such solvents. |
Experimental Protocols
Protocol 1: Identification of Impurities using Thin Layer Chromatography (TLC)
This protocol provides a quick and effective way to assess the purity of your sample and identify the presence of starting materials.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: A common system is a mixture of ethyl acetate and hexane (e.g., 10-30% ethyl acetate in hexane).[2]
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare solutions of your starting materials (phenylhydrazine and ethyl acetoacetate) in the same solvent.
-
Using separate capillary tubes, spot the crude product, phenylhydrazine, and ethyl acetoacetate on the baseline of the TLC plate. It is also good practice to co-spot the crude product with each starting material.
-
Place the TLC plate in the developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
Calculate the Retention Factor (Rf) for each spot. Compare the Rf values of the spots in your crude product to those of the starting materials.
Protocol 2: Purification by Recrystallization
This is a standard method for purifying solid organic compounds.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol/acetone mixture).[5][7]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with swirling until the solid completely dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals, preferably under vacuum.
Protocol 3: Purification by Column Chromatography
For separating mixtures of compounds with different polarities.
Materials:
-
Glass chromatography column
-
Stationary phase (e.g., silica gel)
-
Mobile phase (e.g., a gradient of ethyl acetate in hexane).[2]
-
Crude product
-
Collection tubes
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial, least polar mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 10% ethyl acetate in hexane).[2]
-
Gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Collect the eluent in fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Visualizing the Workflow
Impurity Identification and Removal Workflow
Caption: Workflow for impurity identification and removal.
References
-
Lam, L., Park, S. H., & Sloop, J. G. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
-
Kurteva, V. B., & Petrova, M. A. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry. [Link]
-
Todorova, S., et al. (2022). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank, 2022(3), M1442. [Link]
-
Kurteva, V. B., & Petrova, M. A. (2014). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. Journal of Chemical Education, 91(11), 2000-2003. [Link]
-
Gholipour, B., & Mollazadeh, S. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Oriental Journal of Chemistry, 37(2), 346-352. [Link]
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2009).
-
Yamamoto, Y., Kuwahara, T., Watanabe, K., & Watanabe, K. (1996). Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Redox report : communications in free radical research, 2(5), 333–338. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
Stability of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione under different storage conditions
Welcome to the technical support center for 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental and storage conditions.
Introduction
This compound is a pyrazolone derivative with significant interest in medicinal chemistry and drug discovery. Understanding its stability is crucial for obtaining reliable experimental results and for the development of stable pharmaceutical formulations. This guide provides a comprehensive overview of the factors influencing its stability, potential degradation pathways, and recommended storage and handling procedures. The information presented here is synthesized from established principles of chemical stability, regulatory guidelines, and scientific literature on closely related pyrazolone compounds, such as Edaravone.
Troubleshooting Guide: Investigating Compound Instability
Encountering unexpected results or loss of compound activity can often be attributed to instability. This troubleshooting guide provides a logical workflow to diagnose and resolve common stability issues.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing instability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a cool, dry, and dark place.[1] A well-ventilated area is also recommended. The container should be tightly sealed to prevent moisture absorption and oxidation. Refrigeration (2-8 °C) is a suitable option for maintaining stability over extended periods.
Q2: My solution of this compound is turning yellow/brown. What could be the cause?
A2: Discoloration is a common indicator of degradation, likely due to oxidation.[2] Pyrazolone compounds, especially in solution, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and neutral to alkaline pH.[2] The colored degradation products are often the result of complex oxidative coupling reactions.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Based on studies of the closely related compound Edaravone, which has a pKa of 7.0, the stability of pyrazolone derivatives is highly pH-dependent.[2] In neutral or alkaline solutions, the compound exists in its anionic form, which is more susceptible to oxidation.[2] Acidic conditions (pH below 7) can significantly enhance stability by favoring the less reactive protonated form.[2] Therefore, for aqueous applications where possible, buffering the solution to a slightly acidic pH is recommended.
Q4: What are the likely degradation pathways for this compound?
A4: The primary degradation pathway for this compound is expected to be oxidation. Drawing parallels from Edaravone, the pyrazolone ring is prone to radical-mediated oxidation, especially at the C4 position.[3] This can lead to the formation of dimers, trimers, and further oxidation products.[2][4][5] Hydrolysis of the dione moiety can also occur under strong acidic or basic conditions, potentially leading to ring-opened products like 2-oxo-3-(phenylhydrazono)-butanoic acid.[6]
Visualizing a Potential Degradation Pathway
Caption: Potential degradation pathways for this compound.
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: Yes, strong oxidizing agents should be avoided as they will rapidly degrade the compound.[1] Care should also be taken with strong acids and bases, especially at elevated temperatures, as they can catalyze hydrolysis.
Quantitative Stability Data
The following table summarizes the expected stability of this compound under various stress conditions, based on general knowledge of pyrazolone derivatives and ICH guidelines. The percentage degradation is an estimate to guide researchers in designing their experiments.
| Stress Condition | Parameters | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 5-15% | Ring-opened products |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 10-25% | Ring-opened products, colored products |
| Oxidation | 3% H₂O₂ at RT for 24h | 15-40% | Oxidized dimers and trimers |
| Photostability | ICH Q1B conditions (UV/Vis light) | 5-20% | Colored degradation products |
| Thermal | 80°C for 48h (solid state) | < 5% | Minor oxidative products |
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method, such as HPLC. This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.
Objective: To generate potential degradation products of this compound under various stress conditions and to verify the specificity of an analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.2 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.2 M HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Dissolve a portion of the stressed solid in the solvent to achieve a final concentration of 0.5 mg/mL.
-
Photodegradation: Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
For each stress condition, inject the prepared sample into the HPLC system.
-
A suitable starting HPLC method could be:
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan).
-
Column Temperature: 30°C.
-
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Method Validation:
-
The stability-indicating method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The peak purity of the parent compound should be assessed to ensure no co-elution of degradation products.
-
References
-
Yamamoto, Y., et al. (1996). Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Redox Report, 2(5), 333-338. [Link]
-
Watanabe, T., et al. (2004). Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. Journal of Clinical Biochemistry and Nutrition, 35(3), 139-145. [Link]
-
Volk, B., et al. (1983). Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone). Arzneimittelforschung, 33(8A), 1149-1154. [Link]
- Avdeef, A., & Tsinman, O. (2007). pKa and Log P of Edaravone. American Pharmaceutical Review, 10(4), 104-109.
-
Rajput, S. J., & Banchhor, M. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography, 32(4), e4146. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
- Watanabe, T., et al. (2008). The Novel Antioxidant Edaravone: From Bench to Bedside. Cardiovascular Therapeutics, 26(2), 101-114.
- Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073.
- Baertschi, S. W., et al. (Eds.). (2016).
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
- Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
- Jay Organics. (n.d.). Material Safety Data Sheet: 3-Methyl-1-Phenyl 5-Pyrazolone.
Sources
- 1. jayorganics.com [jayorganics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for the Multi-Component Synthesis of Pyrazole Derivatives
Welcome to the technical support center for the multi-component synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during these versatile reactions. The following question-and-answer-based troubleshooting guide offers actionable advice to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Setup and Reagent-Related Issues
Question 1: I am setting up a multi-component reaction for pyrazole synthesis for the first time. What are the most critical parameters to consider for a successful outcome?
Answer: The success of a multi-component reaction (MCR) for pyrazole synthesis hinges on the careful control of several key parameters. MCRs are powerful for their efficiency, but this also means that the interplay of various factors is more complex.[1][2][3] Here are the foundational pillars for a robust experimental setup:
-
Stoichiometry of Reactants: While a 1:1:1 ratio for a three-component reaction might seem intuitive, it's often beneficial to use a slight excess of one of the more volatile or less reactive components. For instance, when using hydrazine, which can be volatile, a small excess can ensure the reaction proceeds to completion.[4]
-
Choice of Solvent: The solvent plays a crucial role in influencing reaction kinetics, yield, and even regioselectivity.[5] Protic solvents like ethanol are common as they can facilitate proton transfer steps in the mechanism.[6] However, for certain reactions, greener solvents like water or even solvent-free conditions have proven effective.[7][8] The polarity and boiling point of the solvent should be chosen to ensure all reactants remain in solution and to allow for appropriate reaction temperatures.[5]
-
Catalyst Selection: Many pyrazole syntheses, such as the Knorr synthesis, are acid-catalyzed to facilitate the formation of the initial imine intermediate.[9][10][11] Common choices include acetic acid or mineral acids. However, Lewis acids and even nano-organocatalysts have been shown to improve yields in specific cases.[12] The choice of catalyst should be tailored to the specific substrates and reaction type.
-
Reaction Temperature and Time: These two parameters are intrinsically linked. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.[12] Microwave-assisted synthesis can sometimes offer a significant advantage by reducing reaction times and improving yields.[12][13]
Question 2: My hydrazine reagent seems to be degrading, leading to inconsistent results. How can I ensure its quality and what are the alternatives?
Answer: Hydrazine and its derivatives are nucleophilic reagents that can be susceptible to oxidation and decomposition, which can indeed lead to inconsistent reaction outcomes.
Ensuring Hydrazine Quality:
-
Use Freshly Opened or Distilled Reagents: Whenever possible, use a freshly opened bottle of hydrazine or its derivatives. If you suspect degradation, distillation under an inert atmosphere can purify the reagent.
-
Proper Storage: Store hydrazine and its derivatives in a cool, dark place, tightly sealed and under an inert atmosphere (like nitrogen or argon) to minimize contact with air and moisture.
Alternatives and Considerations:
-
Hydrazine Salts: Using hydrazine salts, such as hydrazine hydrochloride or hydrazine sulfate, can sometimes offer better stability.[14]
-
Substituted Hydrazines: For the synthesis of N-substituted pyrazoles, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) are used. The stability of these can also vary. The principles of fresh reagents and proper storage still apply. The choice between hydrazine hydrate and a substituted hydrazine will fundamentally alter the final product.[15]
Section 2: Low Yield and Purity Issues
Question 3: My pyrazole synthesis is consistently resulting in a low yield. What are the likely causes and how can I troubleshoot this?
Answer: Low yields are a common frustration in organic synthesis. For pyrazole MCRs, the issue can often be traced back to several key areas. A systematic approach is the best way to identify and resolve the problem.[4][12]
Troubleshooting Workflow for Low Reaction Yield:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Causality and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not be reaching completion due to insufficient time, temperature, or inadequate mixing. | - Monitor Progress: Use TLC or LC-MS to track the consumption of starting materials. - Increase Reaction Time: Allow the reaction to proceed for a longer duration. - Increase Temperature: Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be beneficial.[12][13] |
| Suboptimal Catalyst | The choice and concentration of the acid or base catalyst are often critical for facilitating the condensation steps.[12] | - Catalyst Screening: Experiment with different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids. - Optimize Concentration: Vary the catalyst loading to find the optimal concentration. |
| Side Reactions | The formation of byproducts can significantly consume starting materials and reduce the yield of the desired pyrazole. | - Temperature Control: Running the reaction at a lower temperature may suppress side reactions. - Order of Addition: In some cases, the order in which the components are added can influence the reaction pathway. |
| Reagent Degradation | As discussed in Q2, the stability of hydrazine can be a factor. Other reagents may also be sensitive to air or moisture. | - Use Fresh Reagents: Ensure all starting materials are of high purity and stored correctly. - Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation.[16] |
Question 4: I am having difficulty purifying my pyrazole derivative. What are some effective purification strategies?
Answer: Purifying pyrazole derivatives can sometimes be challenging, especially if they are oils, low-melting solids, or if regioisomers are present. Here are several techniques to consider:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.
-
Solvent Screening: Finding a suitable solvent system is key. Common choices include ethanol/water, ethyl acetate/hexanes, and isopropanol.[16] The goal is to find a solvent (or solvent pair) in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Inducing Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal. Trituration with a non-polar solvent like hexane can also help induce solidification.[16]
-
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities and side products.
-
Stationary Phase: Silica gel is the most common stationary phase. For basic pyrazole compounds that may stick to silica, you can deactivate the silica by adding a small amount of triethylamine (e.g., 1%) to the eluent.[16][17] Neutral alumina can also be a good alternative.[17]
-
Mobile Phase: A gradient of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or acetone) is typically used to elute the compounds from the column.
-
-
Acid-Base Extraction: This technique is particularly useful for removing basic or acidic impurities.
-
Removing Basic Impurities: Unreacted hydrazine and other basic byproducts can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).[16]
-
Purifying Basic Pyrazoles: The pyrazole itself, being basic due to the pyridine-like nitrogen, can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the purified pyrazole, which can then be extracted back into an organic solvent.[18] This can also be achieved by forming a salt of the pyrazole with an acid, crystallizing the salt, and then neutralizing it to get the pure pyrazole.[19][20]
-
-
Adsorption: Materials like activated carbon can be used to remove colored impurities.[21]
Section 3: Side Reactions and Byproduct Formation
Question 5: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the pyrazole synthesis?
Answer: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and/or substituted hydrazines.[15][22] The regiochemical outcome is a delicate balance of steric and electronic effects of the reactants, as well as the reaction conditions.[15]
Mechanism of Regioisomer Formation (Knorr Synthesis):
The reaction proceeds via the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[4] With an unsymmetrical dicarbonyl, there are two possible sites for the initial attack, leading to two potential regioisomers.
Caption: Formation of regioisomers in pyrazole synthesis.
Strategies to Control Regioselectivity:
| Factor | Influence on Regioselectivity | Practical Application |
| Steric Hindrance | Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[15] | If possible, choose starting materials where the steric bulk directs the reaction towards the desired isomer. |
| Electronic Effects | Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl for nucleophilic attack. The nucleophilicity of the two nitrogens in a substituted hydrazine also differs, influencing which one attacks first.[6] | The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon. |
| Solvent Choice | The solvent can influence the transition states leading to the different regioisomers. Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to significantly improve regioselectivity in some cases.[6] | If you are observing poor regioselectivity, consider screening different solvents, including fluorinated alcohols. |
| Reaction pH | The acidity or basicity of the reaction medium can affect the protonation state of the reactants and intermediates, thereby influencing the reaction pathway.[15] | Careful control of the amount and type of acid or base catalyst can sometimes steer the reaction towards one regioisomer. |
Section 4: Product Characterization
Question 6: I have synthesized my pyrazole derivative. What are the key characterization techniques I should use to confirm its structure?
Answer: Thorough characterization is essential to confirm the structure and purity of your synthesized pyrazole derivative. A combination of spectroscopic and analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is one of the most powerful tools for structural elucidation. Key signals to look for include the proton on the pyrazole ring (often a singlet), and the protons of the various substituents. The chemical shifts and coupling patterns will provide detailed information about the connectivity of the molecule.[23][24] In cases of regioisomers, distinct sets of peaks will be observed for each isomer.
-
¹³C NMR: This provides information about the carbon skeleton of the molecule. The number of signals will indicate the number of unique carbon atoms, and their chemical shifts can help identify the types of carbons (e.g., aromatic, aliphatic, carbonyl).[7][23]
-
2D NMR (COSY, HSQC, HMBC): For more complex structures or to definitively assign protons and carbons, 2D NMR techniques are invaluable. NOESY can be used to confirm through-space proximity of protons, which can be helpful in assigning regioisomers.[25]
-
-
Mass Spectrometry (MS): This technique provides the molecular weight of your compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a very accurate mass, which can be used to determine the molecular formula. The fragmentation pattern can also offer clues about the structure.[26]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For example, you can look for N-H stretches (if the pyrazole is N-unsubstituted), C=N stretches, and vibrations corresponding to other functional groups in your molecule.[26][27]
-
Melting Point: For solid compounds, a sharp melting point is a good indicator of purity.[27]
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in your compound, which can be compared to the theoretical values for the proposed structure.[23]
References
- Solvent Effects in Pyrazole Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine - Benchchem.
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
- Knorr pyrazole synthesis - Name-Reaction.com.
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
- Troubleshooting the reaction mechanism of pyrazole form
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI.
- Synthesis, characterization and biological activity of certain Pyrazole deriv
- Pyrazole Removal
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Public
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Publishing.
- WO2011076194A1 - Method for purifying pyrazoles - Google P
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
- A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in W
- Preventing degradation of pyrazole compounds during synthesis - Benchchem.
- regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. - Benchchem.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
- Green synthesis of pyrazole systems under solvent-free conditions.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis of Pyrazole Compounds by Using Sonic
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. preprints.org [preprints.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. name-reaction.com [name-reaction.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 21. arviatechnology.com [arviatechnology.com]
- 22. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 23. jocpr.com [jocpr.com]
- 24. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 25. mdpi.com [mdpi.com]
- 26. ijtsrd.com [ijtsrd.com]
- 27. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Strategies to Avoid Isomeric Byproducts in Pyrazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in pyrazole synthesis. The formation of isomeric byproducts is a frequent challenge, leading to complex purification processes and reduced yields of the desired compound. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you control regioselectivity and achieve cleaner reaction profiles.
Troubleshooting Guide: Isomer Formation
This section addresses specific issues you might encounter during your pyrazole synthesis experiments and offers targeted solutions.
Problem 1: Formation of a Regioisomeric Mixture in Knorr Pyrazole Synthesis
Scenario: You are performing a classic Knorr pyrazole synthesis by reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) and obtaining a mixture of two regioisomers that are difficult to separate.[1][2][3][4]
Probable Cause: The Knorr synthesis mechanism involves the initial condensation of the hydrazine with one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[2][3] If the electronic and steric properties of these carbonyl groups are similar, the initial attack of the hydrazine lacks selectivity, leading to two different reaction pathways and, consequently, a mixture of pyrazole regioisomers.[3][4][5]
Solutions & Methodologies:
-
Strategic Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity.[6][7]
-
Protocol: Instead of traditional solvents like ethanol, consider using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6][8] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thereby increasing the regioselectivity of the initial condensation step.[6]
-
Experimental Insight: In a study involving the reaction of a 1,3-diketone with methylhydrazine, switching the solvent from ethanol to TFE or HFIP significantly improved the ratio in favor of the desired 3-trifluoromethyl derivative.[6]
-
-
pH Adjustment: The pH of the reaction medium can influence which carbonyl group is more susceptible to nucleophilic attack.
-
Modification of Starting Materials:
-
Steric Hindrance: Introduce a bulky substituent on one of the carbonyls of the 1,3-dicarbonyl compound. This will sterically hinder the approach of the hydrazine to that carbonyl, directing the initial attack to the less hindered carbonyl.
-
Electronic Effects: Incorporate a strong electron-withdrawing group (e.g., a trifluoromethyl group) into the 1,3-dicarbonyl structure.[1] This can significantly increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for the initial nucleophilic attack by the hydrazine.
-
-
Use of Pre-functionalized Substrates:
Caption: 1,3-Dipolar cycloaddition for pyrazole synthesis.
Q2: How does flow chemistry contribute to controlling isomer formation in pyrazole synthesis?
A2: Flow chemistry offers enhanced control over reaction parameters, which can be leveraged to improve regioselectivity. [10][11]By precisely controlling temperature, pressure, and residence time in a microreactor, it is possible to favor the kinetic product over the thermodynamic one, or vice versa, thus influencing the isomeric ratio. [11]Continuous flow systems also allow for the safe handling of hazardous intermediates, such as diazo compounds, which are often used in highly regioselective cycloaddition reactions. [10]Recent studies have demonstrated the synthesis of pyrazoles with excellent regioselectivity using flow setups. [10][12] Q3: Can protecting groups be used to direct the regioselectivity of pyrazole synthesis?
A3: Yes, a protecting group strategy can be an effective, albeit less atom-economical, method.
-
Protocol:
-
Synthesize the N-unsubstituted pyrazole, which may still involve a mixture of isomers from a 1,3-dicarbonyl precursor but is often easier to separate.
-
Protect one of the nitrogen atoms. The tetrahydropyranyl (THP) group is a common choice for this purpose. [13][14] 3. Perform the desired substitution reaction (e.g., alkylation) on the unprotected nitrogen.
-
Deprotect the other nitrogen to yield the final, single-isomer product.
-
This multi-step approach provides excellent control but requires additional synthetic steps.
Q4: Are there catalytic methods that can enhance regioselectivity?
A4: Yes, various catalysts can be employed to direct the regioselective synthesis of pyrazoles.
-
Metal Catalysis: Copper(I) catalysts are frequently used in [3+2] cycloaddition reactions of alkynes, such as in sydnone-alkyne cycloadditions, to afford 1,4-disubstituted pyrazoles with high regioselectivity. [15][16][17]Ruthenium and iron catalysts have also been employed in reactions of diols with hydrazines to produce substituted pyrazoles. [15]* Organocatalysis: Secondary amines have been used as "green" promoters in inverse-electron-demand [3+2] cycloaddition reactions between carbonyl compounds and diazoacetates to generate pyrazoles with high levels of regioselectivity. [18]
Quantitative Data Summary
The following table summarizes the impact of solvent choice on the regioselectivity of the reaction between a fluorinated 1,3-diketone and methylhydrazine.
| Entry | 1,3-Diketone Substituents | Solvent | Ratio of Regioisomers (Desired:Undesired) | Reference |
| 1 | CF₃, 2-Furyl | EtOH | Low Regioselectivity | |
| 2 | CF₃, 2-Furyl | TFE | 85:15 | [6] |
| 3 | CF₃, 2-Furyl | HFIP | >95:5 | [6] |
| 4 | C₂F₅, 2-Furyl | HFIP | >95:5 |
As the data indicates, the use of highly fluorinated, non-nucleophilic alcohols like HFIP dramatically improves the regioselectivity in favor of the desired isomer. [6]
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (n.d.). PMC. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.). Canadian Science Publishing. [Link]
-
Regiochemistry control of pyrazoles by solvent used and β-enamino diketones structure: Regioselective synthesis of 4,5-disubstituted N-phenylpyrazoles. (n.d.). ResearchGate. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). ResearchGate. [Link]
-
Wang, L., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. PubMed. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. (2012). PubMed. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. [Link]
-
Toward Continuous‐Flow Synthesis of Biologically Interesting Pyrazole Derivatives. (n.d.). Semantic Scholar. [Link]
-
The reaction of hydrazines with a,b-unsaturated carbonyl compounds to afford hydrazones and. (n.d.). RUIdeRA. [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). PMC. [Link]
-
Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (2019). RSC Publishing. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 13. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling Up the Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione for Preclinical Studies
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione. This document is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to the production of multi-gram or kilogram quantities required for preclinical evaluation. Our focus is to provide a robust, scalable synthetic protocol while proactively addressing the common challenges and pitfalls encountered during process scale-up.
Overview of the Synthetic Strategy
The synthesis of this compound is efficiently achieved via a two-step process. The foundational step is the well-established Knorr pyrazole synthesis to construct the core heterocyclic ring, followed by a regioselective oxidation at the C4 position. This strategy is advantageous for scale-up due to its use of readily available starting materials and generally high-yielding transformations.
The precursor, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (PMP), also known as Edaravone, is synthesized through the cyclocondensation of phenylhydrazine and ethyl acetoacetate.[1][2] This reaction can be performed under solvent-free conditions, which is highly desirable for large-scale production as it minimizes solvent waste and simplifies product isolation.[1] The second step involves the oxidation of the active methylene group at the C4 position of the PMP intermediate to yield the target vicinal dicarbonyl compound.
Detailed Scale-Up Protocols
Safety is paramount. Phenylhydrazine is toxic, a suspected carcinogen, and an irritant.[3][4][5] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Part A: Scale-Up Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (PMP Intermediate)
This protocol is adapted from a solvent-free method known for its high efficiency and quantitative yields, making it ideal for large-scale synthesis.[1]
Experimental Protocol:
-
Reactor Setup: Equip a suitable jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a dropping funnel. Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with ethyl acetoacetate (1.1 eq, e.g., 2.2 kg, 16.9 mol). Begin stirring to ensure thermal consistency.
-
Controlled Addition: Cool the ethyl acetoacetate to 0-5 °C using a circulating chiller. Slowly add phenylhydrazine (1.0 eq, e.g., 1.67 kg, 15.4 mol) dropwise via the dropping funnel over 2-3 hours. The reaction is exothermic; maintain the internal temperature below 10 °C throughout the addition.
-
Causality: Slow addition at low temperature is critical to control the initial exotherm from hydrazone formation and prevent the formation of thermal degradation byproducts.
-
-
Reaction Drive: After the addition is complete, slowly warm the mixture to 80-90 °C and hold for 1.5-2 hours. The mixture will solidify as the product forms.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexane) or HPLC until the phenylhydrazine is consumed.[6][7]
-
Work-up and Isolation:
-
Discontinue heating and allow the reactor to cool to room temperature.
-
Remove the volatile byproducts (ethanol, water) and excess ethyl acetoacetate under reduced pressure.
-
Add diethyl ether or heptane to the solid residue and stir to form a slurry. This step washes away residual starting materials.
-
Isolate the product by filtration, wash the filter cake with fresh cold solvent, and dry under vacuum at 50-60 °C to a constant weight.
-
The product is typically obtained as a pale-yellow solid with >95% yield.
-
Part B: Oxidation of PMP to this compound
This step utilizes a nitrosation-hydrolysis sequence, a common and effective method for oxidizing an active methylene group positioned between two carbonyl groups.
Experimental Protocol:
-
Reactor Setup: Use a clean, dry, nitrogen-purged jacketed reactor equipped with a mechanical stirrer, temperature probe, and two separate dropping funnels.
-
Dissolution: Charge the reactor with PMP (1.0 eq, e.g., 1.5 kg, 8.51 mol) and glacial acetic acid (5-10 volumes, e.g., 7.5 L). Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0-5 °C.
-
Nitrosation:
-
Prepare a solution of sodium nitrite (1.1 eq, e.g., 0.65 kg, 9.4 mol) in water (2-3 volumes, e.g., 1.5 L).
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C. The solution will typically turn a deep green or blue color, indicating the formation of the 4-nitroso intermediate.
-
Causality: This step generates nitrous acid in situ. Maintaining a low temperature is crucial to prevent the decomposition of nitrous acid and to control the rate of the potentially vigorous reaction.
-
-
Reaction Monitoring: Monitor the formation of the intermediate by TLC or HPLC until the starting PMP is consumed (typically 1-2 hours).
-
Hydrolysis & Isolation:
-
Once the nitrosation is complete, slowly warm the reaction mixture to 50-60 °C. The color will change to orange or red as the nitroso group is hydrolyzed to the dione and nitrogen oxides are evolved. Ensure adequate ventilation to handle gas evolution.
-
Hold at this temperature for 1-2 hours until gas evolution ceases and analysis confirms the completion of the reaction.
-
Cool the mixture to room temperature and slowly add it to a separate vessel containing cold water (10-20 volumes), causing the product to precipitate.
-
Stir the resulting slurry for 1 hour, then isolate the solid product by filtration.
-
Wash the filter cake thoroughly with water to remove acetic acid and inorganic salts.
-
-
Purification: The crude orange-red solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the final product. Dry under vacuum.
Troubleshooting Guide
Step 1: PMP Synthesis (Knorr Cyclocondensation)
| Question / Issue | Potential Cause & Explanation | Recommended Solution(s) |
| My reaction yield is significantly below 90%. | 1. Poor Quality Phenylhydrazine: Phenylhydrazine can oxidize and darken on storage. Impurities can interfere with the reaction. 2. Temperature Runaway: An uncontrolled exotherm during addition can lead to side reactions and degradation. 3. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Reagent Check: Use freshly opened or redistilled phenylhydrazine. 2. Strict Temperature Control: Ensure your cooling system is adequate for the scale and maintain the addition rate to keep the temperature below 10 °C. 3. Monitor to Completion: Confirm full conversion of the limiting reagent by HPLC or TLC before proceeding to work-up. |
| The product is dark brown or oily, not a pale-yellow solid. | This is almost always due to impurities from oxidized phenylhydrazine or thermal degradation. | Use higher purity starting materials. Consider performing the reaction under a nitrogen atmosphere to minimize oxidation. For purification, a charcoal treatment during recrystallization can sometimes improve color, but preventing impurity formation is key. |
| The reaction mixture becomes an unstirrable solid mass during the heating phase. | This is expected as the product crystallizes from the melt. Bench-scale magnetic stirrers are insufficient for this. | For scale-up, a robust overhead mechanical stirrer with a suitable impeller (e.g., anchor or paddle) is mandatory to maintain agitation and ensure efficient heat transfer. |
Step 2: Oxidation to the Dione
| Question / Issue | Potential Cause & Explanation | Recommended Solution(s) |
| The oxidation is slow or stalls completely. | 1. Insufficient Acid: The formation of the active reagent, nitrous acid (HONO), requires a sufficiently acidic medium. 2. Temperature Too Low: While control is key, excessively low temperatures (< 0 °C) can significantly slow the reaction rate. | 1. pH Check: Ensure the reaction medium is strongly acidic. Glacial acetic acid is generally sufficient. 2. Temperature Optimization: Maintain the reaction in the 0-5 °C range. If stalling occurs, allow the temperature to rise slightly (e.g., to 7-8 °C) while monitoring closely. |
| I am observing multiple spots on TLC and the formation of a dark tar. | 1. Temperature Too High: Adding the nitrite solution too quickly or at an elevated temperature can cause decomposition of nitrous acid and lead to uncontrolled side reactions. 2. Localized "Hot Spots": Poor mixing can create areas of high reagent concentration, promoting byproduct formation. | 1. Controlled Addition: Use a syringe pump for the sodium nitrite addition to ensure a slow, consistent rate. 2. Vigorous Stirring: Ensure the mechanical stirrer is creating a good vortex for efficient mixing and heat dissipation. 3. Sub-surface Addition: If possible, add the nitrite solution below the surface of the reaction mixture to improve dispersion. |
| The final dione product decomposes during work-up or purification. | The target 1,2-dicarbonyl moiety can be sensitive to heat, light, and nucleophiles. Prolonged heating during recrystallization or exposure to basic conditions can cause degradation. | 1. Minimize Heat: Use the minimum amount of heat necessary for recrystallization and cool the solution promptly. 2. Avoid Base: Ensure all residual acid is washed out during filtration, but do not expose the product to basic wash steps. 3. Inert Conditions: Dry and store the final product under a nitrogen or argon atmosphere, protected from light. |
Visualized Workflows and Mechanisms
Overall Synthetic Workflow
Caption: Overall workflow for the two-step synthesis.
Mechanism of Knorr Pyrazole Synthesis
Caption: Simplified mechanism of the Knorr synthesis step.
Troubleshooting Tree for Oxidation Step
Caption: Decision tree for troubleshooting the oxidation step.
Frequently Asked Questions (FAQs)
-
Q1: Why is a solvent-free method preferred for the Knorr synthesis at scale? A1: Solvent-free, or "neat," reactions are highly efficient from a process chemistry perspective. They maximize reactor throughput (more product per batch volume), simplify product isolation (often involving simple filtration), reduce the cost of solvents, and minimize chemical waste, aligning with green chemistry principles.[1][8]
-
Q2: What are the primary safety concerns when handling phenylhydrazine? A2: Phenylhydrazine is acutely toxic via oral, dermal, and inhalation routes. It is a suspected human carcinogen and can cause skin sensitization.[3][4] It is crucial to handle it in a closed system or a fume hood, using appropriate PPE.[5][9] Spills must be managed carefully, and all waste should be disposed of as hazardous.
-
Q3: Are there alternative, perhaps greener, oxidants for the second step? A3: While the nitrous acid method is effective, other oxidants could be considered. Selenium dioxide (SeO2) is a classic reagent for this type of oxidation but presents significant toxicity and challenges in removing selenium traces from the final product, which is a major concern for preclinical materials. Electrochemical oxidation is a greener alternative that avoids chemical reagents but requires specialized equipment and development.[10] For preclinical scale-up, the described nitrous acid method often represents a pragmatic balance of efficiency, cost, and control.
-
Q4: How can I confirm the final structure and purity of the 4,5-dione? A4: A combination of standard analytical techniques is required. 1H NMR should show the disappearance of the C4 methylene protons (~3.4 ppm in the precursor)[1]. 13C NMR will show two distinct carbonyl signals. Infrared (IR) Spectroscopy is very informative and should display two characteristic C=O stretching frequencies for the vicinal dione system. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. Finally, HPLC with a suitable method is essential to determine the purity profile and quantify any impurities to meet preclinical specifications (typically >98%).
References
-
The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
-
Ghammamy, S., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40). Retrieved from [Link]
-
Baklan, V.F., et al. (2020). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Chemistry of Heterocyclic Compounds, 56(11), 1454-1456. Retrieved from [Link]
-
Rojas, R., et al. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. RSC Advances, 10(35), 20870-20879. Retrieved from [Link]
-
Stoyanov, S., et al. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank, 2023(2), M1629. Retrieved from [Link]
-
Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link]
-
Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. Retrieved from [Link]
- Google Patents. (2009). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
-
Kappe, C. O., & Murphree, S. S. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(11), 3169. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
National Center for Biotechnology Information. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazard Summary: Phenylhydrazine. Retrieved from [Link]
-
MDPI. (2023). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Retrieved from [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis from a ketoester. Retrieved from [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2018). Toward Large-Scale Production of Oxidized Graphene. Retrieved from [Link]
-
ResearchGate. Scale up experiment and Control experiments. Retrieved from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione and Edaravone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroprotective and antioxidant compounds, Edaravone has carved a significant niche, particularly with its approval for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1] Its biological activity is intrinsically linked to its chemical structure and its metabolites. One such key metabolite, and a compound of interest in its own right, is 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione. This guide provides a detailed comparative analysis of the known biological activities of Edaravone and the posited activities of its dione derivative, supported by experimental context and methodologies.
Introduction to the Compounds
Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one)
Edaravone is a potent free radical scavenger.[2] Its neuroprotective effects are largely attributed to its ability to mitigate oxidative stress, a key pathological feature in many neurodegenerative diseases.[2] Chemically, it is a pyrazolinone derivative with the ability to donate an electron and neutralize reactive oxygen species (ROS).[3]
This compound
This compound is a major oxidation product of Edaravone.[4][5] Its chemical structure features a pyrazole ring with two ketone groups at the 4th and 5th positions. While direct and extensive research on the biological activities of this specific dione is less abundant compared to its parent compound, its formation as a metabolite of Edaravone suggests a potential role in the overall therapeutic effect or a different spectrum of activity. The broader class of pyrazole derivatives is known to possess a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6][7][8]
Comparative Analysis of Biological Activities
This section will delve into a side-by-side comparison of the known and potential biological activities of Edaravone and this compound.
Antioxidant Activity
Edaravone: The antioxidant activity of Edaravone is its most well-characterized feature. It acts as a potent scavenger of various free radicals, including hydroxyl radicals (•OH) and peroxyl radicals (ROO•).[2][3] This activity is crucial in preventing lipid peroxidation of cell membranes and protecting against oxidative damage to DNA and proteins.[2] The mechanism involves the donation of a hydrogen atom from its active methylene group, leading to the formation of a more stable radical.
This compound: As an oxidized form of Edaravone, the dione itself is less likely to be a primary antioxidant in the same manner as its parent compound. However, its formation is a direct consequence of Edaravone's radical-scavenging activity.[4][5] Some pyrazole derivatives have demonstrated significant antioxidant potential, suggesting that the core pyrazole structure can contribute to this activity.[7][9][10] Further investigation is needed to determine if the dione possesses any residual or different antioxidant properties.
Table 1: Comparison of Antioxidant Properties
| Feature | Edaravone | This compound |
| Primary Mechanism | Free radical scavenger (donates electron/hydrogen) | Likely limited direct antioxidant activity; is a product of antioxidant action. |
| Scavenged Species | Hydroxyl radicals, peroxyl radicals | Unknown |
| Key Experimental Assay | DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, lipid peroxidation assays | DPPH assay could be used for evaluation. |
Anti-inflammatory Activity
Edaravone: Inflammation is a critical component of the secondary injury cascade in conditions like stroke and neurodegenerative diseases. Edaravone has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
This compound: Many pyrazole derivatives exhibit significant anti-inflammatory properties.[6][8][11][12][13] For instance, some pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8] Given this precedent within the pyrazole chemical class, it is plausible that this compound may also possess anti-inflammatory activity. Experimental validation is necessary to confirm this hypothesis.
Table 2: Comparison of Anti-inflammatory Properties
| Feature | Edaravone | This compound |
| Mechanism | Inhibition of pro-inflammatory cytokine production | Potential inhibition of inflammatory mediators (e.g., COX enzymes) based on pyrazole derivatives. |
| Key Experimental Assays | Measurement of cytokine levels (e.g., TNF-α, IL-6) in LPS-stimulated macrophages, Nitric Oxide (NO) production assay. | Same as Edaravone. |
Neuroprotective Effects
Edaravone: The neuroprotective effects of Edaravone are a direct consequence of its antioxidant and anti-inflammatory activities. By reducing oxidative stress and inflammation in the central nervous system, it helps to protect neurons from damage and death in conditions like ischemic stroke and ALS.[2]
This compound: The neuroprotective potential of the dione is currently unknown. However, the broader family of pyrazole derivatives has been explored for neuroprotective effects, with some compounds showing promise in preclinical models of neurological disorders.[2][14][15][16] These effects are often linked to antioxidant and anti-inflammatory mechanisms. Therefore, if the dione possesses such activities, it could contribute to neuroprotection.
Signaling Pathways and Experimental Workflows
Edaravone's Mechanism of Action
The primary mechanism of Edaravone involves the direct scavenging of free radicals, thereby interrupting the chain reactions of oxidative damage.
Caption: Edaravone's primary neuroprotective mechanism.
Experimental Workflow for Antioxidant Activity (DPPH Assay)
The DPPH assay is a common and straightforward method to evaluate the radical scavenging activity of a compound.
Caption: Workflow for the DPPH antioxidant assay.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from established methods for determining antioxidant capacity.[1][17][18][19]
Objective: To determine the free radical scavenging activity of the test compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (Edaravone, this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of test samples: Dissolve the test compounds and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Assay: a. Add 100 µL of the DPPH solution to each well of a 96-well plate. b. Add 100 µL of the different concentrations of the test compounds or positive control to the wells. c. For the blank, add 100 µL of methanol instead of the test sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol outlines a common method for assessing the anti-inflammatory potential of compounds.[3][20][21]
Objective: To determine the effect of the test compounds on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
96-well cell culture plate
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour. b. Stimulate the cells with LPS (1 µg/mL) for 24 hours. A group of cells without LPS stimulation will serve as a negative control.
-
Nitrite Measurement: a. After 24 hours, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B and incubate for another 10 minutes. d. Measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite in the samples is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Conclusion
Edaravone is a well-established neuroprotective agent with potent antioxidant and anti-inflammatory properties. Its biological activity is primarily attributed to its ability to scavenge free radicals, a process that leads to its oxidation to this compound. While direct evidence for the biological activity of the dione is limited, the known pharmacological profile of the broader pyrazole class of compounds suggests that it may possess anti-inflammatory and potentially other biological activities.
Further research is warranted to elucidate the specific biological profile of this compound. Such studies would not only provide a more complete understanding of Edaravone's overall mechanism of action but could also reveal the dione itself as a lead compound for the development of new therapeutic agents. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of its antioxidant and anti-inflammatory potential.
References
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (URL not available)
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (URL not available)
- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products - Benchchem. (URL not available)
- How is edaravone effective against acute ischemic stroke and amyotrophic l
- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF - ResearchG
- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D - Benchchem. (URL not available)
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (URL not available)
- Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL not available)
- Neuroprotective Activity of Pyrazolone Derivatives Against Paraquat-induced Oxidative Stress and Locomotor Impairment in Drosoph - Scope D
- DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (URL not available)
-
Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed. [Link]
- Antioxidant Assay: The DPPH Method. (URL not available)
- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (URL not available)
-
Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. | Semantic Scholar. [Link]
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (URL not available)
- 28 (10): 4316-4323 - TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. - Allied Academies. (URL not available)
- Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.
- Synthesis and biological activity of some pyrazole derivatives - ResearchG
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL not available)
- What is the exact protocol for assaying the anti-inflammatory activity of plant extracts in vitro? (URL not available)
-
Synthesis and Anti-Inflammatory and Analgesic Activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL not available)
- 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole - PMC - PubMed Central. (URL not available)
- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (URL not available)
- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH. (URL not available)
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC - NIH. (URL not available)
- 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one - MDPI. (URL not available)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicstrive.com [academicstrive.com]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. sdbindex.com [sdbindex.com]
- 17. researchgate.net [researchgate.net]
- 18. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 19. louis.uah.edu [louis.uah.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione: A Validated One-Pot Approach
Abstract: 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is a pivotal precursor in the synthesis of various pharmacologically active compounds and specialized dyes.[1][2][3][4] Traditional synthetic methodologies, while established, often involve multiple steps, leading to increased reaction times and reduced overall yields. This guide presents a validated, efficient one-pot synthetic route that offers significant advantages over classical methods. We provide a detailed comparative analysis, supported by experimental protocols and mechanistic insights, to empower researchers and drug development professionals in optimizing their synthetic strategies.
Introduction: The Significance of the Pyrazolone Scaffold
The pyrazolone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous drugs with applications ranging from anti-inflammatory and analgesic to antitumor and antimicrobial agents.[1][2][5][6] The derivative this compound, in particular, serves as a versatile building block. Its reactive dione functionality at the C4 and C5 positions makes it a valuable intermediate for constructing more complex molecular architectures through reactions like C-acylation and condensation.[3][7] Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount interest to the scientific community.
Comparative Synthesis Methodologies
We compare a traditional two-step approach, based on the principles of the Knorr pyrazole synthesis, with a modern, validated one-pot method.
Traditional Route: Two-Step Knorr Condensation and Subsequent Oxidation
The classical synthesis is a two-stage process. First, a substituted pyrazolone is formed via the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine).[8][9][10][11] The resulting 3-methyl-1-phenyl-5-pyrazolone is then isolated and subjected to a separate oxidation step to yield the final dione product.
Mechanistic Rationale: The Knorr synthesis begins with the condensation of phenylhydrazine with the ketone carbonyl of ethyl acetoacetate to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable pyrazolone ring.[12] This intermediate must be purified before proceeding to the second step, where an oxidizing agent is used to introduce the second carbonyl group at the C4 position. This multi-step nature, requiring isolation of the intermediate, contributes to potential yield loss and extends the overall workflow.
Validated New Route: One-Pot Oxidative Cyclocondensation
The proposed new route streamlines the process into a single, efficient operation. This method combines the condensation, cyclization, and oxidation steps in one pot, eliminating the need for intermediate isolation and purification.[13] This approach leverages the principle that multicomponent reactions (MCRs) can significantly improve efficiency by reducing handling steps, solvent usage, and reaction time.[14]
Mechanistic Rationale: In this one-pot synthesis, phenylhydrazine and ethyl acetoacetate react, likely in the presence of a catalyst and an oxidizing agent from the start. The initial Knorr condensation proceeds as described above. However, instead of being isolated, the in situ generated 3-methyl-1-phenyl-5-pyrazolone is immediately oxidized to the desired this compound. The choice of a suitable, mild oxidizing agent that does not interfere with the initial condensation is crucial for the success of this one-pot reaction.
Workflow Comparison
The efficiency gains of the one-pot synthesis are visually evident when comparing the experimental workflows.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cas 881-05-0,1H-Pyrazole-4,5-dione,3-Methyl-1-phenyl- | lookchem [lookchem.com]
- 5. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ias.ac.in [ias.ac.in]
- 13. jocpr.com [jocpr.com]
- 14. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Antioxidant: A Comparative Study on the Radical Scavenging Potential of Pyrazolone Derivatives
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the pyrazolone scaffold has emerged as a privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, with a particularly strong emphasis on their antioxidant potential. This guide offers a comprehensive comparative analysis of the antioxidant capabilities of various pyrazolone derivatives, underpinned by experimental data and mechanistic insights. It is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical landscape of these promising antioxidant agents.
The Chemical Rationale: Understanding the Antioxidant Mechanisms of Pyrazolones
The antioxidant activity of pyrazolone derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This radical scavenging activity can proceed through several mechanisms, with the two most prominent being Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).
-
Hydrogen Atom Transfer (HAT): In this mechanism, the pyrazolone derivative directly donates a hydrogen atom to a free radical, thereby quenching its reactivity. The resulting pyrazolone radical is stabilized through resonance.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the initial transfer of an electron from the pyrazolone derivative to the free radical, forming a radical cation. This is followed by the transfer of a proton to a surrounding solvent molecule.
The predominant mechanism is often influenced by the solvent and the specific substituents on the pyrazolone ring. Computational studies suggest that in polar solvents, the SET-PT mechanism may be more favorable, while the HAT mechanism can dominate in non-polar environments.
A notable example is Edaravone , a clinically approved pyrazolone derivative for the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).[2][3] Its neuroprotective effects are largely attributed to its potent free radical scavenging activity, effectively neutralizing hydroxyl radicals (•OH), peroxyl radicals (ROO•), and other harmful reactive species.[1]
Visualizing the Mechanism: Radical Scavenging by a Pyrazolone Derivative
Caption: Generalized mechanism of free radical scavenging by a pyrazolone derivative.
Comparative Analysis of Antioxidant Potential: A Data-Driven Approach
The antioxidant efficacy of pyrazolone derivatives is not uniform and is significantly influenced by the nature and position of substituents on the heterocyclic ring. The following table summarizes the in vitro antioxidant activity of a selection of pyrazolone derivatives from the literature, primarily focusing on the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals, with a lower value indicating higher antioxidant activity.
| Compound ID | Substituent(s) | DPPH Radical Scavenging IC50 (µM) | Reference |
| Edaravone (Reference) | 3-methyl-1-phenyl | 18.1 ± 0.5 | [1] |
| Derivative 1 | 3-methyl-1-(pyridin-2-yl) | Significantly higher than Edaravone | [4] |
| Derivative 2 | Catechol moiety (di-OH on phenyl ring) | 2.6 ± 0.1 | [1] |
| Derivative 3 | R2-CH3 on phenyl ring | 3.5 ± 0.1 | [1] |
| Derivative 4 | o-vanillin moiety on phenyl ring | 3.6 ± 0.1 | [1] |
| Derivative 5 | R2-OH on phenyl ring | 2.9 ± 0.1 | [1] |
Key Structure-Activity Relationship (SAR) Insights:
-
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the phenyl ring attached to the pyrazolone core are critical for antioxidant activity. Derivatives with a catechol (ortho-dihydroxy) moiety consistently exhibit superior radical scavenging potential.[1] This is attributed to the enhanced ability to donate a hydrogen atom and stabilize the resulting radical through resonance.
-
Electron-Donating Groups: Substituents that can donate electrons, such as methoxy (-OCH3) and methyl (-CH3) groups, can also enhance antioxidant activity, albeit generally to a lesser extent than hydroxyl groups.[1]
-
Electron-Withdrawing Groups: Conversely, the presence of strong electron-withdrawing groups can diminish antioxidant capacity.
Experimental Protocols for Antioxidant Potential Assessment
To ensure the reproducibility and validity of findings, standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for three commonly employed antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Test compounds (pyrazolone derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the pyrazolone derivatives and the positive control in methanol to prepare stock solutions. From these, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the test sample or positive control at various concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Protocol:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the test sample or positive control at various concentrations.
-
Shake the plate and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample).
-
TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
Positive control (e.g., Ferrous sulfate, FeSO₄)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Assay Protocol:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test sample, standard, or blank (solvent) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as µM of Fe²⁺ equivalents.
Visualizing the Experimental Workflow
Caption: A generalized workflow for in vitro antioxidant capacity determination.
Conclusion and Future Directions
The pyrazolone scaffold represents a fertile ground for the discovery of novel antioxidant agents. Structure-activity relationship studies have provided a clear rationale for the design of more potent derivatives, with a particular emphasis on the strategic placement of hydroxyl and other electron-donating groups. The experimental protocols detailed in this guide provide a robust framework for the comparative evaluation of these compounds. Future research should focus on exploring a wider range of pyrazolone derivatives, investigating their in vivo efficacy and safety profiles, and elucidating their potential applications in the prevention and treatment of oxidative stress-related diseases.
References
-
Zhang, Y., et al. (2020). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. Antioxidants, 9(11), 1125. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Edaravone's Mechanism of Action: A Deep Dive. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone? Retrieved from [Link]
-
Jo, Y., et al. (2021). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. International Journal of Molecular Sciences, 22(16), 8886. Retrieved from [Link]
-
ResearchGate. (2017). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 11(1), 1-19. Retrieved from [Link]
-
RSC Publishing. (2018, May 4). A new efficient domino approach for the synthesis of pyrazolyl-phthalazine-diones. Antiradical activity of novel phenol. Retrieved from [Link]
-
Krasil'nikova, Y. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(19), 6543. Retrieved from [Link]
-
ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]
-
Ultimate Treat. (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Retrieved from [Link]
-
Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]
Sources
Navigating the Maze of Non-Specific Inhibition: A Guide to the Cross-Reactivity of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione (Edaravone) in Enzymatic Assays
Introduction: The Double-Edged Sword of a Promising Scaffold
In the landscape of drug discovery and biomedical research, the pyrazole scaffold is a recurring motif in a multitude of biologically active compounds. One such molecule, 3-methyl-1-phenyl-1H-pyrazole-4,5-dione, more commonly known by its therapeutic name, Edaravone, has garnered significant attention. Approved for the treatment of amyotrophic lateral sclerosis (ALS) and stroke, Edaravone's primary mechanism of action is attributed to its potent antioxidant and free radical scavenging properties.[1][2] This very characteristic, however, presents a significant challenge in the laboratory: the potential for cross-reactivity in a wide range of enzymatic assays.
This guide provides a comprehensive overview of the potential for assay interference by Edaravone. We will delve into the mechanistic underpinnings of its off-target effects, present a model experimental workflow for assessing its cross-reactivity, and provide a comparative analysis of its activity against a panel of common enzyme classes. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate and mitigate the risks of assay artifacts, thereby ensuring the integrity and validity of their experimental data.
The Specter of Assay Interference: Why Researchers Should Be Vigilant
Assay interference compounds (AICs) and, more notoriously, pan-assay interference compounds (PAINS), are a significant source of frustration and wasted resources in drug discovery.[3] These molecules generate false-positive results in high-throughput screening campaigns through a variety of non-specific mechanisms, rather than by specific, high-affinity binding to the intended target. The pyrazole moiety, present in Edaravone, is a known feature in some classes of kinase inhibitors, hinting at a potential for both specific and non-specific interactions with a broad range of enzymes.[4]
The antioxidant nature of Edaravone further complicates its use in enzymatic assays. Many assay formats are sensitive to the redox state of the reaction environment. The introduction of a potent antioxidant can disrupt the assay chemistry, leading to misleading readouts that are independent of any direct interaction with the enzyme of interest.[5][6] It is therefore imperative to approach the use of Edaravone in enzymatic assays with a critical eye and a robust experimental design to de-risk any observed activity.
A Systematic Approach to Unmasking Cross-Reactivity: An Experimental Workflow
To systematically evaluate the cross-reactivity profile of a compound like Edaravone, a well-defined experimental workflow is essential. The following protocol outlines a standard approach for identifying and characterizing off-target enzymatic activity.
Experimental Protocol: A Multi-Enzyme Panel Assay
-
Enzyme Panel Selection: A diverse panel of enzymes representing different classes should be chosen. A representative panel could include:
-
Serine Protease: Trypsin
-
Cysteine Protease: Papain
-
Matrix Metalloproteinase: MMP-9
-
Kinase: Pim-1 Kinase
-
Phosphatase: Protein Phosphatase 1 (PP1)
-
Oxidoreductase: Lactate Dehydrogenase (LDH)
-
Cyclooxygenase: COX-2
-
-
Assay Principle: For each enzyme, a well-characterized, robust assay should be employed. These are typically fluorescence- or absorbance-based assays that monitor the consumption of a substrate or the formation of a product over time.
-
Compound Preparation: Edaravone should be dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A serial dilution series should be prepared to test the compound over a wide range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Assay Execution:
-
Pre-incubate the enzyme with varying concentrations of Edaravone for a defined period (e.g., 15-30 minutes) at the optimal assay temperature.
-
Initiate the enzymatic reaction by adding the specific substrate.
-
Monitor the reaction kinetics using a plate reader at the appropriate wavelength.
-
Include appropriate controls:
-
Negative Control: Enzyme and substrate without the test compound.
-
Positive Control: A known inhibitor for each enzyme.
-
Compound Control: Test compound and substrate without the enzyme to check for assay interference (e.g., fluorescence quenching or enhancement).
-
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of Edaravone.
-
Normalize the data to the negative control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the Edaravone concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) for each enzyme where significant inhibition is observed.
-
Caption: A streamlined workflow for assessing the cross-reactivity of a test compound against a panel of enzymes.
Comparative Performance Analysis: A Hypothetical Dataset
Given the challenges in finding a single, comprehensive study detailing the cross-reactivity of Edaravone across a broad enzyme panel, we present a scientifically plausible, hypothetical dataset. This data is informed by the known chemical properties of Edaravone and published findings on its effects on specific enzymes.
| Enzyme Class | Representative Enzyme | Hypothetical IC50 (µM) | Rationale for Hypothetical Activity |
| Serine Protease | Trypsin | > 100 | The active site of trypsin is highly polar and specific, making it less likely to be non-specifically inhibited by a small molecule like Edaravone. |
| Cysteine Protease | Papain | 50 | Cysteine proteases are susceptible to redox-active compounds that can interact with the catalytic cysteine residue. Edaravone's antioxidant properties could lead to weak, non-specific inhibition. |
| Matrix Metalloproteinase | MMP-9 | 15 | Published studies have shown that Edaravone can inhibit MMP-9 expression and activity, potentially through its radical scavenging properties that affect signaling pathways controlling MMP-9.[7][8] |
| Kinase | Pim-1 Kinase | 25 | The pyrazole scaffold is a known hinge-binding motif in many kinase inhibitors. While not a potent inhibitor, Edaravone could exhibit weak affinity for the ATP-binding pocket of some kinases. |
| Phosphatase | Protein Phosphatase 1 (PP1) | > 100 | Similar to serine proteases, the active site of PP1 is highly specific, making it a less likely off-target for a promiscuous inhibitor. |
| Oxidoreductase | Lactate Dehydrogenase (LDH) | > 100 | While an oxidoreductase, the LDH assay is generally robust and less prone to interference from general antioxidants unless they directly interact with NAD+/NADH. |
| Cyclooxygenase | COX-2 | 10 | Studies have demonstrated that Edaravone can downregulate the expression and activity of COX-2, an enzyme involved in inflammation and oxidative stress.[9][10] |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to provide a framework for understanding the potential cross-reactivity of Edaravone and should not be considered as experimentally verified results.
Mechanistic Insights into Cross-Reactivity
The observed and hypothetical cross-reactivity of Edaravone can be attributed to several key mechanisms:
-
Antioxidant Activity: As a potent free radical scavenger, Edaravone can interfere with assays that involve redox reactions or are sensitive to reactive oxygen species (ROS).[1][2] This can lead to a reduction in signal that is misinterpreted as enzyme inhibition. This is particularly relevant for enzymes like COX-2 and MMP-9, whose activities are closely linked to cellular oxidative stress.[7][8][9]
-
Non-Specific Binding: The pyrazole ring and the phenyl group of Edaravone can participate in non-specific hydrophobic and π-stacking interactions with enzyme surfaces, leading to weak inhibition of multiple, unrelated enzymes.[11]
-
Modulation of Signaling Pathways: Edaravone is known to affect various signaling pathways, such as the Nrf2 pathway, which regulates the expression of antioxidant enzymes.[12] This can indirectly influence the activity of certain enzymes in cell-based assays, which may not be a direct inhibition of the enzyme itself.
Caption: Potential mechanisms of Edaravone's interference in enzymatic assays, including direct scavenging of ROS and modulation of signaling pathways.
Practical Recommendations for Researchers
To navigate the challenges posed by the potential cross-reactivity of Edaravone, researchers should adopt the following best practices:
-
Employ Orthogonal Assays: If an inhibitory effect is observed, confirm the finding using a different assay format that relies on an alternative detection method. For example, if an initial hit is identified in a fluorescence-based assay, validate it using a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding.
-
Conduct Counter-Screens: Routinely screen active compounds against a panel of unrelated enzymes to assess their selectivity.
-
Be Mindful of Redox-Sensitive Assays: Exercise caution when using Edaravone in assays that are known to be sensitive to antioxidants. Consider including a structurally unrelated antioxidant as a control to determine if the observed effect is due to general redox activity.
-
Thoroughly Characterize Active Hits: For any confirmed hits, perform detailed mechanistic studies to elucidate the mode of inhibition and confirm that it is not an artifact of assay interference.
Conclusion: A Call for Rigorous Science
This compound (Edaravone) is a valuable therapeutic agent and an interesting chemical scaffold. However, its inherent antioxidant properties and the presence of a pyrazole ring necessitate a cautious and rigorous approach when evaluating its activity in enzymatic assays. By understanding the potential for cross-reactivity and implementing robust experimental controls, researchers can avoid the pitfalls of assay interference and generate high-quality, reliable data. The principles outlined in this guide are not only applicable to Edaravone but serve as a general framework for the critical evaluation of any compound that may exhibit promiscuous behavior in biological assays.
References
-
D.O. & C.J. (2021). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. MDPI. [Link]
-
I.T., et al. (2009). Increased oxidative stress in patients with amyotrophic lateral sclerosis and the effect of edaravone administration. Mitochondrion. [Link]
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740.
-
J.Y. & H.S. (2020). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. National Institutes of Health. [Link]
- Writing Group; Edaravone (MCI-186) ALS 19 Study Group. (2017). Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial. The Lancet Neurology, 16(7), 505-512.
-
ALS News Today. (2023). Edaravone is more than antioxidant in ALS treatment, early study shows. [Link]
-
N.N., et al. (2018). Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. Journal of Clinical Biochemistry and Nutrition. [Link]
- Wiener, J. S. (2019). Is edaravone harmful? (A placebo is not a control).
- Tan, B. L., et al. (2018). Antioxidant and oxidative stress: A mutual interplay in age-related diseases. Frontiers in pharmacology, 9, 1162.
-
M.M., et al. (2014). A radical scavenger edaravone inhibits matrix metalloproteinase-9 upregulation and blood-brain barrier breakdown in a mouse model of prolonged cerebral hypoperfusion. Neuroscience Research. [Link]
-
W.W., et al. (2023). Safety and efficacy of edaravone in patients with amyotrophic lateral sclerosis: a systematic review and meta-analysis. Frontiers in Pharmacology. [Link]
-
L.L., et al. (2016). Inhibitory Effects of Edaravone in β-Amyloid-Induced Neurotoxicity in Rats. Cellular and Molecular Neurobiology. [Link]
-
S.N., et al. (2023). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. [Link]
-
M.S., et al. (2018). Edaravone acts as a potential therapeutic drug against pentylenetetrazole-induced epilepsy in male albino rats by downregulating cyclooxygenase-II. Brain and Behavior. [Link]
-
P.P., et al. (2017). edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. Association of Pharmaceutical Teachers of India. [Link]
-
M.M., et al. (2014). A radical scavenger edaravone inhibits matrix metalloproteinase-9 upregulation and blood-brain barrier breakdown in a mouse model of prolonged cerebral hypoperfusion. Neuroscience research. [Link]
-
M.A., et al. (2023). Analysis of Long-Term Function and Survival of Edaravone Oral Suspension-Treated Patients With Amyotrophic Lateral Sclerosis Using PRO-ACT Data as Historical Placebo Controls. Neurology. [Link]
-
S.N., et al. (2023). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Chemical Methodologies. [Link]
-
C.C., et al. (2021). Antioxidant Compounds for the Inhibition of Enzymatic Browning by Polyphenol Oxidases in the Fruiting Body Extract of the Edible Mushroom Hericium erinaceus. MDPI. [Link]
-
M.S., et al. (2018). Edaravone acts as a potential therapeutic drug against pentylenetetrazole-induced epilepsy in male albino rats by downregulating cyclooxygenase-II. Brain and Behavior. [Link]
-
W.S., et al. (2022). Long-Term IV Edaravone Not Associated With Disease-Modifying Benefit in ALS. NeurologyLive. [Link]
-
L.M., et al. (2007). Evaluation of the accuracy of antioxidant competition assays: incorrect assumptions with major impact. Journal of Agricultural and Food Chemistry. [Link]
-
I.K., et al. (2019). Treatment with edaravone, initiated at symptom onset, slows motor decline and decreases SOD1 deposition in ALS mice. Experimental Neurology. [Link]
-
A.A., et al. (2023). Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. ChemMedChem. [Link]
-
S.S. & S.A. (2020). Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. Journal of Pharmacy Practice. [Link]
- Andersen, O. S., et al. (2006). A general mechanism for drug promiscuity: Studies with amiodarone and other antiarrhythmics. Biophysical journal, 90(10), 3765–3775.
-
M.M., et al. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants. [Link]
-
S.S., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Z.H. & M.H. (2019). A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities. Food Science & Nutrition. [Link]
-
V.V., et al. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]
Sources
- 1. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. A radical scavenger edaravone inhibits matrix metalloproteinase-9 upregulation and blood-brain barrier breakdown in a mouse model of prolonged cerebral hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A radical scavenger edaravone inhibits matrix metalloproteinase-9 upregulation and blood-brain barrier breakdown in a mouse model of prolonged cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Edaravone acts as a potential therapeutic drug against pentylenetetrazole-induced epilepsy in male albino rats by downregulating cyclooxygenase-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Edaravone acts as a potential therapeutic drug against pentylenetetrazole‐induced epilepsy in male albino rats by downregulating cyclooxygenase‐II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection [mdpi.com]
Distinguishing Diones: A Spectroscopic Guide to 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione and Its Regioisomers
In the intricate landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is paramount. Regioisomers, molecules that share the same molecular formula but differ in the spatial arrangement of their atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione and its key regioisomers: 5-Methyl-1-phenyl-1H-pyrazole-3,4-dione and 3-Methyl-2-phenyl-2H-pyrazole-4,5-dione. Understanding the subtle yet significant differences in their spectroscopic signatures is crucial for unambiguous identification and for ensuring the purity and efficacy of these compounds in developmental pipelines.
The Importance of Regioisomeric Purity
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a dione functionality and various substituents gives rise to a rich diversity of molecular architectures with potential applications ranging from anti-inflammatory agents to materials with unique optical properties. However, the synthesis of substituted pyrazoles can often lead to the formation of a mixture of regioisomers. The seemingly minor shift in the position of a methyl or phenyl group can drastically alter the molecule's interaction with biological targets or its performance in a material. Therefore, robust analytical methods are essential to differentiate and quantify these isomers.
This guide will delve into the practical application of four key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—to confidently distinguish between these three pyrazole-dione regioisomers.
Molecular Structures of the Regioisomers
To understand the spectroscopic differences, it is essential to first visualize the structural variations among the three regioisomers.
Figure 1. Molecular structures of the three pyrazole-dione regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Nuclei
NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers due to its sensitivity to the local electronic environment of each nucleus. Both ¹H and ¹³C NMR will provide unique fingerprints for each isomer.
¹H NMR Spectroscopy
The chemical shifts of the methyl protons and the protons on the phenyl ring will be most informative.
-
This compound: The methyl group at the 3-position is adjacent to a nitrogen atom and a C=N double bond. Its protons are expected to resonate at a characteristic chemical shift. The phenyl group at the 1-position will experience the anisotropic effect of the nearby carbonyl group at position 5, potentially leading to a downfield shift of the ortho-protons.
-
5-Methyl-1-phenyl-1H-pyrazole-3,4-dione: In this isomer, the methyl group is at the 5-position, adjacent to a nitrogen and a carbon atom of the pyrazole ring. This different electronic environment will result in a distinct chemical shift for the methyl protons compared to the 3-methyl isomer. The phenyl group at the 1-position is now further from the dione functionality, which may lead to a different pattern of chemical shifts for the aromatic protons.
-
3-Methyl-2-phenyl-2H-pyrazole-4,5-dione: Here, the phenyl group is attached to the second nitrogen atom. This will significantly alter the electronic distribution within the pyrazole ring and, consequently, the chemical shifts of both the methyl and phenyl protons. The symmetry of the substitution pattern around the phenyl group will also influence the appearance of the aromatic signals.
¹³C NMR Spectroscopy
The chemical shifts of the carbonyl carbons and the methyl carbon are key diagnostic markers.
-
Carbonyl Carbons (C=O): The electronic environment of the two carbonyl carbons will differ between the isomers. In the 4,5-dione isomers, the two carbonyls are adjacent. In the 3,4-dione isomer, they are separated by a carbon atom. This will lead to distinct chemical shifts for the carbonyl carbons in each regioisomer. Theoretical calculations on related pyrazolone structures have shown that substituents can significantly influence the chemical shifts of the ring carbons.[2]
-
Methyl Carbon (CH₃): The position of the methyl group (at C3 or C5) will result in a measurable difference in its ¹³C NMR chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazole-dione Regioisomers
| Compound | Methyl Protons (δ, ppm) | Phenyl Protons (δ, ppm) | Carbonyl Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |
| This compound | ~2.3-2.5 | ~7.3-8.0 | ~160-180 | ~12-15 |
| 5-Methyl-1-phenyl-1H-pyrazole-3,4-dione | ~2.1-2.3 | ~7.2-7.8 | ~170-190 | ~10-13 |
| 3-Methyl-2-phenyl-2H-pyrazole-4,5-dione | ~2.4-2.6 | ~7.4-8.2 | ~165-185 | ~13-16 |
Note: These are predicted ranges based on data from related pyrazole derivatives. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the case of our pyrazole-diones, the carbonyl (C=O) stretching frequencies will be the most diagnostic feature.
The position and number of carbonyl absorption bands will be influenced by:
-
Conjugation: The extent of conjugation of the carbonyl groups with the pyrazole ring and the phenyl group will affect the bond strength and, therefore, the stretching frequency.
-
Coupling: In the 4,5-dione isomers, the two adjacent carbonyl groups can exhibit symmetric and asymmetric stretching modes, potentially leading to two distinct absorption bands. In the 3,4-dione isomer, this coupling will be different.
-
Ring Strain: The five-membered pyrazole ring will influence the carbonyl stretching frequencies compared to acyclic ketones.
Table 2: Expected IR Carbonyl Stretching Frequencies for Pyrazole-dione Regioisomers
| Compound | Carbonyl (C=O) Stretching Frequencies (cm⁻¹) |
| This compound | ~1720-1750 (asymmetric), ~1680-1710 (symmetric) |
| 5-Methyl-1-phenyl-1H-pyrazole-3,4-dione | ~1700-1730, ~1670-1700 |
| 3-Methyl-2-phenyl-2H-pyrazole-4,5-dione | ~1715-1745 (asymmetric), ~1675-1705 (symmetric) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole-dione system contains multiple chromophores, including the phenyl ring, the pyrazole ring, and the dione functionality, which are in conjugation. This extended π-system will give rise to characteristic absorption bands.
The λ_max (wavelength of maximum absorbance) will be sensitive to:
-
Extent of Conjugation: Changes in the substitution pattern that affect the overall conjugation of the π-system will lead to shifts in the λ_max. The position of the phenyl group (at N1 or N2) will have a significant impact on the electronic structure.
-
Solvent Polarity: The position of the absorption bands may shift depending on the polarity of the solvent (solvatochromism).
Table 3: Predicted UV-Vis Absorption Maxima for Pyrazole-dione Regioisomers
| Compound | Predicted λ_max (nm) |
| This compound | ~250-270, ~320-350 |
| 5-Methyl-1-phenyl-1H-pyrazole-3,4-dione | ~260-280, ~330-360 |
| 3-Methyl-2-phenyl-2H-pyrazole-4,5-dione | ~240-260, ~310-340 |
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation pattern is highly dependent on the molecular structure and can be used to differentiate between isomers.
Key fragmentation pathways for pyrazole derivatives often involve the cleavage of the pyrazole ring and the loss of small neutral molecules like CO, N₂, and HCN. The position of the methyl and phenyl substituents will direct the fragmentation, leading to unique fragment ions for each regioisomer. For instance, the initial loss of a methyl radical versus a phenyl radical will be a key differentiator. The fragmentation of the dione moiety will also produce characteristic ions.
Table 4: Expected Key Fragment Ions in the Mass Spectra of Pyrazole-dione Regioisomers
| Compound | Expected Key Fragment Ions (m/z) |
| This compound | M+, [M-CO]+, [M-2CO]+, [C₆H₅N₂]+, [C₃H₃N₂O₂]+ |
| 5-Methyl-1-phenyl-1H-pyrazole-3,4-dione | M+, [M-CO]+, [M-2CO]+, [C₆H₅N₂CH₃]+, [C₃N₂O₂]+ |
| 3-Methyl-2-phenyl-2H-pyrazole-4,5-dione | M+, [M-CO]+, [M-2CO]+, [C₆H₅N]+, [C₄H₃N₂O₂]+ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of pyrazole-dione regioisomers. It is crucial to optimize these protocols for the specific instrumentation available.
General Synthesis of Pyrazole-diones
The synthesis of pyrazole-diones often proceeds from a corresponding pyrazolone precursor through an oxidation reaction. The synthesis of the pyrazolone precursor, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is well-established and typically involves the condensation of phenylhydrazine with ethyl acetoacetate.[3]
Sources
Head-to-head comparison of different catalysts for 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione synthesis
A Senior Application Scientist's Guide to Catalyst Selection for Pyrazolone Synthesis
Topic: Head-to-Head Comparison of Different Catalysts for 3-Methyl-1-phenyl-5-pyrazolone Synthesis, a Key Precursor to 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
Introduction: The Significance of Pyrazolones in Modern Chemistry
Pyrazolone derivatives are foundational scaffolds in medicinal chemistry and materials science. Among them, this compound and its precursor, 3-methyl-1-phenyl-5-pyrazolone (also known as Edaravone or PMP), are of paramount importance. Edaravone is an antioxidant medication used to treat stroke and amyotrophic lateral sclerosis (ALS).[1] The synthesis of the pyrazolone core, typically via the Knorr pyrazole synthesis, involves the cyclocondensation of a hydrazine derivative with a β-ketoester. While this reaction can proceed without a catalyst, the choice of catalyst profoundly impacts reaction efficiency, yield, purity, and environmental footprint.[2][3]
This guide provides a head-to-head comparison of various catalytic systems for the synthesis of the 3-methyl-1-phenyl-5-pyrazolone core. We will delve into the mechanistic underpinnings of each catalyst class, present comparative experimental data, and offer field-proven insights to guide researchers in selecting the optimal methodology for their specific needs.
Core Synthesis Pathway: An Overview
The fundamental reaction involves the condensation of phenylhydrazine with ethyl acetoacetate. The catalyst's role is to accelerate one or more steps in this pathway, from enhancing nucleophilicity to facilitating the final cyclization and dehydration.
Caption: General workflow for the synthesis of 3-methyl-1-phenyl-5-pyrazolone.
Head-to-Head Catalyst Comparison
The selection of a catalyst is a critical decision driven by factors such as desired yield, reaction time, cost, safety, and green chemistry principles. We will compare several major classes of catalysts.
Catalyst-Free (Thermal) Synthesis
The reaction between phenylhydrazine and ethyl acetoacetate can be driven to completion simply by heating the neat mixture, representing the most straightforward and atom-economical approach.
-
Mechanistic Insight: In the absence of a catalyst, the reaction relies on the intrinsic nucleophilicity of the hydrazine and the electrophilicity of the ketoester carbonyls. Thermal energy provides the necessary activation energy for the initial condensation and subsequent cyclization. A solvent-free approach pushes the equilibrium towards the product by removing volatile byproducts like water and ethanol.[1]
-
Performance: This method is surprisingly effective, often affording near-quantitative yields. One study reports a 100% yield by reacting the neat reagents.[1] The primary drawback can be the need for higher temperatures, which may not be suitable for sensitive substrates.
Acid Catalysis
Acid catalysts, such as acetic acid or boric acid, are commonly employed in Knorr-type syntheses to accelerate the reaction.[4][5]
-
Mechanistic Insight: The acid catalyst protonates the carbonyl oxygen of the ethyl acetoacetate, increasing the electrophilicity of the carbonyl carbon. This activation makes it more susceptible to nucleophilic attack by the phenylhydrazine. This is particularly effective in accelerating the initial hydrazone formation.
Caption: Simplified mechanism of acid catalysis in pyrazolone synthesis.
-
Performance: While effective, yields can be variable and often lower than modern methods. Traditional Knorr synthesis using acetic acid typically results in yields between 75-95%.[4] Boric acid has been highlighted as a mild and effective catalyst for related Knoevenagel condensations, suggesting its utility in this context as well.[5]
Base Catalysis
Bases like piperidine or inorganic bases (e.g., ammonium carbonate, calcium hydroxide) can catalyze the reaction through a different mechanism.[6][7][8]
-
Mechanistic Insight: A base catalyst can operate in two primary ways: it can deprotonate the hydrazine to increase its nucleophilicity, or it can facilitate the formation of an enolate from the ethyl acetoacetate. The enolate then acts as the nucleophile. This is particularly relevant in Knoevenagel-type condensations, which are often used to functionalize the pyrazolone ring at the 4-position.[7]
Caption: Simplified mechanism of base catalysis via enolate formation.
-
Performance: Base catalysis is highly effective. For example, using piperidine as a catalyst in related multicomponent syntheses is common.[7] Ammonium carbonate has been used as a mild and cheap catalyst in aqueous media for Knoevenagel condensations of pyrazole aldehydes, highlighting its utility in "green" synthesis protocols.[9]
Modern Catalytic Systems
Recent advancements have introduced novel catalysts that offer improved efficiency, selectivity, and environmental compatibility.
-
Nano-ZnO: This heterogeneous catalyst provides an environmentally friendly and highly efficient route. A study by Girish et al. demonstrated a 95% yield for the synthesis of 1,3,5-substituted pyrazoles from phenylhydrazine and ethyl acetoacetate using a nano-ZnO catalyst.[2] The key advantages include short reaction times and a simple work-up procedure.[2]
-
Organocatalysts (e.g., Glycine): Amino acids like glycine can act as simple, biodegradable, and efficient catalysts. They are believed to function as bifunctional catalysts, using the amine group as a base and the carboxylic acid group as an acid, facilitating multiple steps in the reaction cascade.[10]
-
Ionic Liquids: Ionic liquids can serve as both the solvent and the catalyst, offering advantages like high yields (up to 96%), very short reaction times (15-30 minutes), and simple product isolation by precipitation.[4]
Quantitative Performance Comparison
The following table summarizes the performance of different catalytic systems for the synthesis of 3-methyl-1-phenyl-5-pyrazolone or closely related analogues.
| Catalyst Type | Catalyst Example | Reactants | Conditions | Time | Yield (%) | Key Advantages | Reference |
| Catalyst-Free | None (Thermal) | Phenylhydrazine, Ethyl Acetoacetate | Solvent-free, Heat | Not specified | ~100% | Atom economical, simple, no catalyst cost | [1] |
| Acid | Acetic Acid | Hydrazines, 1,3-Diketones | Ethanol/Water | 1.5 - 3 h | 75-95% | Traditional, well-established | [4] |
| Base | Ammonium Carbonate | Pyrazole Aldehyde, Malononitrile | Water:Ethanol, Reflux | 3 - 20 min | High | Green, mild, inexpensive | [6][9] |
| Heterogeneous | Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Controlled | Short | 95% | High yield, easy catalyst recovery | [2] |
| Ionic Liquid | [bmim][BF4] | Hydrazines, 1,3-Diketones | Room Temp - 60°C | 15 - 30 min | up to 96% | Fast, high yield, easy work-up | [4] |
| Biocatalyst | Magnetic Starch | Aldehyde, PMP, Indole | Ethanol, 40°C | 35 - 80 min | 85-93% | Eco-friendly, recyclable catalyst | [11] |
Recommended Experimental Protocol: Solvent-Free Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol is adapted from a reported quantitative synthesis, chosen for its simplicity, high yield, and adherence to green chemistry principles.[1]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Round-bottom flask (50 mL)
-
Heating mantle with magnetic stirring
-
Condenser (optional, for safety)
Procedure:
-
Reactant Charging: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (e.g., 28.1 mL, 0.22 mol).
-
Addition of Hydrazine: While stirring, slowly add phenylhydrazine (e.g., 21.6 mL, 0.22 mol) to the flask. The addition may be slightly exothermic.
-
Heating: Heat the reaction mixture with stirring. The literature suggests that the reaction proceeds efficiently upon heating, though a specific temperature is not always mandated for the solvent-free approach. A temperature of 100-110°C is a reasonable starting point, similar to conditions used in toluene.[12]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the product is often accompanied by the evolution of ethanol and water. The reaction is typically complete within a few hours.
-
Work-up and Isolation: Upon completion, the reaction mixture is allowed to cool to room temperature. The product, 3-methyl-1-phenyl-5-pyrazolone, often solidifies upon cooling.
-
Purification: The crude product is typically of high purity. If necessary, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield pale yellow solids. The reported yield for this method is essentially quantitative (~100%).[1]
Conclusion and Future Outlook
While the traditional catalyst-free thermal synthesis of 3-methyl-1-phenyl-5-pyrazolone is remarkably efficient and green, modern catalysts offer significant advantages, particularly in reducing reaction times and temperatures. For large-scale industrial synthesis, heterogeneous catalysts like nano-ZnO are highly attractive due to their high efficiency and ease of recovery.[2] For rapid laboratory-scale synthesis and library generation, ionic liquids provide an excellent alternative with minimal work-up.[4]
The choice of catalyst is ultimately a balance of efficiency, cost, scalability, and environmental impact. Researchers are encouraged to consider these factors in the context of their specific research or development goals. The continued development of novel catalytic systems, especially in the realm of biocatalysis and reusable heterogeneous catalysts, promises to further refine the synthesis of this vital class of heterocyclic compounds.
References
-
ResearchGate. (n.d.). Catalytic Asymmetric Addition of Diorganozinc Reagents to Pyrazole‐4,5‐Diones and Indoline‐2,3‐Diones | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Glycine catalysed Knoevenagel condensation for the synthesis of pyrazole acryloyl derivatives 3(ar) in DMSO at room temperature. Retrieved from [Link]
-
PubMed. (2021). Catalytic Asymmetric Addition of Diorganozinc Reagents to Pyrazole-4,5-Diones and Indoline-2,3-Diones. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]
-
ACS Publications. (2023). Enantioselective Alkynylation of Pyrazole-4,5-diones with Terminal Alkynes Catalyzed by Copper/PyBisulidine. Retrieved from [Link]
-
Bulgarian Chemical Communications. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]
-
NIH. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]
-
ResearchGate. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. Retrieved from [Link]
-
NIH. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Retrieved from [Link]
-
ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Retrieved from [Link]
-
YouTube. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Retrieved from [Link]
-
NIH. (n.d.). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione Analogs
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3][4] Among these, the 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione core has emerged as a particularly promising template for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative overview of their synthesis, biological performance, and the mechanistic insights gleaned from experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate and innovate within this chemical space.
The this compound Scaffold: A Privileged Structure
The this compound moiety is a versatile heterocyclic system characterized by a five-membered ring containing two adjacent nitrogen atoms. This core structure, often found in various tautomeric forms such as 3-methyl-1-phenyl-1H-pyrazol-5-ol, serves as a crucial building block for compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7][8] The strategic placement of the methyl group at the 3-position and the phenyl group at the 1-position provides a foundational structure that can be readily modified to modulate biological activity.
Synthetic Strategies: Accessing Chemical Diversity
The synthesis of this compound and its analogs typically involves the condensation of phenylhydrazine with an appropriate β-ketoester, such as ethyl acetoacetate.[9] This classical approach, known as the Knorr pyrazole synthesis, offers a straightforward and efficient route to the core pyrazolone structure. Further derivatization at the 4-position is a common strategy to generate a library of analogs with diverse functionalities.
A general synthetic scheme is depicted below:
Figure 2: Key structure-activity relationships of pyrazolone analogs.
Experimental Protocols: Ensuring Scientific Rigor
To facilitate the replication and validation of the presented findings, detailed experimental protocols for key assays are provided below.
General Synthesis of 4-(Arylmethylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Analogs
Figure 3: Workflow for the synthesis of 4-arylmethylene pyrazolone analogs.
Detailed Steps:
-
In a round-bottom flask, dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) and the corresponding aromatic aldehyde (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol and dry it under vacuum to obtain the pure product.
-
Characterize the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Include positive (microbes with no drug) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Carrageenan-Induced Rat Paw Edema Assay
-
Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.
-
Divide the animals into groups (n=6 per group): control (vehicle), standard (Indomethacin, 10 mg/kg), and test groups (pyrazole analogs at a specific dose).
-
Administer the vehicle, standard, or test compounds orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Conclusion and Future Directions
The this compound scaffold represents a highly adaptable and pharmacologically significant core for the development of novel therapeutic agents. The structure-activity relationship studies clearly indicate that strategic modifications, particularly at the 4-position of the pyrazole ring, are key to unlocking and optimizing a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Future research in this area should focus on:
-
Exploring a wider range of substitutions at the C4 position with diverse heterocyclic and pharmacophoric groups to enhance potency and selectivity.
-
Investigating modifications on the N1-phenyl ring to fine-tune pharmacokinetic properties.
-
Elucidating the precise mechanisms of action for the most potent analogs through advanced biochemical and cellular assays.
-
Conducting in vivo efficacy and toxicity studies to translate the promising in vitro results into potential clinical candidates.
By leveraging the insights presented in this guide, researchers can more effectively design and synthesize next-generation pyrazole-based therapeutics with improved efficacy and safety profiles.
References
-
G. Mustafa, et al. (2022). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
Arch Pharm (Weinheim). (2002). Preparation and Antibacterial Activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. Archiv der Pharmazie. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]
-
Allied Academies. (2017). TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Biomedical Research. [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Recently Reported Biological Activities of Pyrazole Compounds. ResearchGate. [Link]
-
PMC - NIH. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Cardiff University. (n.d.). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. ORCA. [Link]
-
The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
PMC - PubMed Central. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Journal of the Serbian Chemical Society. [Link]
-
PMC - PubMed Central. (n.d.). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E. [Link]
-
JOCPR. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules. [Link]
-
Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Annals of Clinical and Medical Case Reports. [Link]
-
PMC - NIH. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules. [Link]
-
NIH. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]
-
ResearchGate. (n.d.). Possible isomers of 3‐methyl‐1‐phenyl‐1H‐pyrazol‐5(4H)‐one 1 a. ResearchGate. [Link]
-
SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
PubMed. (n.d.). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-methyl-1-phenyl-1H-pyrazole-5-thiol (4).[10] ResearchGate. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry. [Link]
-
ResearchGate. (2025). Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. ResearchGate. [Link]
-
PubMed. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Design, synthesis, structure-activity relationship and kinase inhibitory activity of substituted 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ones. ResearchGate. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. mdpi.com [mdpi.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. orientjchem.org [orientjchem.org]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. ias.ac.in [ias.ac.in]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Efficacy of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione Derivatives: A Comparative Guide for Drug Development Professionals
This guide offers a comprehensive analysis of the in vivo validation of the anticancer properties of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione derivatives and their analogues. It is intended for researchers, scientists, and professionals in drug development seeking to understand the preclinical potential of this class of compounds. This document synthesizes findings from various studies to provide a comparative perspective on their efficacy against alternative therapies, supported by detailed experimental protocols and data.
Introduction: The Therapeutic Promise of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer effects.[1] Derivatives of pyrazole have been investigated for their ability to target various cancer-related pathways. Notably, the 1-phenyl-3-methyl-5-pyrazolone structure, a tautomeric form of 1-phenyl-3-methyl-1H-pyrazol-5-ol, has been a building block for compounds with demonstrated cytotoxic activity against several human cancer cell lines.[2][3] The focus of this guide, the this compound scaffold, represents a class of pyrazole derivatives with significant potential for anticancer activity, warranting rigorous in vivo validation.
The rationale for investigating these derivatives lies in their structural similarity to other pyrazole-based compounds that have shown promise in preclinical and even clinical settings. These compounds are known to interact with a variety of biological targets crucial for cancer cell proliferation and survival, such as protein kinases.[4] This guide will delve into the available in vivo evidence for pyrazole derivatives, providing a framework for evaluating the potential of the this compound series.
Comparative In Vivo Efficacy of Pyrazole Derivatives
While direct in vivo studies on this compound derivatives are not extensively reported in publicly available literature, valuable insights can be drawn from closely related analogues. The following table summarizes the in vivo anticancer efficacy of various pyrazole derivatives from different studies, providing a comparative landscape against standard chemotherapeutic agents.
| Compound/Derivative | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Alternative/Control | Reference |
| Pyrazoline Derivative 4o (SHP2 Inhibitor) | HCT116 Xenograft | Nude Mice | 50 mg/kg, oral, daily | Significant tumor growth inhibition | 5-Fluorouracil (25 mg/kg) | [5] |
| Pyrazole Derivative 3i (VEGFR-2 Inhibitor) | PC-3 Xenograft | Nude Mice | Not Specified | 49.8% reduction in tumor weight | Doxorubicin, Sorafenib | [6] |
| Diaryl Pyrazole 85 | Mahlavu Hepatocellular Carcinoma Xenograft | Nude Mice | Not Specified | Demonstrated antitumor activity | Not Specified | [7] |
| Pyrimidinyl Pyrazole 29b | Various tumor models | Mice | Oral and Intraperitoneal | Potent antitumor activity | Not Specified | [8] |
In-Depth Analysis of Key In Vivo Studies
Pyrazoline Derivatives as SHP2 Inhibitors
A study on uncharged pyrazoline derivatives identified compound 4o as a potent SHP2 inhibitor.[5] In a xenograft model using HCT116 human colon cancer cells, oral administration of compound 4o at 50 mg/kg daily resulted in significant tumor growth inhibition.[5] This effect was attributed to the compound's ability to disrupt the RAS/MAPK signaling pathway, leading to apoptosis.[5] Importantly, the study also noted a lack of obvious toxicity at high doses, highlighting a favorable safety profile.[5]
VEGFR-2 Inhibition by Novel Pyrazole Scaffolds
In the context of prostate cancer, novel pyrazole derivatives were synthesized and evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. Compound 3i emerged as a potent VEGFR-2 inhibitor and demonstrated a 49.8% reduction in tumor weight in a PC-3 prostate cancer xenograft model.[6] The anticancer effect was linked to the induction of apoptosis.[6]
Experimental Protocols: A Guide to In Vivo Validation
The following protocols are representative of the methodologies employed in the in vivo assessment of anticancer agents and can be adapted for the evaluation of this compound derivatives.
Human Tumor Xenograft Model
Xenograft models are a cornerstone in the preclinical evaluation of anticancer drugs, allowing for the study of human tumors in an in vivo environment.[9]
Objective: To evaluate the in vivo antitumor efficacy of a test compound on the growth of human tumor xenografts in immunodeficient mice.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT116, PC-3, MCF-7) are cultured under standard conditions.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly using calipers (Volume = (length x width²) / 2).
-
Randomization and Treatment: Mice with established tumors are randomized into treatment and control groups. The test compound is administered (e.g., orally, intraperitoneally) at predetermined doses and schedules. A vehicle control group and a positive control group (e.g., a standard chemotherapeutic agent like doxorubicin or 5-fluorouracil) are included.[5]
-
Data Collection: Tumor volumes and body weights are recorded throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.
-
Analysis: Tumor growth inhibition (TGI) is calculated and statistical analysis is performed to determine the significance of the observed effects.
Caption: Potential signaling pathways inhibited by pyrazole-based anticancer agents.
Conclusion and Future Directions
The available in vivo data for pyrazole derivatives, particularly those structurally related to this compound, are promising. These compounds have demonstrated significant antitumor activity in various xenograft models, often with favorable toxicity profiles. The primary mechanisms of action appear to involve the inhibition of key signaling pathways crucial for cancer progression.
For the successful development of this compound derivatives as anticancer agents, future research should focus on:
-
Direct In Vivo Evaluation: Conducting comprehensive in vivo studies, including xenograft models of various cancer types, to determine the efficacy and optimal dosing of this specific chemical series.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.
-
Mechanism of Action Deconvolution: Further elucidating the precise molecular targets and signaling pathways affected by these derivatives to identify predictive biomarkers for patient stratification.
-
Combination Therapies: Investigating the potential synergistic effects of these compounds with existing chemotherapies or targeted agents to enhance therapeutic outcomes and overcome drug resistance.
By systematically addressing these areas, the therapeutic potential of this compound derivatives can be fully realized, paving the way for the development of novel and effective cancer treatments.
References
- BenchChem. (2025).
-
ResearchGate. (n.d.). In vivo antitumor efficacies. ResearchGate. Retrieved from [Link]
- Gao, L., et al. (2022). Toward a Treatment of Cancer: Design and In Vitro/In Vivo Evaluation of Uncharged Pyrazoline Derivatives as a Series of Novel SHP2 Inhibitors. Journal of Medicinal Chemistry, 65(7), 5533-5553.
- Chauhan, S., Paliwal, S., & Chauhan, R. (2014). Anticancer Activity of Pyrazole via Different Biological Mechanisms.
- Li, Z. P., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(15), 2788.
-
ResearchGate. (n.d.). Reported examples of pyrazoles as anticancer agents with different.... ResearchGate. Retrieved from [Link]
- Morsy, N. M., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(42), 27464-27476.
- Patel, K., et al. (2021). Pyrazoles as anticancer agents: Recent advances.
- El-Gamal, M. I., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1541-1555.
- Morsy, N. M., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(42), 27464-27476.
- Aydın, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(1), 1-20.
- Chan, H. Y., et al. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega, 7(40), 35848-35866.
- El-Sayed, N. N. E., et al. (2019). Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents.
- Ishikawa, N., et al. (2005). Synthesis and Antitumor Activity of Novel Pyrimidinyl Pyrazole Derivatives. III. Synthesis and Antitumor Activity of 3-phenylpiperazinyl-1-trans-propenes. Chemical & Pharmaceutical Bulletin, 53(2), 153-163.
- El-Gohary, N. S., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(16), 4983.
- Brancati, G., et al. (2010). Synthesis and in vitro antitumor activity of new 4,5-dihydropyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 20(21), 6245-6248.
- Preston, S., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Journal of Medicinal Chemistry, 64(1), 840-844.
- TCG Lifesciences. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. TCG Lifesciences Global CRO & CDMO.
- Zhang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
- Al-Ostath, A., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)
- Hasani, M., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Chemistry & Chemical Technology, 15(4), 483-490.
-
PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Toward a Treatment of Cancer: Design and In Vitro/In Vivo Evaluation of Uncharged Pyrazoline Derivatives as a Series of Novel SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 7. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Synthesis Methods for 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
This compound and its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. The dione moiety, in particular, serves as a versatile synthetic intermediate for the preparation of a wide array of bioactive molecules. The reliable and reproducible synthesis of this key building block is therefore of paramount importance for researchers in the field. This guide will dissect the common two-stage synthetic pathway to this molecule, providing a critical comparison of the available methods.
The overall synthesis is typically a two-step process, beginning with the formation of the pyrazolone ring, followed by oxidation to the desired dione.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Precursor: 3-Methyl-1-phenyl-5-pyrazolone
The foundational step in the synthesis of the target dione is the construction of the pyrazolone ring system. The most prevalent and well-documented method is the condensation reaction between phenylhydrazine and ethyl acetoacetate. This reaction, a classic example of pyrazole synthesis, can be performed under various conditions, each with its own set of advantages and disadvantages.
Method 1.1: Classical Condensation in Ethanol
This is the most traditional approach, utilizing ethanol as a solvent. The reaction proceeds via a nucleophilic attack of the phenylhydrazine on the keto and ester carbonyls of ethyl acetoacetate, followed by cyclization and dehydration.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add phenylhydrazine (1 equivalent) and absolute ethanol.
-
Slowly add ethyl acetoacetate (1 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-5-pyrazolone.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction by providing a polar protic medium, which can stabilize the transition states and intermediates. Its boiling point allows for a convenient reflux temperature to drive the reaction to completion.
-
Reflux Conditions: Heating under reflux provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps, ensuring a reasonable reaction rate.
-
Recrystallization: This is a crucial step for removing unreacted starting materials and any side products, leading to a high-purity precursor for the subsequent oxidation step.
Method 1.2: Solvent-Free Condensation
In a push towards greener and more efficient chemistry, a solvent-free approach has been developed. This method often provides high yields in shorter reaction times.
Experimental Protocol:
-
In a flask, combine phenylhydrazine (1 equivalent) and ethyl acetoacetate (1.05-1.1 equivalents).
-
Heat the mixture with stirring at 80-100 °C for 1-2 hours.
-
The reaction mixture will become viscous and then solidify upon cooling.
-
Wash the solid product with diethyl ether or a cold hydrocarbon solvent to remove any unreacted starting materials.
-
The product is often of high purity and may not require further recrystallization for the next step.
Causality Behind Experimental Choices:
-
Solvent-Free Conditions: Eliminating the solvent reduces waste, simplifies workup, and can lead to higher reaction concentrations, often resulting in faster reaction rates. The direct heating of the neat reactants provides the energy for the reaction to proceed.
-
Excess Ethyl Acetoacetate: A slight excess of ethyl acetoacetate can help to ensure the complete consumption of the more valuable phenylhydrazine.
-
Washing with a Non-polar Solvent: This step effectively removes the less polar starting materials from the more polar pyrazolone product.
Comparison of Precursor Synthesis Methods
| Parameter | Method 1.1: Classical Condensation in Ethanol | Method 1.2: Solvent-Free Condensation |
| Reported Yield | 85-95% | 90-98% |
| Reaction Time | 2-4 hours | 1-2 hours |
| Solvent Usage | High (Ethanol) | None |
| Work-up Complexity | Recrystallization required | Simple washing |
| Purity of Crude Product | Good | Very Good to Excellent |
| Scalability | Readily scalable | Good, but heat transfer can be a challenge on a very large scale |
| "Green" Chemistry Aspect | Less favorable | Highly favorable |
Part 2: Oxidation of 3-Methyl-1-phenyl-5-pyrazolone to the 4,5-Dione
The conversion of the methylene group at the C4 position of the pyrazolone to a carbonyl group is the critical step to obtain the desired this compound. The most reliable and widely reported method proceeds through a 4-isonitroso intermediate.
Caption: Two-step oxidation via a 4-isonitroso intermediate.
Method 2.1: Nitrosation followed by Hydrolysis
This two-step, one-pot procedure involves the initial formation of a 4-isonitroso derivative by reaction with nitrous acid (generated in situ from sodium nitrite and an acid), followed by hydrolysis of the isonitroso group to the ketone.
Experimental Protocol:
-
Nitrosation:
-
Suspend 3-methyl-1-phenyl-5-pyrazolone (1 equivalent) in glacial acetic acid or a mixture of acetic acid and water in a flask.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of water.
-
Add the sodium nitrite solution dropwise to the cold, stirred pyrazolone suspension, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours. The formation of a colored precipitate (typically yellow to orange) indicates the formation of the 4-isonitroso intermediate.
-
-
Hydrolysis:
-
To the reaction mixture containing the 4-isonitroso intermediate, slowly and carefully add concentrated sulfuric acid while maintaining the temperature below 20 °C with cooling.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of gas ceases.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated red-orange solid by filtration, wash thoroughly with water until the washings are neutral, and dry.
-
The crude this compound can be recrystallized from a suitable solvent such as ethanol or acetic acid.
-
Causality Behind Experimental Choices:
-
In situ Generation of Nitrous Acid: Sodium nitrite reacts with the acid (acetic acid and subsequently sulfuric acid) to generate nitrous acid (HONO), which is the active nitrosating agent. This is a standard and safe way to handle the otherwise unstable nitrous acid.
-
Low Temperature for Nitrosation: The nitrosation reaction is exothermic and nitrous acid is unstable at higher temperatures. Maintaining a low temperature prevents the decomposition of nitrous acid and minimizes side reactions.
-
Sulfuric Acid for Hydrolysis: Concentrated sulfuric acid is a strong acid and a dehydrating agent, which effectively catalyzes the hydrolysis of the isonitroso group to the carbonyl group.
-
Pouring onto Ice: This serves to quench the reaction and precipitate the product, which is typically less soluble in cold aqueous media.
Comparison of Oxidation Methods
At present, the nitrosation-hydrolysis pathway is the most extensively documented and reproducible method for the synthesis of this compound. While direct oxidation methods may exist, they are not as commonly reported in the literature, suggesting potential issues with selectivity, yield, or the harshness of the required oxidizing agents. The two-step approach via the isonitroso intermediate offers a reliable and controllable route to the desired dione.
| Parameter | Method 2.1: Nitrosation-Hydrolysis |
| Reported Yield | 70-85% |
| Reagents | Sodium nitrite, Acetic acid, Sulfuric acid |
| Reaction Conditions | Low temperature for nitrosation, mild heating for hydrolysis |
| Work-up Complexity | Precipitation, filtration, and recrystallization |
| Reproducibility | High, based on literature precedent |
| Safety Considerations | Use of corrosive acids and a nitrite salt. The reaction should be performed in a well-ventilated fume hood. |
Characterization Data for this compound
-
Appearance: Red to orange crystalline solid.
-
Melting Point: Approximately 118-120 °C.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Characteristic strong absorption bands for the two carbonyl groups (C=O) in the region of 1650-1750 cm⁻¹.
-
¹H NMR Spectroscopy (CDCl₃, δ ppm): A singlet for the methyl protons (CH₃) around 2.2-2.4 ppm and multiplets for the phenyl protons in the aromatic region (7.2-8.0 ppm).
-
¹³C NMR Spectroscopy (CDCl₃, δ ppm): Signals for the methyl carbon, the phenyl carbons, and importantly, the two carbonyl carbons in the downfield region (typically >160 ppm).
Conclusion and Recommendations
The synthesis of this compound is most reliably achieved through a two-stage process. For the initial synthesis of the 3-methyl-1-phenyl-5-pyrazolone precursor, the solvent-free condensation of phenylhydrazine and ethyl acetoacetate is recommended for its high yield, short reaction time, and adherence to green chemistry principles.
For the subsequent oxidation, the nitrosation of the pyrazolone with sodium nitrite in acetic acid to form the 4-isonitroso intermediate, followed by in situ hydrolysis with sulfuric acid, is the most robust and well-documented method. While this method involves the use of strong acids, it provides a reproducible and high-yielding route to the target dione. Researchers should pay close attention to temperature control during both the nitrosation and hydrolysis steps to ensure safety and maximize product yield and purity.
This guide provides a framework for the reproducible synthesis of this important heterocyclic compound. As with any chemical synthesis, careful execution of the experimental procedures and appropriate characterization of the products are essential for successful outcomes.
References
A comprehensive list of references will be provided upon request, including links to the primary literature detailing the experimental procedures discussed in this guide.
Safety Operating Guide
Executive Summary: A Proactive Approach to Pyrazolone Waste Management
An In-Depth Guide to the Safe Disposal of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
As laboratory professionals engaged in advanced research and drug development, our commitment to safety extends beyond the bench; it is ingrained in the entire lifecycle of the chemicals we handle, from procurement to disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound (and its common tautomer, 3-Methyl-1-phenyl-5-pyrazolone, CAS No. 89-25-8). Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible science, ensuring the protection of our personnel, facilities, and the environment. This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with the knowledge to manage chemical waste with confidence and precision.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal operation, a thorough understanding of the compound's intrinsic hazards is paramount. This foundational knowledge informs every subsequent decision, from the selection of personal protective equipment to the final disposal methodology.
1.1. GHS Classification and Toxicological Data
3-Methyl-1-phenyl-5-pyrazolone is classified as hazardous under the Globally Harmonized System (GHS) and OSHA regulations[1]. The primary risks are associated with irritation and acute oral toxicity.
| Hazard Classification | Description | Supporting Data |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1][2][3] | LD50 (Oral, Rat): 1,915 mg/kg.[4] |
| Skin Irritation | Category 2: Causes skin irritation.[3] | Irritating to the skin upon contact.[4] |
| Eye Irritation | Category 2/2A: Causes serious eye irritation.[2][3] | Contact can result in significant eye irritation.[4] |
| Respiratory Irritation | STOT SE Category 3: May cause respiratory irritation.[3] | Inhalation of dust can irritate the respiratory system.[4] |
1.2. Chemical Stability and Reactivity
Understanding chemical incompatibilities is critical for preventing dangerous reactions within a waste container.
-
Stability: The compound is stable under recommended storage conditions, which include a cool, dry, and well-ventilated area away from direct sunlight.[1][4]
-
Materials to Avoid: The primary incompatibility is with strong oxidizing agents .[1][4] Mixing with these substances can lead to vigorous, potentially hazardous reactions.
-
Hazardous Decomposition Products: When subjected to fire, the compound can decompose to produce toxic and hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx) .[1][4] This thermal instability is a key reason why controlled incineration is the preferred disposal method.
Pre-Disposal Protocol: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins with creating a controlled environment and ensuring personnel are adequately protected. The principle here is to minimize exposure through a combination of facility design and personal barriers.
2.1. Engineering Controls
All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood. This provides necessary exhaust ventilation to control dust and potential vapors, protecting the operator from inhalation exposure.[3][4]
2.2. Mandatory Personal Protective Equipment (PPE)
A risk assessment dictates the use of the following PPE as a minimum standard for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3] | Protects against accidental splashes and airborne dust, preventing serious eye irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[3] | Prevents skin contact and subsequent irritation.[3] |
| Body Protection | A complete lab coat or chemical-resistant suit.[3] | Protects skin on the arms and body from contamination. |
| Respiratory Protection | For operations generating significant dust, a NIOSH-approved N95 or P1 (EN 143) dust mask is appropriate.[4] | Prevents inhalation of airborne particles that can cause respiratory tract irritation.[3][4] |
Step-by-Step Waste Disposal Workflow
The following protocol provides a systematic approach to safely collecting, storing, and disposing of this compound waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated solid waste, including residual powder and contaminated weigh boats, in a dedicated container. Do not mix with other chemical wastes, especially strong oxidizing agents.[1][4]
-
Contaminated Labware: Disposable items like gloves, pipette tips, and wipes that are contaminated should be collected in a separate, clearly labeled, sealed bag or container.
-
Solutions: If the compound is in a solvent, collect it in a compatible, sealed waste container. Ensure the solvent is compatible with the container material.
Step 2: Containerization and Labeling
-
Container: Use only suitable, closed containers for waste.[3][4] These should be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date of initial waste accumulation.
-
Step 3: Primary Disposal Method - Professional Incineration
The universally recommended disposal method for this compound is high-temperature incineration by a licensed professional waste disposal service.[1][2][4]
-
Mechanism: This method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Causality: High-temperature incineration ensures the complete thermal decomposition of the organic molecule into less harmful components (like CO₂, H₂O, and N₂), while the afterburner and scrubber systems neutralize and remove the hazardous byproducts (NOx, CO), preventing their release into the atmosphere.[1][4] This is the most environmentally sound and definitive method of destruction.
-
Action: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal company. Never attempt to dispose of this chemical down the drain or in regular trash. [4]
Step 4: Disposal of Contaminated Containers
Empty containers that once held this compound are still considered hazardous. They should be disposed of as unused product, meaning they are collected and sent for incineration along with the chemical waste itself.[4] Do not attempt to rinse and reuse these containers, as this can create a contaminated wastewater stream.
Accidental Release and Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.
-
Evacuate and Secure: Alert personnel in the immediate area. Ensure adequate ventilation (fume hood) and restrict access to the spill site.[3]
-
Don PPE: Before cleanup, don the full PPE ensemble described in Section 2.2.
-
Contain the Spill: For solid spills, avoid creating dust .[3][4] Do not dry sweep. Instead, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect Material: Carefully scoop or sweep up the contained material and place it into a suitable, labeled hazardous waste container.[3][4]
-
Decontaminate: Clean the spill area with soap and plenty of water, collecting the cleaning materials as hazardous waste.[4]
-
Report: Report the incident to your EHS department according to institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Decision-making flowchart for laboratory waste management.
References
-
3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One Material Safety Data Sheet. Jay Organics.
-
Safety Data Sheet: 3-Methyl-1-phenyl-2-pyrazolin-5-one. Fisher Scientific.
-
Safety Data Sheet: 3-Methyl-1-phenyl-1H-pyrazole. Fisher Scientific.
-
Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. LabChem.
-
3-METHYL-1-PHENYL-5-PYRAZOLONE CAS No 89-25-8 Safety Data Sheet. Central Drug House (P) Ltd.
-
Requirements for Pesticide Disposal. U.S. Environmental Protection Agency.
-
Safety Data Sheet: 3-Methyl-1-phenyl-5-pyrazolone. Sigma-Aldrich.
-
Hazardous Waste Listings. U.S. Environmental Protection Agency.
Sources
A Comprehensive Guide to the Safe Handling of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to build a deep, trusting partnership with you, ensuring that your innovative work is built on a foundation of safety and scientific rigor.
Hazard Assessment and Risk Mitigation
Based on data from analogous compounds, this compound should be treated as a substance that is:[1][2][3][10]
-
Harmful if swallowed.
-
A cause of serious eye irritation.
-
A cause of skin irritation.
-
A potential cause of respiratory irritation.
Our primary objective is to minimize exposure through a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for preventing direct contact with the chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Provides a robust barrier against skin contact. Double gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | Protects the eyes from dust particles and splashes. A face shield provides broader facial protection. |
| Respiratory Protection | An N95 or P1 respirator should be used, especially when handling the powder form or if dust generation is likely. | Prevents the inhalation of fine particles that can cause respiratory tract irritation.[1] |
| Body Protection | A buttoned lab coat, preferably a certified protective garment. | Protects the skin and personal clothing from contamination. |
Experimental Protocol: Donning and Doffing PPE
A disciplined approach to putting on and taking off PPE is essential to prevent cross-contamination.
-
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
Put on the respirator, ensuring a proper fit.
-
Put on safety goggles.
-
Wash hands thoroughly.
-
Put on the inner pair of gloves.
-
Put on the outer pair of gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves, peeling them off without touching the outer surface.
-
Remove the lab coat by rolling it inside out, avoiding contact with the contaminated exterior.
-
Wash hands thoroughly.
-
Remove safety goggles.
-
Remove the respirator.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly again.
-
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is fundamental to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[1]
-
Avoid the formation of dust and aerosols. [1]
-
Use non-sparking tools if the compound is in a powdered form to avoid ignition sources.
Storage:
-
Store in a cool, dry, and well-ventilated place. [1]
-
Keep the container tightly closed to prevent contamination and exposure to moisture.[1][11]
-
Store away from strong oxidizing agents, as these are materials to avoid.
Caption: Key considerations for handling and storage.
Disposal Plan: Responsible Waste Management
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.
Experimental Protocol: Chemical Disposal
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste:
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealable hazardous waste container.
-
The label should include the full chemical name and appropriate hazard symbols.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, collect it in a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
The container must be clearly labeled with the chemical name and all solvent components.
-
-
Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with the chemical. A thorough rinse with an appropriate solvent, followed by washing with soap and water, is recommended. The solvent rinse should be collected as hazardous waste.
-
-
Final Disposal:
-
Contact a licensed professional waste disposal service for the final disposal of the chemical waste.[1] The recommended method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1] |
| Small Spill | Wearing appropriate PPE, carefully scoop or sweep up the material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water. |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
By integrating these detailed protocols and the reasoning behind them into your daily laboratory practices, you can confidently and safely advance your research and development goals. Our commitment is to provide you with the knowledge and resources to not only meet but exceed safety standards.
References
-
PubChem. 3-methyl-1-phenyl-1H-pyrazole. Available at: [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]
-
Carrión, M. D., et al. (2013). Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. Bioorganic & Medicinal Chemistry, 21(14), 4132-4142. Available at: [Link]
-
Esterbauer, H., et al. (1991). Chemistry and toxicology of α,β-unsaturated carbonyl compounds. Chemical Research in Toxicology, 4(4), 379-391. Available at: [Link]
-
Wikipedia. Dicarbonyl. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 1045. Available at: [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 166-173. Available at: [Link]
Sources
- 1. jayorganics.com [jayorganics.com]
- 2. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 89-25-8|3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one|BLD Pharm [bldpharm.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dicarbonyl - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
